molecular formula C8H11Cl2N3O B022583 Lazabemide Hydrochloride CAS No. 103878-83-7

Lazabemide Hydrochloride

Cat. No.: B022583
CAS No.: 103878-83-7
M. Wt: 236.10 g/mol
InChI Key: JMFKTFLARGGXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lazabemide hydrochloride (CAS 103878-83-7), also known as Ro 19-6327, is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). This compound exhibits high affinity for MAO-B with a K i value of 7.9 nM, while demonstrating significantly lower activity against MAO-A (IC 50 >100 µM), ensuring targeted enzymatic inhibition for research purposes. Mechanism of Action & Research Value: this compound functions by selectively binding to the active site of MAO-B, reversibly inhibiting the enzyme's activity. Beyond its primary mechanism, studies indicate that Lazabemide possesses antioxidant properties, capable of inhibiting oxidative damage by interacting with the membrane lipid bilayer and preventing the propagation of free radicals. This antioxidant activity has been reported to be independent of its MAO-B inhibitory action, suggesting a multifaceted role in cellular protection. Primary Research Applications: this compound is a critical tool in preclinical research for investigating the pathophysiology and potential treatment strategies for neurodegenerative disorders. Its applications extend to studies on Parkinson's disease, Alzheimer's disease, and nicotine addiction. The compound is also used to probe the role of MAO-B in oxidative stress and other age-related biochemical processes. Please Note: This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKTFLARGGXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046739
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-83-7
Record name Lazabemide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103878-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lazabemide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAZABEMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Lazabemide Hydrochloride, a selective and reversible monoamine oxidase B (MAO-B) inhibitor. The following sections outline the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Core Synthesis Pathways

This compound, chemically known as N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride, can be synthesized through two primary routes. The first and more commonly cited pathway commences with the coupling of 5-chloropyridine-2-carboxylic acid with a protected form of ethylenediamine. A second approach utilizes 5-chloro-2-cyanopyridine as the starting material. This guide will focus on the first pathway, for which more detailed procedural information is available.

Pathway 1: Amide Coupling of 5-Chloropyridine-2-carboxylic Acid

This synthetic route involves three key steps:

  • Amide Bond Formation: 5-Chloropyridine-2-carboxylic acid is coupled with a mono-protected ethylenediamine derivative, typically N-(tert-butoxycarbonyl)ethylenediamine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid.

  • Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) is removed from the ethylenediamine moiety to yield the free amine.

  • Salt Formation: The resulting free base, Lazabemide, is treated with hydrochloric acid to produce the stable hydrochloride salt.

Experimental Protocols and Data

The following tables and protocols provide detailed information for the synthesis of this compound via the amide coupling pathway.

Table 1: Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
5-Chloropyridine-2-carboxylic acid86874-63-9157.56Starting material
N-(tert-butoxycarbonyl)ethylenediamine57260-71-6160.22Protected amine
1,1'-Carbonyldiimidazole (CDI)530-62-1162.15Coupling agent
Tetrahydrofuran (THF)109-99-972.11Anhydrous, as reaction solvent
Trifluoroacetic acid (TFA)76-05-1114.02Deprotection reagent
Dichloromethane (DCM)75-09-284.93Anhydrous, as reaction solvent
Ethanolic HCl64-17-5 (EtOH) / 7647-01-0 (HCl)-For hydrochloride salt formation
Step 1: Synthesis of N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (Intermediate III)

Reaction: 5-Chloropyridine-2-carboxylic acid (I) reacts with N-(2-aminoethyl)carbamic acid tert-butyl ester (II) in the presence of 1,1'-carbonyldiimidazole (CDI) in refluxing tetrahydrofuran (THF) to produce N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III).[1]

Experimental Protocol:

  • To a solution of 5-chloropyridine-2-carboxylic acid (I) in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.

  • Add N-(tert-butoxycarbonyl)ethylenediamine (II) to the reaction mixture, typically in a 1:1 molar ratio with the starting acid.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure intermediate (III).

Quantitative Data:

ParameterValue
Reaction TemperatureReflux (approx. 66 °C for THF)
Reaction Time12 - 24 hours
SolventAnhydrous Tetrahydrofuran (THF)
Coupling Agent1,1'-Carbonyldiimidazole (CDI)
Purification MethodSilica Gel Column Chromatography
Expected YieldInformation not available in search results
Step 2: Synthesis of Lazabemide (Free Base)

Reaction: The tert-butoxycarbonyl (Boc) protecting group of intermediate (III) is removed by hydrolysis with trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM).

Experimental Protocol:

  • Dissolve the purified intermediate (III) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. The molar excess of TFA can vary, but typically a 10-20 fold excess is used.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the deprotection by TLC.

  • After completion, cool the mixture and carefully neutralize the excess TFA with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Lazabemide free base.

Quantitative Data:

ParameterValue
Reaction TemperatureReflux (approx. 40 °C for DCM)
Reaction Time2 - 4 hours
SolventAnhydrous Dichloromethane (DCM)
Deprotection ReagentTrifluoroacetic acid (TFA)
Purification MethodExtraction and solvent removal
Expected YieldInformation not available in search results
Step 3: Synthesis of this compound

Reaction: The Lazabemide free base is treated with ethanolic hydrochloric acid to form the hydrochloride salt.

Experimental Protocol:

  • Dissolve the Lazabemide free base in ethanol.

  • Cool the solution in an ice bath.

  • Add a solution of hydrochloric acid in ethanol dropwise with stirring until the solution becomes acidic.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

ParameterValue
Reaction Temperature0 °C to room temperature
SolventEthanol
ReagentEthanolic Hydrochloric Acid
Purification MethodPrecipitation and filtration
Expected YieldInformation not available in search results

Visualized Synthesis Pathway

The following diagram illustrates the chemical synthesis workflow for this compound.

Lazabemide_Synthesis start1 5-Chloropyridine-2-carboxylic acid (I) intermediate N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III) start2 N-(Boc)-ethylenediamine (II) start2->intermediate free_base Lazabemide (Free Base) intermediate->free_base Step 2: Deprotection final_product This compound free_base->final_product Step 3: Salt Formation cond1 CDI, THF Reflux cond1->intermediate cond2 TFA, DCM Reflux cond2->free_base cond3 Ethanolic HCl cond3->final_product cond1_node cond2_node cond3_node

Caption: Synthesis pathway of this compound.

Alternative Synthesis Route

An alternative synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with ethylenediamine. While less detailed information is available for this specific pathway, it represents another potential avenue for the production of Lazabemide. Further investigation into patents and medicinal chemistry literature may provide more detailed experimental protocols for this route.

Conclusion

This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, including detailed, albeit generalized, experimental protocols and a visual representation of the workflow. The provided information is intended to serve as a foundational resource for researchers and professionals in the field of drug development. It is important to note that specific reaction conditions, such as precise molar ratios, temperatures, and reaction times, may require optimization for specific laboratory settings and scales. Further consultation of primary literature, including patents and peer-reviewed journals, is recommended for the most detailed and up-to-date synthetic procedures.

References

The Core Mechanism of Selective MAO-B Inhibition by Lazabemide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide hydrochloride (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Developed as a potential therapeutic agent for neurodegenerative conditions such as Parkinson's disease, its mechanism of action has been a subject of significant research.[2][3] This technical guide provides an in-depth exploration of the molecular interactions, enzymatic kinetics, and experimental methodologies that define Lazabemide's selective and reversible inhibition of MAO-B.

Quantitative Analysis of Lazabemide's Inhibitory Activity

Lazabemide's efficacy and selectivity are demonstrated through various quantitative measures. The following tables summarize key inhibitory constants and binding parameters from multiple in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of Lazabemide

ParameterSpeciesMAO-AMAO-BSelectivity Index (MAO-A/MAO-B)Reference
IC₅₀ Human>100 µM0.03 µM>3333[1]
IC₅₀ Rat>10 µM0.037 µM>270[1]
Kᵢ Human-7.9 nM-[4]

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ indicates greater potency. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: In Vivo and Ex Vivo Pharmacodynamic Properties of Lazabemide

ParameterSpeciesDoseEffectDuration of ActionReference
Platelet MAO-B Inhibition Human100 mg (single dose)~94% inhibition~20 hours[5][6]
Platelet MAO-B Inhibition Human100-350 mg (twice daily)Near complete and continuous inhibitionDose-dependent (16-36h of complete inhibition)[4]
Cerebral MAO-B Occupancy (PET) HumanDose-rangingDose-dependent increase in occupancy-[7]

The Molecular Mechanism of Selective and Reversible Inhibition

Lazabemide's mechanism of action is characterized by its reversible and competitive binding to the active site of MAO-B. This contrasts with irreversible inhibitors, such as selegiline, which form a covalent bond with the enzyme.

Binding at the MAO-B Active Site

The active site of human MAO-B is a hydrophobic cavity of approximately 700 ų, which is larger than the active site of MAO-A. This bipartite cavity consists of an entrance cavity and a deeper substrate-binding cavity where the FAD cofactor is located.

While a crystal structure of Lazabemide complexed with MAO-B is not publicly available, affinity labeling and site-directed mutagenesis studies have provided crucial insights into its binding mode.[3][8] These studies have shown that Lazabemide, as a pseudosubstrate inhibitor, can be irreversibly linked to MAO-B through chemical reduction.[3][8] The radiolabeled Lazabemide was found to be incorporated into a peptide stretch of MAO-B that includes the FAD-modified Cysteine 397.[3][8] This indicates that Lazabemide binds in close proximity to the catalytic center of the enzyme.

Further mutagenesis studies have highlighted the importance of specific amino acid residues in the catalytic activity of MAO-B. For instance, the substitution of Histidine 382 with Arginine significantly reduces enzymatic activity, suggesting its role as a key nucleophile in the catalytic mechanism.[8]

The reversibility of Lazabemide's inhibition is attributed to the absence of a reactive group that can form a covalent bond with the FAD cofactor or nearby amino acid residues under physiological conditions. The binding is therefore driven by non-covalent interactions such as hydrogen bonds, and hydrophobic interactions within the active site.

MAO_B_Inhibition_Pathway cluster_MAOB MAO-B Enzyme Active Site Active Site FAD FAD Active Site->FAD contains His382 His382 Active Site->His382 contains (key nucleophile) Products Products Active Site->Products Catalyzes oxidation of Substrate Lazabemide-MAO-B Complex Lazabemide-MAO-B Complex Active Site->Lazabemide-MAO-B Complex Cys397 Cys397 FAD->Cys397 covalently bound to Lazabemide Lazabemide Lazabemide->Active Site Substrate Substrate Substrate->Active Site Binds to Lazabemide-MAO-B Complex->Active Site releases Lazabemide-MAO-B Complex->Lazabemide Reversible dissociation

Figure 1. Simplified signaling pathway of competitive and reversible MAO-B inhibition by Lazabemide.

Experimental Protocols

The characterization of Lazabemide as a selective and reversible MAO-B inhibitor has been established through a variety of in vitro and in vivo experimental protocols.

In Vitro MAO-B Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC₅₀) of a compound. A common method involves a fluorometric or colorimetric detection of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Detailed Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-B is typically used as the enzyme source.

    • A suitable substrate for MAO-B, such as benzylamine or p-tyramine, is prepared in an appropriate assay buffer.

  • Inhibitor Preparation:

    • This compound is dissolved, typically in DMSO, to create a stock solution.

    • A series of dilutions are prepared from the stock solution to test a range of concentrations.

  • Assay Procedure:

    • The MAO-B enzyme is pre-incubated with the various concentrations of Lazabemide (or a vehicle control) for a defined period at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the MAO-B substrate.

    • The reaction is allowed to proceed for a specific time.

    • The reaction is stopped, often by the addition of an acid.

  • Detection:

    • A detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase) is added, which reacts with the hydrogen peroxide produced to generate a fluorescent or colored product.

    • The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition for each Lazabemide concentration is calculated relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare serial dilutions of Lazabemide A1 Pre-incubate MAO-B with Lazabemide dilutions P1->A1 P2 Prepare MAO-B enzyme solution P2->A1 P3 Prepare MAO-B substrate solution A2 Initiate reaction with substrate P3->A2 A1->A2 A3 Incubate at 37°C for a fixed time A2->A3 A4 Stop the reaction A3->A4 D1 Add detection reagent A4->D1 D2 Measure fluorescence/absorbance D1->D2 D3 Calculate % inhibition D2->D3 D4 Determine IC50 value D3->D4 Reversibility_Dialysis_Workflow cluster_incubation Incubation cluster_dialysis Dialysis cluster_analysis Activity Analysis I1 Incubate MAO-B with high concentration of Lazabemide D1 Place enzyme-inhibitor mix in dialysis bag I1->D1 I2 Prepare vehicle control (MAO-B + buffer) I2->D1 D2 Dialyze against large volume of buffer D1->D2 A1 Measure MAO-B activity of dialyzed samples D2->A1 A2 Compare activity of Lazabemide-treated vs. control A1->A2 R Activity Recovered? A2->R Res1 Yes: Reversible Inhibition R->Res1 Res2 No: Irreversible Inhibition R->Res2

References

In Vitro Characterization of Lazabemide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Lazabemide Hydrochloride, a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This document details the core activities of Lazabemide, presenting quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways.

Core Activity: Selective and Reversible MAO-B Inhibition

This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. Its inhibitory action is characterized by its high selectivity for MAO-B over MAO-A and its reversible nature.

Quantitative Inhibition Data

The inhibitory potency of this compound against MAO-A and MAO-B is summarized in the table below. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key measure of its efficacy.

EnzymeThis compound IC50
MAO-B0.03 µM
MAO-A> 100 µM

Table 1: In vitro inhibitory activity of this compound against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

The determination of Lazabemide's IC50 value for MAO-B can be achieved using a sensitive fluorometric assay with kynuramine as a substrate.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 310 nm, Emission: 400 nm)

Procedure:

  • Prepare serial dilutions of this compound in potassium phosphate buffer.

  • In a 96-well black microplate, add the appropriate dilution of this compound or vehicle control (buffer).

  • Add the recombinant human MAO-B enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding kynuramine dihydrobromide to each well.

  • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30 minutes. The conversion of kynuramine to 4-hydroxyquinoline by MAO-B results in a fluorescent product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Reversible Inhibition

Lazabemide's interaction with MAO-B is reversible, meaning it does not form a permanent covalent bond with the enzyme. This characteristic contributes to its favorable safety profile.

cluster_MAOB Mitochondrial Outer Membrane cluster_Dopamine Synaptic Cleft cluster_Metabolism Glial Cell MAOB MAO-B Enzyme DOPAC DOPAC MAOB->DOPAC Dopamine Dopamine Dopamine->MAOB Metabolism Lazabemide Lazabemide Lazabemide->MAOB Reversible Inhibition

Figure 1: Mechanism of Lazabemide's reversible inhibition of MAO-B.

Neuroprotective Effects Beyond MAO-B Inhibition

In addition to its primary enzymatic inhibition, Lazabemide exhibits neuroprotective properties through mechanisms that are independent of its action on MAO-B.

Antioxidant Activity

Lazabemide has been shown to possess intrinsic antioxidant properties, protecting against oxidative stress-induced cellular damage. This is a crucial activity in the context of neurodegenerative diseases where oxidative damage is a key pathological feature.

AssayThis compound Activity
Lipid Peroxidation InhibitionConcentration-dependent reduction in malondialdehyde (MDA) levels

Table 2: In vitro antioxidant activity of this compound.

The antioxidant activity of Lazabemide can be assessed by measuring the inhibition of lipid peroxidation in brain tissue homogenates, often by quantifying thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Materials:

  • Rat brain tissue

  • Tris-HCl buffer (pH 7.4)

  • Ferrous sulfate (FeSO4) to induce lipid peroxidation

  • This compound

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Homogenize fresh rat brain tissue in ice-cold Tris-HCl buffer.

  • Prepare reaction mixtures containing the brain homogenate, FeSO4, and varying concentrations of this compound or vehicle control.

  • Incubate the mixtures at 37°C for 1 hour to induce lipid peroxidation.

  • Stop the reaction by adding TCA and BHT.

  • Centrifuge the samples to precipitate proteins.

  • Add TBA solution to the supernatant and heat at 95°C for 30 minutes to form the MDA-TBA adduct.

  • Cool the samples and measure the absorbance of the pink chromogen at 532 nm.

  • Calculate the percentage inhibition of lipid peroxidation for each Lazabemide concentration relative to the control.

Modulation of Neuroprotective Signaling Pathways

Lazabemide's neuroprotective effects are also attributed to its ability to modulate intracellular signaling pathways that promote neuronal survival. This involves the upregulation of anti-apoptotic proteins and neurotrophic factors.

cluster_inhibition Primary Action cluster_signaling Neuroprotective Signaling cluster_outcome Cellular Outcome Lazabemide Lazabemide MAOB MAO-B Inhibition Lazabemide->MAOB Upstream Upstream Signaling (Undefined) Lazabemide->Upstream Bcl2 ↑ Bcl-2 Upstream->Bcl2 BDNF ↑ BDNF Upstream->BDNF GDNF ↑ GDNF Upstream->GDNF Apoptosis ↓ Apoptosis Bcl2->Apoptosis Survival Neuronal Survival BDNF->Survival GDNF->Survival

Figure 2: Neuroprotective signaling pathways modulated by Lazabemide.

Effects on Monoamine Uptake

While its primary activity is MAO-B inhibition, Lazabemide has been investigated for its effects on the reuptake of monoamines at the synapse. In vitro studies have shown that at high concentrations, Lazabemide can weakly inhibit the uptake of noradrenaline and serotonin.

Quantitative Monoamine Uptake Inhibition Data
Monoamine TransporterThis compound IC50
Noradrenaline (NA) Uptake86 µM[1]
Serotonin (5-HT) Uptake123 µM[1]
Dopamine (DA) Uptake> 500 µM[1]

Table 3: In vitro inhibitory activity of this compound on monoamine uptake in rat forebrain synaptosomes.[1]

Experimental Protocol: Monoamine Uptake Assay in Synaptosomes

The effect of Lazabemide on monoamine uptake can be determined using isolated nerve terminals (synaptosomes) and radiolabeled neurotransmitters.

Materials:

  • Rat forebrain tissue

  • Sucrose buffer

  • Krebs-Ringer buffer

  • Radiolabeled monoamines (e.g., [³H]Noradrenaline, [³H]Serotonin, [³H]Dopamine)

  • This compound

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare synaptosomes from fresh rat forebrain tissue by differential centrifugation in sucrose buffer.

  • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

  • Initiate the uptake by adding the respective radiolabeled monoamine.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage inhibition of uptake for each Lazabemide concentration and determine the IC50 values.

Experimental Workflow Overview

The in vitro characterization of this compound involves a series of integrated experimental workflows to assess its enzymatic inhibition, neuroprotective activities, and effects on neurotransmitter transport.

cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis cluster_characterization Overall Characterization A Prepare Lazabemide Solutions E MAO-B Inhibition Assay A->E F Lipid Peroxidation Assay A->F G Monoamine Uptake Assay A->G B Prepare Recombinant MAO-B Enzyme B->E C Prepare Brain Homogenates C->F D Prepare Synaptosomes D->G H Calculate IC50 (MAO-B Inhibition) E->H I Determine % Inhibition (Lipid Peroxidation) F->I J Calculate IC50 (Monoamine Uptake) G->J K In Vitro Activity Profile of Lazabemide H->K I->K J->K

Figure 3: Experimental workflow for the in vitro characterization of Lazabemide.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and selectivity as a reversible inhibitor of MAO-B. Furthermore, it possesses neuroprotective properties, including antioxidant activity and the modulation of pro-survival signaling pathways, which are independent of its MAO-B inhibition. Its weak effect on monoamine uptake at high concentrations further defines its pharmacological profile. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with Lazabemide and other MAO-B inhibitors.

References

Lazabemide Hydrochloride: A Technical Guide to its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide Hydrochloride is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B) that has demonstrated neuroprotective properties in preclinical and clinical studies. Its primary mechanisms of action are twofold: the inhibition of MAO-B, which reduces the oxidative stress associated with dopamine metabolism, and a direct, concentration-dependent antioxidant effect through the inhibition of lipid peroxidation. This technical guide provides an in-depth overview of the core neuroprotective attributes of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.

Core Neuroprotective Mechanisms

Lazabemide's neuroprotective effects are primarily attributed to two distinct, yet complementary, mechanisms:

  • Selective and Reversible MAO-B Inhibition: Lazabemide exhibits high selectivity for MAO-B over MAO-A. The enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage, particularly in dopaminergic neurons. By reversibly inhibiting MAO-B, Lazabemide mitigates this source of oxidative stress.

  • Direct Antioxidant Activity: Independent of its MAO-B inhibitory function, Lazabemide has been shown to possess intrinsic antioxidant properties. It directly inhibits lipid peroxidation in neuronal membranes in a concentration-dependent manner, thereby protecting the structural integrity and function of neurons from oxidative damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Inhibitory Activity of Lazabemide

ParameterSpeciesValueReference
MAO-B IC50 Rat0.03 µM[2]
MAO-A IC50 Rat> 100 µM[2]
Noradrenaline Uptake IC50 Rat86 µM[3]
Serotonin (5-HT) Uptake IC50 Rat123 µM[3]
Dopamine (DA) Uptake IC50 Rat> 500 µM[3]

Table 2: Clinical Trial Efficacy in Early Parkinson's Disease (1-Year Study)

Outcome MeasureLazabemide (25-200 mg/day) vs. PlaceboReference
Reduction in Risk of Requiring Levodopa Therapy 51%[4][5]
Annualized Change in Total UPDRS Score (Mean, SD) -6.4 to -8.9 (8.2 to 12.7)[5]
Annualized Change in Motor UPDRS Score (Mean, SD) -4.4 to -6.1 (6.8 to 8.7)[5]
Annualized Change in ADL UPDRS Score (Mean, SD) -1.7 to -3.3 (2.4 to 4.8)[5]

UPDRS: Unified Parkinson's Disease Rating Scale; ADL: Activities of Daily Living. Negative values indicate worsening.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of Lazabemide on MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lazabemide for MAO-B.

Materials:

  • Rat brain mitochondria (as a source of MAO-B)

  • This compound

  • Specific substrate for MAO-B (e.g., benzylamine or phenylethylamine)

  • Phosphate buffer

  • Detection reagent (e.g., Amplex Red) and horseradish peroxidase for fluorometric detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a suspension of rat brain mitochondria in phosphate buffer.

  • Serially dilute this compound to a range of concentrations.

  • In a 96-well plate, add the mitochondrial suspension, followed by the different concentrations of Lazabemide or vehicle control.

  • Pre-incubate the mixture for a defined period at 37°C.

  • Initiate the enzymatic reaction by adding the MAO-B substrate.

  • Simultaneously, add the detection reagent and horseradish peroxidase.

  • Incubate the plate at 37°C for a specific duration, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculate the percentage of inhibition for each Lazabemide concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of Lazabemide concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Lipid Peroxidation Inhibition Assay (General TBARS Protocol)

This protocol describes a common method for assessing the antioxidant activity of Lazabemide by measuring the inhibition of lipid peroxidation.

Objective: To evaluate the ability of Lazabemide to inhibit induced lipid peroxidation in a biological membrane model.

Materials:

  • Rat brain homogenate (as a source of lipids)

  • This compound

  • Inducing agent for lipid peroxidation (e.g., ferrous sulfate)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT) as an antioxidant control

  • Spectrophotometer

Procedure:

  • Prepare a homogenate of rat brain tissue in a suitable buffer.

  • To a series of test tubes, add the brain homogenate and different concentrations of this compound or vehicle control.

  • Initiate lipid peroxidation by adding the inducing agent (e.g., ferrous sulfate).

  • Incubate the samples at 37°C for a specified time.

  • Stop the reaction by adding TCA, followed by the addition of TBA reagent. BHT is often included to prevent further oxidation during the assay.

  • Heat the samples in a boiling water bath for a defined period to allow the formation of the malondialdehyde (MDA)-TBA adduct (a pink chromogen).

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • The amount of MDA formed is proportional to the absorbance. Calculate the percentage inhibition of lipid peroxidation for each Lazabemide concentration compared to the control.

In Vivo Neuroprotection in a Rotenone-Induced Parkinson's Disease Rat Model (General Protocol)

This protocol outlines the general steps for evaluating the neuroprotective effects of Lazabemide in a rat model of Parkinson's disease.

Objective: To assess the ability of Lazabemide to protect against dopaminergic neurodegeneration and motor deficits induced by rotenone.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Rotenone

  • This compound

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histological and immunohistochemical reagents (e.g., tyrosine hydroxylase antibody)

Procedure:

  • Induction of Parkinsonism: Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) to rats daily for a specified period (e.g., 21-60 days) to induce progressive dopaminergic neuron loss.[6][7] A control group receives the vehicle only.

  • Lazabemide Treatment: A separate group of rotenone-treated rats receives daily administration of this compound at a predetermined dose. Another group receives both rotenone and the vehicle for Lazabemide.

  • Behavioral Assessment: At regular intervals during the treatment period, and at the end of the study, assess motor function using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to measure locomotor activity).

  • Neurochemical Analysis: After the final behavioral assessment, euthanize the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).

  • Histological and Immunohistochemical Analysis: Process brain sections for histological staining (e.g., Nissl staining) to assess overall neuronal health and for immunohistochemistry using an antibody against tyrosine hydroxylase (TH) to specifically visualize and quantify the survival of dopaminergic neurons in the substantia nigra.

  • Data Analysis: Compare the behavioral scores, neurochemical levels, and the number of TH-positive neurons between the different treatment groups to determine the neuroprotective effect of Lazabemide.

Signaling Pathways and Experimental Workflows

While direct evidence for Lazabemide's modulation of specific neuroprotective signaling cascades like Akt, Nrf2, or CREB is currently limited in the scientific literature, its established mechanisms of action can be visualized.

G cluster_0 Mechanism of MAO-B Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism H2O2 Hydrogen Peroxide (ROS) MAOB->H2O2 OxidativeStress Oxidative Stress H2O2->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Lazabemide Lazabemide Lazabemide->MAOB Inhibition

Caption: Lazabemide's inhibition of MAO-B reduces dopamine metabolism-induced oxidative stress.

G cluster_1 Direct Antioxidant Mechanism FreeRadicals Free Radicals (ROS) MembraneLipids Neuronal Membrane Lipids FreeRadicals->MembraneLipids Attack LipidPeroxidation Lipid Peroxidation MembraneLipids->LipidPeroxidation MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage Lazabemide_antioxidant Lazabemide Lazabemide_antioxidant->LipidPeroxidation Inhibition

Caption: Lazabemide directly inhibits lipid peroxidation, protecting neuronal membranes.

G cluster_2 In Vivo Neuroprotection Experimental Workflow (Rotenone Model) AnimalGrouping Animal Grouping (Control, Rotenone, Rotenone + Lazabemide) Induction Induction of Parkinsonism (Rotenone Administration) AnimalGrouping->Induction Treatment Lazabemide Treatment Induction->Treatment Behavioral Behavioral Assessment (e.g., Rotarod) Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Neurochemical & Histological Analysis (Dopamine levels, TH+ cell count) Euthanasia->Analysis Outcome Assessment of Neuroprotection Analysis->Outcome

Caption: Workflow for assessing Lazabemide's neuroprotection in a rat model of Parkinson's.

Conclusion

This compound demonstrates significant neuroprotective potential through its well-defined dual mechanism of selective MAO-B inhibition and direct antioxidant activity. The quantitative data from both in vitro and in vivo studies, including a notable clinical trial in early Parkinson's disease, underscore its therapeutic promise. While its effects on specific downstream neuroprotective signaling pathways warrant further investigation, the existing evidence strongly supports its role in mitigating oxidative stress, a key pathological factor in several neurodegenerative disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Lazabemide and similar neuroprotective agents.

References

Synthesis of Lazabemide Hydrochloride Analogs and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lazabemide Hydrochloride and its analogs and derivatives. It includes detailed experimental protocols for key synthetic methods, a comparative analysis of the biological activity of various derivatives, and a visualization of the relevant signaling pathways.

Introduction

Lazabemide (Ro 19-6327) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Its primary therapeutic application lies in the management of neurodegenerative disorders such as Parkinson's disease. The inhibition of MAO-B leads to an increase in the levels of dopamine in the brain, which can alleviate the motor symptoms associated with these conditions. Furthermore, research suggests that Lazabemide and its analogs may possess neuroprotective properties independent of their MAO-B inhibitory activity, including antioxidant effects that protect against oxidative stress.

The core structure of Lazabemide, N-(2-aminoethyl)-5-chloropicolinamide, offers a versatile scaffold for the development of novel analogs and derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide explores the synthetic strategies employed to modify this scaffold and the resulting impact on biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 5-chloro-2-cyanopyridine. The following protocol is a representative example of the synthetic route.

Experimental Protocol: Synthesis of Lazabemide

Step 1: Synthesis of 5-chloro-2-pyridinecarbonyl chloride

  • Reaction: 5-chloro-2-pyridinecarboxylic acid is converted to its corresponding acyl chloride.

  • Reagents: 5-chloro-2-pyridinecarboxylic acid, thionyl chloride.

  • Procedure: A mixture of 5-chloro-2-pyridinecarboxylic acid and an excess of thionyl chloride is heated under reflux. The reaction progress is monitored by the cessation of gas evolution. After completion, the excess thionyl chloride is removed under reduced pressure to yield the crude 5-chloro-2-pyridinecarbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide

  • Reaction: The acyl chloride is reacted with ethanolamine to form the corresponding amide.

  • Reagents: 5-chloro-2-pyridinecarbonyl chloride, ethanolamine, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure: A solution of 5-chloro-2-pyridinecarbonyl chloride in the chosen solvent is added dropwise to a cooled solution of ethanolamine and the base. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide. The product can be purified by recrystallization.

Step 3: Synthesis of Lazabemide

  • Reaction: The hydroxyl group of 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide is converted to a primary amine. This is a multi-step process that can involve conversion to a leaving group (e.g., mesylate or tosylate) followed by displacement with an azide and subsequent reduction, or through a Gabriel synthesis. A more direct route involves the use of a condensing agent with morpholine.

  • Reagents: 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide, morpholine, concentrated sulfuric acid, toluene.

  • Procedure: 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide is dissolved in toluene and heated. Morpholine and concentrated sulfuric acid are added dropwise, and the mixture is refluxed for 12-16 hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization to yield Lazabemide.

Step 4: Formation of this compound

  • Reaction: The free base of Lazabemide is treated with hydrochloric acid to form the hydrochloride salt.

  • Reagents: Lazabemide, hydrochloric acid (in a suitable solvent like ethanol or ether).

  • Procedure: Lazabemide is dissolved in a suitable solvent, and a solution of hydrochloric acid is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of Lazabemide Analogs and Derivatives

The modification of the Lazabemide scaffold has been a key strategy in the development of novel MAO-B inhibitors. These modifications typically target the picolinamide ring, the ethylamine side chain, or the terminal amino group. This section provides an overview of the synthesis of a representative class of Lazabemide analogs: acylhydrazone derivatives.

Experimental Protocol: Synthesis of Acylhydrazone Derivatives of Lazabemide

This protocol describes a general method for synthesizing acylhydrazone derivatives, which have shown potent MAO-B inhibitory activity.

Step 1: Synthesis of Acylhydrazide Intermediate

  • Reaction: A substituted benzoic acid is reacted with hydrazine hydrate to form the corresponding acylhydrazide.

  • Reagents: Substituted benzoic acid, hydrazine hydrate.

  • Procedure: An equimolar mixture of the substituted benzoic acid and hydrazine hydrate is heated, often under microwave irradiation to accelerate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid acylhydrazide is collected by filtration and can be purified by recrystallization.

Step 2: Synthesis of Acylhydrazone Final Product

  • Reaction: The acylhydrazide intermediate is condensed with a substituted benzaldehyde to form the final acylhydrazone derivative.

  • Reagents: Acylhydrazide intermediate, substituted benzaldehyde, glacial acetic acid (as a catalyst), ethanol.

  • Procedure: The acylhydrazide and an equimolar amount of the substituted benzaldehyde are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is heated under reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated acylhydrazone is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Quantitative Data on Lazabemide Analogs

The following tables summarize the in vitro inhibitory activity of Lazabemide and a selection of its derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher value indicating greater selectivity for MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Lazabemide >1000.03>3333[1]
Compound 3d 3.12 ± 0.05--[2]
Compound 3m -5.04 ± 0.06-[2]
ACH10 -0.14-[3]
ACH14 -0.15-[3]

Note: Data for some compounds against both MAO-A and MAO-B were not available in the provided search results. "-" indicates that the data was not found.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Lazabemide and its analogs are primarily mediated through the inhibition of MAO-B and the subsequent increase in dopamine levels. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for the synthesis and evaluation of these compounds.

MAO-B Inhibition and Downstream Dopaminergic Signaling

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D1R D1 Receptor Dopamine_cleft->D1R D2R D2 Receptor Dopamine_cleft->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits Akt Akt D2R->Akt Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) PKA->Cellular_Response GSK3 GSK3 Akt->GSK3 Inhibits GSK3->Cellular_Response Lazabemide Lazabemide Analog Lazabemide->MAOB Inhibits

Caption: MAO-B inhibition by Lazabemide analogs increases dopamine levels, modulating downstream signaling pathways.

General Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 5-chloropicolinic acid) Reaction Chemical Synthesis (e.g., Amidation, Condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, MS, Purity) Purification->Characterization In_Vitro In Vitro Assays (MAO-A/B Inhibition, IC50) Characterization->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models of Parkinson's Disease) In_Vitro->In_Vivo Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) In_Vitro->Data_Analysis ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET In_Vivo->Data_Analysis ADMET->Data_Analysis

Caption: A typical workflow for the development of novel Lazabemide analogs, from synthesis to biological evaluation.

Conclusion

The synthesis of this compound and its analogs remains a promising area of research for the development of novel therapeutics for neurodegenerative diseases. The versatility of the picolinamide scaffold allows for a wide range of chemical modifications, leading to compounds with diverse potency and selectivity profiles. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and synthesis of the next generation of MAO-B inhibitors. Future work should focus on exploring novel chemical space around the Lazabemide core and further elucidating the structure-activity relationships to optimize therapeutic efficacy and safety.

References

Lazabemide Hydrochloride: A Technical Appraisal of its Role in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lazabemide Hydrochloride (Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase type B (MAO-B). Its mechanism of action, favorable safety profile, and lack of active metabolites have positioned it as a compound of interest in the therapeutic landscape for Parkinson's disease (PD). This technical guide provides a comprehensive overview of Lazabemide's core pharmacological attributes and its evaluated role in models relevant to Parkinson's disease. While clinical studies have demonstrated its potential in delaying the progression of disability in early PD, a notable gap exists in the publicly available, detailed quantitative data from preclinical neurotoxin-induced animal models. This document synthesizes the available information on Lazabemide's enzymatic inhibition, and its clinical efficacy, and presents detailed experimental protocols for the standard preclinical models in which a compound of this class is typically evaluated. The guide also visualizes key pathways and experimental workflows to aid in the conceptualization of research and development efforts.

Mechanism of Action of this compound

Lazabemide's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine, thereby compensating for the dopaminergic neuron loss that characterizes Parkinson's disease.[2] This targeted action is crucial for alleviating the motor symptoms of PD.

Unlike the irreversible MAO-B inhibitor selegiline, Lazabemide is not metabolized to neurotoxic compounds.[3] Furthermore, emerging research suggests that Lazabemide may possess neuroprotective properties that are independent of its MAO-B inhibitory activity. These ancillary mechanisms may include antioxidant effects, as it has been shown to inhibit lipid peroxidation in a concentration-dependent manner.[4]

Below is a signaling pathway diagram illustrating the primary mechanism of action of Lazabemide.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Increased_Dopamine Increased Dopamine Availability Dopamine->Increased_Dopamine Increased Release DOPAC DOPAC MAOB->DOPAC Produces Lazabemide Lazabemide Lazabemide->MAOB Inhibition Dopamine_Receptors Dopamine Receptors Increased_Dopamine->Dopamine_Receptors Binding Symptom_Alleviation Alleviation of Motor Symptoms Dopamine_Receptors->Symptom_Alleviation Leads to cluster_setup Animal Preparation and Grouping cluster_treatment Treatment Regimen cluster_assessment Behavioral and Neurochemical Assessment Animal_Selection Select C57BL/6 mice Grouping Randomly assign to groups: - Vehicle + Saline - Vehicle + MPTP - Lazabemide + MPTP Animal_Selection->Grouping Lazabemide_Admin Administer Lazabemide or Vehicle (e.g., daily oral gavage) Grouping->Lazabemide_Admin MPTP_Induction Induce Parkinsonism with MPTP (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals) Lazabemide_Admin->MPTP_Induction Behavioral_Tests Perform behavioral tests (e.g., rotarod, open field) MPTP_Induction->Behavioral_Tests Euthanasia Euthanize animals and collect brain tissue Behavioral_Tests->Euthanasia Neurochemical_Analysis Analyze striatal dopamine and metabolites (DOPAC, HVA) via HPLC Euthanasia->Neurochemical_Analysis Immunohistochemistry Immunohistochemistry for Tyrosine Hydroxylase (TH) in substantia nigra Euthanasia->Immunohistochemistry cluster_setup Surgical Preparation and Lesioning cluster_treatment Post-Lesion Treatment and Assessment cluster_analysis Neurochemical and Histological Analysis Animal_Selection Select Sprague-Dawley rats Surgery Stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle Animal_Selection->Surgery Recovery Allow for recovery and lesion development (approx. 2 weeks) Surgery->Recovery Lazabemide_Admin Administer Lazabemide or Vehicle Recovery->Lazabemide_Admin Rotation_Test Induce and quantify rotational behavior (e.g., with apomorphine) Lazabemide_Admin->Rotation_Test Euthanasia Euthanize animals and collect brain tissue Rotation_Test->Euthanasia Neurochemical_Analysis Analyze striatal dopamine and metabolites Euthanasia->Neurochemical_Analysis Immunohistochemistry Immunohistochemistry for TH in substantia nigra Euthanasia->Immunohistochemistry

References

Lazabemide Hydrochloride in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1][3] While the amyloid cascade hypothesis has long dominated therapeutic development, the repeated failure of Aβ-targeting drugs in clinical trials has spurred investigation into alternative pathological mechanisms.[4][5] One such area of focus is the role of monoamine oxidase-B (MAO-B) in the brain.

MAO-B levels and activity are known to increase with age and are significantly elevated in the brains of AD patients, particularly in reactive astrocytes surrounding amyloid plaques.[6] This overexpression is linked to increased oxidative stress through the production of hydrogen peroxide (H₂O₂) and aberrant synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), both of which contribute to neuronal dysfunction and cognitive impairment.[4][6] Lazabemide hydrochloride (Ro 19-6327) is a potent, selective, and reversible inhibitor of MAO-B that was investigated as a potential therapeutic agent for Alzheimer's and Parkinson's diseases.[7][8][9] This guide provides a detailed technical overview of its mechanism of action, experimental evaluation, and clinical investigation in the context of AD research.

Core Mechanism of Action

Lazabemide's therapeutic rationale in Alzheimer's disease stems from its ability to modulate neurochemical pathways disrupted by the disease. Its primary and secondary mechanisms are detailed below.

Selective and Reversible MAO-B Inhibition

The principal mechanism of lazabemide is its highly selective and reversible inhibition of monoamine oxidase B.[7][10] MAO-B is a mitochondrial enzyme that degrades monoamine neurotransmitters, and its increased activity in the reactive astrocytes of AD brains contributes to neurodegeneration.[6] By inhibiting MAO-B, lazabemide is proposed to:

  • Reduce Oxidative Stress: The catalytic activity of MAO-B produces hydrogen peroxide (H₂O₂), a source of reactive oxygen species (ROS) that leads to oxidative damage.[6] Inhibition of MAO-B reduces this source of oxidative stress.

  • Decrease Aberrant GABA Production: In reactive astrocytes, MAO-B is involved in the synthesis of GABA, which is then released and causes synaptic inhibition, impairing synaptic plasticity and memory function.[4][6] Suppressing MAO-B activity can restore normal synaptic function.[4]

  • Modulate Neurotransmitter Levels: By preventing the breakdown of monoamines, MAO-B inhibitors can increase the levels of neurotransmitters in the central nervous system, which may be beneficial for cognitive symptoms.[6]

Lazabemide's reversibility is a key feature, distinguishing it from irreversible inhibitors like selegiline.[8] This property was thought to offer a better safety profile, particularly concerning the risk of hypertensive crises (the "cheese effect") associated with non-selective, irreversible MAO inhibition.

Antioxidant Properties

Beyond its enzymatic inhibition, lazabemide exhibits intrinsic antioxidant activity independent of its action on MAO-B.[11] It has been shown to inhibit lipid peroxidation in neuronal membranes in a concentration-dependent manner.[11] This effect is attributed to its ability to partition into the membrane's hydrocarbon core, where it can inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms.[11] Studies have indicated that lazabemide's antioxidant activity is significantly more potent than that of vitamin E or the irreversible MAO-B inhibitor selegiline.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding lazabemide's inhibitory activity and clinical trial outcomes.

Table 1: In Vitro Inhibitory Activity of Lazabemide
TargetSpeciesIC50 ValueReference
MAO-B Rat0.03 µM (30 nM)[7][10]
Human6.9 nM[7]
MAO-A Rat>10 µM[7]
Human>10 nM[7]
Universal>100 µM[7][10]
Noradrenaline Uptake -86 µM[7][10]
Serotonin Uptake -123 µM[7][10]
Dopamine Uptake ->500 µM[7][10]
Table 2: Pharmacodynamics of Lazabemide in Healthy Volunteers
ParameterYoung Subjects (19-36 years)Elderly Subjects (60-78 years)Reference
Platelet MAO-B Inhibition IC50 0.48 ± 0.89 µg/L1.5 ± 2.3 µg/L[12]
Maximum Platelet MAO-B Inhibition (Imax) 94 ± 5.1%96 ± 4.5%[12]
Table 3: Summary of Clinical Trials in Neurodegenerative Diseases
DiseasePhaseKey FindingReference
Alzheimer's Disease Phase 2Resulted in a 20% to 40% reduction in the decline of cognitive function compared to placebo.[4][6][4][6]
Alzheimer's Disease Phase 3Provided consistent and statistically significant evidence of cognitive benefit relative to placebo. Development was discontinued due to liver toxicity.[4][4]
Early Parkinson's Disease -Reduced the risk of reaching the primary endpoint (requiring levodopa therapy) by 51% compared to placebo over one year.[13][13]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental processes are crucial for understanding the context of lazabemide research.

MAO_B_Pathway cluster_Astrocyte Reactive Astrocyte cluster_Synapse Synaptic Cleft cluster_Neuron Postsynaptic Neuron Monoamines Monoamines MAOB MAO-B Monoamines->MAOB GABA Aberrant GABA Production MAOB->GABA H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Putrescine Putrescine Putrescine->MAOB GABA_Release GABA Release GABA->GABA_Release Neuronal_Inhibition Neuronal Inhibition & Impaired Synaptic Plasticity H2O2->Neuronal_Inhibition contributes to GABA_Release->Neuronal_Inhibition Lazabemide Lazabemide Lazabemide->MAOB inhibits

MAO-B pathway in reactive astrocytes and Lazabemide's point of intervention.

Experimental_Workflow start Start: APP/PS1 Mouse Model of AD treatment Treatment Administration (e.g., Oral Gavage) start->treatment lazabemide Group 1: Lazabemide treatment->lazabemide vehicle Group 2: Vehicle (Control) treatment->vehicle behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) lazabemide->behavioral vehicle->behavioral biochemical Post-mortem Brain Analysis behavioral->biochemical immuno Immunohistochemistry (Aβ plaques, GFAP, GABA) biochemical->immuno western Western Blot / ELISA (MAO-B levels, inflammatory markers) biochemical->western endpoint Endpoint: Data Analysis & Comparison immuno->endpoint western->endpoint Neuroprotective_Mechanisms cluster_MAOB_Effects Effects of MAO-B Inhibition cluster_Antioxidant_Effects Effects of Antioxidant Activity Lazabemide Lazabemide MAOB_Inhibition Selective, Reversible MAO-B Inhibition Lazabemide->MAOB_Inhibition Antioxidant Direct Antioxidant Activity Lazabemide->Antioxidant Reduce_H2O2 Reduced H₂O₂ Production MAOB_Inhibition->Reduce_H2O2 Reduce_GABA Reduced Aberrant GABA Synthesis MAOB_Inhibition->Reduce_GABA Increase_Monoamines Increased Monoamine Neurotransmitters MAOB_Inhibition->Increase_Monoamines Reduce_LPO Reduced Lipid Peroxidation Antioxidant->Reduce_LPO Neuroprotection Neuroprotection & Cognitive Improvement Reduce_H2O2->Neuroprotection Reduce_GABA->Neuroprotection Increase_Monoamines->Neuroprotection Reduce_LPO->Neuroprotection

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lazabemide Hydrochloride, a selective, reversible inhibitor of monoamine oxidase B (MAO-B), has been a subject of interest in neuropharmacology. The development of a stable and effective aqueous formulation is a critical step in its journey from a promising molecule to a viable therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound pertinent to its formulation in aqueous solutions: its solubility and stability. Due to the limited availability of specific public data on this compound, this guide combines known information with established principles and methodologies in pharmaceutical sciences to provide a robust framework for researchers.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a fundamental determinant of its formulation feasibility and bioavailability. This compound is known to be soluble in water.[1][2]

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water23.61100[1][2]
DMSO23.61100[1][2]
Experimental Protocol: Determination of pH-Solubility Profile

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound at various pH values.

Objective: To determine the aqueous solubility of this compound as a function of pH at a constant temperature.

Materials:

  • This compound powder

  • Series of buffers (e.g., phosphate, citrate) covering a pH range of 2 to 10

  • Volumetric flasks

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Calibrated pH meter

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7, 8, 10).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate sealed containers.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the solid phase from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Measure the pH of the supernatant to confirm the final pH of the solution.

  • Plot the determined solubility (in mg/mL or mM) against the final pH of each solution.

Caption: Workflow for Determining pH-Solubility Profile.

Stability of this compound in Aqueous Solutions

Ensuring the stability of a drug in its formulation is paramount to its safety and efficacy. Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. While specific stability data for this compound is scarce, a general approach to assessing its stability involves forced degradation studies.[7][8][9][10][11][12]

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7][8][9][10][11][12]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound in an aqueous solution.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water.

  • Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) and heat at a controlled temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3-30%) at room temperature for a specified time.

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C) for a specified time.

  • Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A PDA detector can be used to assess peak purity, while an MS detector can help in the identification of degradation products.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acid Hydrolysis (e.g., 0.1N HCl, 80°C) F Sample Preparation (Neutralization/Dilution) A->F B Base Hydrolysis (e.g., 0.1N NaOH, 80°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C) D->F E Photolytic Degradation (ICH Q1B) E->F G HPLC Analysis (Stability-Indicating Method) F->G H Peak Purity Assessment (PDA Detector) G->H I Degradant Identification (LC-MS) G->I Lazabemide_HCl Lazabemide HCl Aqueous Solution Lazabemide_HCl->A Lazabemide_HCl->B Lazabemide_HCl->C Lazabemide_HCl->D Lazabemide_HCl->E

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathways

Based on the chemical structure of Lazabemide (N-(2-aminoethyl)-5-chloropyridine-2-carboxamide), potential degradation pathways in aqueous solution under stress conditions could include:

  • Hydrolysis of the amide bond: This is a common degradation pathway for pharmaceuticals containing an amide linkage, which would lead to the formation of 5-chloropicolinic acid and ethylenediamine. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The primary amine group could be susceptible to oxidation.

  • Photodegradation: The pyridine ring and the chlorine substituent may be susceptible to photolytic reactions.

G cluster_products Potential Degradation Products Lazabemide This compound Hydrolysis Hydrolysis (Acid/Base) Lazabemide->Hydrolysis Oxidation Oxidation Lazabemide->Oxidation Photodegradation Photodegradation Lazabemide->Photodegradation Product1 5-Chloropicolinic Acid + Ethylenediamine Hydrolysis->Product1 Product2 Oxidized Derivatives Oxidation->Product2 Product3 Photodegradants Photodegradation->Product3

Caption: Potential Degradation Pathways of Lazabemide.

It is crucial to note that this represents a hypothetical degradation pathway based on the functional groups present in the Lazabemide molecule. Actual degradation products would need to be confirmed through rigorous analytical techniques such as LC-MS and NMR.

Conclusion

This technical guide provides a foundational understanding of the key aspects of solubility and stability for this compound in aqueous solutions. While specific, publicly available data is limited, the application of standard pharmaceutical development principles and methodologies offers a clear path for researchers and formulation scientists. The provided experimental protocols for determining the pH-solubility profile and for conducting forced degradation studies serve as a practical starting point for generating the necessary data to develop a stable and effective aqueous formulation of this compound. Further empirical studies are essential to fully characterize its behavior in aqueous systems and to ensure the development of a high-quality pharmaceutical product.

References

Preclinical Profile of Lazabemide Hydrochloride: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). Developed initially for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, its preclinical research has unveiled a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its pharmacology, pharmacokinetics, and neuroprotective effects. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are detailed.

Core Pharmacological Findings

Lazabemide's primary mechanism of action is the selective and reversible inhibition of MAO-B, an enzyme responsible for the degradation of key neurotransmitters, particularly dopamine.

In Vitro MAO Inhibition

Lazabemide demonstrates high selectivity for MAO-B over MAO-A. This selectivity is crucial for minimizing the side effects associated with non-selective MAO inhibitors, such as the "cheese effect."

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition by this compound

EnzymeIC50 (µM)Source
MAO-B0.03[1][2]
MAO-A>100[1][2]

Experimental Protocol: In Vitro MAO Inhibition Assay

The half-maximal inhibitory concentration (IC50) values for Lazabemide against MAO-A and MAO-B were determined using in vitro enzyme assays. A common method involves the following steps:

  • Enzyme Source: Homogenates of rat or human brain tissue, which are rich sources of both MAO-A and MAO-B, are typically used.

  • Substrate: A specific substrate for each enzyme is chosen. For MAO-B, phenylethylamine (PEA) is a common substrate, while serotonin (5-HT) or kynuramine is often used for MAO-A. The substrates are radiolabeled to facilitate detection of their metabolites.

  • Incubation: The enzyme homogenate is incubated with varying concentrations of this compound.

  • Reaction Initiation: The radiolabeled substrate is added to initiate the enzymatic reaction.

  • Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped, and the radiolabeled metabolites are separated from the unreacted substrate, often using chromatography or solvent extraction.

  • Quantification: The amount of radiolabeled metabolite is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each Lazabemide concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Monoamine Uptake Inhibition

At higher concentrations, Lazabemide can also inhibit the reuptake of several monoamines, although with significantly less potency than its MAO-B inhibition.

Table 2: In Vitro Monoamine Uptake Inhibition by this compound

Monoamine TransporterIC50 (µM)Source
Noradrenaline (NA)86[2]
Serotonin (5-HT)123[2]
Dopamine (DA)>500[2]

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

The inhibitory effect of Lazabemide on monoamine uptake is typically assessed using synaptosomes, which are isolated nerve terminals. The general procedure is as follows:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, cortex for noradrenaline and serotonin) by homogenization and differential centrifugation.

  • Pre-incubation: The synaptosomes are pre-incubated with various concentrations of this compound.

  • Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]noradrenaline, or [³H]serotonin) is added to the synaptosomal suspension to initiate uptake.

  • Uptake Termination: After a short incubation period, the uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabeled monoamine.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value is calculated by determining the concentration of Lazabemide that produces 50% inhibition of the specific monoamine uptake compared to a control group without the drug.

Neuroprotective Effects

A significant aspect of Lazabemide's preclinical profile is its demonstrated neuroprotective activity, particularly in models of Parkinson's disease.

MPTP-Induced Neurotoxicity Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease-like neurodegeneration. Preclinical studies have indicated that Lazabemide can protect against MPTP-induced dopaminergic neurotoxicity.

Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

A common protocol to induce Parkinsonism in mice and assess the neuroprotective effects of a compound like Lazabemide involves these steps:

  • Animal Model: C57BL/6 mice are frequently used as they are particularly susceptible to MPTP neurotoxicity.

  • MPTP Administration: Mice are administered MPTP hydrochloride, typically via intraperitoneal (i.p.) injection. A common regimen is multiple injections (e.g., 4 injections of 20 mg/kg) at 2-hour intervals.

  • Lazabemide Treatment: this compound is administered to the treatment group, often prior to and/or concurrently with the MPTP injections. The route of administration can be oral (gavage) or parenteral (e.g., i.p. or subcutaneous). Dosing regimens vary but are designed to achieve significant MAO-B inhibition.

  • Behavioral Assessment: Several days after MPTP administration, motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open-field test (to assess locomotor activity).

  • Neurochemical Analysis: Following the behavioral assessments, animals are euthanized, and their brains are dissected. The striatum is analyzed for levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A significant reduction in striatal dopamine is indicative of MPTP-induced neurodegeneration.

  • Histological Analysis: The substantia nigra pars compacta (SNc) is examined for the loss of dopaminergic neurons. This is typically done by tyrosine hydroxylase (TH) immunohistochemistry, where the number of TH-positive neurons (dopaminergic neurons) is counted.

  • Data Analysis: The extent of neuroprotection is determined by comparing the behavioral performance, striatal dopamine levels, and the number of surviving dopaminergic neurons in the Lazabemide-treated group to both the MPTP-only group and a vehicle control group.

While specific quantitative data on the percentage of neuroprotection afforded by Lazabemide in these models is not consistently reported across all public literature, the general finding is a significant attenuation of MPTP-induced dopaminergic neuron loss and a preservation of striatal dopamine levels in Lazabemide-treated animals.

Antioxidant Properties

Beyond its primary enzymatic inhibition, Lazabemide has been shown to possess intrinsic antioxidant properties, which may contribute to its neuroprotective effects. Studies have indicated that Lazabemide can inhibit lipid peroxidation in a concentration-dependent manner, independent of its interaction with MAO-B. This antioxidant activity is attributed to its ability to partition into the membrane hydrocarbon core and inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms.

Visualizing the Mechanisms and Workflows

To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC Lazabemide Lazabemide Lazabemide->MAO_B Inhibition

Caption: Lazabemide's primary mechanism of action.

Experimental_Workflow_Neuroprotection start Animal Model (C57BL/6 Mice) mptp MPTP Administration (Neurotoxin) start->mptp treatment Lazabemide Treatment (Test Compound) start->treatment behavior Behavioral Assessment (Rotarod, Open-field) mptp->behavior treatment->behavior analysis Neurochemical & Histological Analysis (HPLC-ED, TH Immunohistochemistry) behavior->analysis end Data Analysis (Neuroprotection Assessment) analysis->end

Caption: Workflow for assessing neuroprotection.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective MAO-B inhibitor with neuroprotective properties. Its high selectivity for MAO-B over MAO-A is a key feature that predicts a favorable side-effect profile compared to non-selective MAO inhibitors. The demonstrated efficacy in preclinical models of Parkinson's disease, coupled with its antioxidant activity, underscores its therapeutic potential for neurodegenerative disorders. Further preclinical investigation into its pharmacokinetics across different species and comprehensive toxicology studies are essential for a complete understanding of its safety and efficacy profile. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of Lazabemide and related compounds.

References

Early Toxicological Profile of Lazabemide Hydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride (Ro 19-6327) is a potent, reversible, and highly selective inhibitor of monoamine oxidase B (MAO-B).[1] It was investigated in the early 1990s for the treatment of Parkinson's disease and Alzheimer's disease.[1] While it showed promise in early clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the publicly available toxicological data from the early studies of this compound.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from early clinical and preclinical evaluations of this compound.

Table 1: Clinical Safety and Tolerability in Early Human Studies
PopulationStudy DurationDosage RangeKey FindingsReference
Patients with early, untreated Parkinson's Disease6 weeksUp to 400 mg/dayGenerally well-tolerated. At 400 mg/day, a slightly increased frequency of insomnia, low hematocrit, and elevated serum alanine aminotransferase levels were observed.[2]
Patients with early, untreated Parkinson's DiseaseUp to 1 year25 to 200 mg/dayWell-tolerated with the frequency of adverse experiences not differing from placebo.[2]
Patients with Parkinson's Disease8 weeksNot specifiedDid not induce clinically significant cardiac arrhythmias. May increase the asymptomatic, orthostatic drop in systolic blood pressure (mean decrease of 10 mmHg greater than placebo).[3]
Table 2: In Vitro Inhibitory Activity
TargetThis compound IC50Reference
MAO-B0.03 µM[4]
MAO-A> 100 µM[4]

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies (e.g., acute, subchronic, chronic, reproductive, genotoxicity, and carcinogenicity) of this compound are not available in the published literature. The following descriptions are based on the methodologies of the cited clinical studies.

Clinical Safety and Tolerability Study in Early Parkinson's Disease
  • Study Design: A 6-week, randomized, placebo-controlled, double-blind trial.

  • Participants: 201 patients with early, untreated Parkinson's disease.

  • Dosage: Dosages of 100 to 400 mg/day of lazabemide were administered.

  • Assessments: Tolerability was assessed through the monitoring of adverse events and laboratory tests, including hematocrit and serum alanine aminotransferase levels.[2]

Long-Term Safety Study in Early Parkinson's Disease
  • Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial over 1 year.

  • Participants: 321 patients with early, otherwise untreated Parkinson's disease.

  • Dosage: Patients were assigned to one of five treatment groups: placebo, 25 mg, 50 mg, 100 mg, or 200 mg/day.

  • Assessments: Long-term tolerability and safety were assessed by monitoring the frequency of adverse experiences.[2]

Cardiovascular Safety Study in Parkinson's Disease
  • Study Design: An 8-week, double-blind, placebo-controlled, parallel-group study.

  • Participants: 51 patients with Parkinson's disease without clinically apparent heart disease.

  • Assessments: Cardiac safety was evaluated using 24-hour ambulatory electrocardiographic (ECG) monitoring. Blood pressure was monitored to assess for orthostatic hypotension.[3]

Preclinical Toxicology Findings (Limited Data)

The available literature alludes to some preclinical toxicology findings, although detailed data is scarce. One notable finding mentioned is the observation of testicular changes in dog toxicity studies. However, specific details regarding the dose levels, duration of the study, and the nature of the histopathological changes are not publicly available.

Furthermore, it has been reported that the development of lazabemide was discontinued due to liver toxicity .[5] The specific preclinical or clinical data that led to this decision have not been detailed in the reviewed sources.

Signaling Pathways and Experimental Workflows

Due to the limited publicly available data on the specific mechanisms of this compound toxicity, a diagram illustrating a specific signaling pathway is not feasible. Instead, the following diagram represents a generalized workflow for the non-clinical safety assessment of a new pharmaceutical compound.

Non-Clinical Safety Assessment Workflow cluster_0 In Vitro Studies cluster_1 In Vivo - Acute & Subchronic Toxicity cluster_2 In Vivo - Chronic & Specialized Toxicity cluster_3 Clinical Development Decision Genotoxicity Genotoxicity (Ames, Chromosome Aberration) Acute Toxicity Acute Toxicity (Rodent & Non-rodent) - LD50, MTD Genotoxicity->Acute Toxicity Safety Pharmacology Safety Pharmacology (hERG, Receptor Screening) Safety Pharmacology->Acute Toxicity Subchronic Toxicity Subchronic Toxicity (28-day, 90-day) - NOAEL, Target Organs Acute Toxicity->Subchronic Toxicity Chronic Toxicity Chronic Toxicity (6-12 months) - Long-term Effects Subchronic Toxicity->Chronic Toxicity Carcinogenicity Carcinogenicity (2-year bioassay) Subchronic Toxicity->Carcinogenicity Reproductive & Developmental Reproductive & Developmental Toxicity Subchronic Toxicity->Reproductive & Developmental Go / No-Go Go / No-Go Decision for Clinical Trials Chronic Toxicity->Go / No-Go Carcinogenicity->Go / No-Go Reproductive & Developmental->Go / No-Go

A generalized workflow for non-clinical safety assessment.

Conclusion

The early clinical studies of this compound suggested a generally favorable safety profile at therapeutic doses, with minor and manageable adverse effects. However, the discontinuation of its development, reportedly due to liver toxicity, underscores the importance of a thorough toxicological evaluation. The lack of detailed, publicly available preclinical toxicology data—including acute, subchronic, chronic, reproductive, and genetic toxicity studies—prevents a complete and in-depth assessment of its early toxicological profile. This highlights a common challenge in retrospectively analyzing the development of pharmaceutical compounds where comprehensive early-stage data may not be published. For a complete understanding, access to the internal regulatory filings would be necessary.

References

Lazabemide Hydrochloride and Its Impact on Dopamine Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide hydrochloride is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the catabolism of dopamine. This technical guide provides an in-depth analysis of the pharmacodynamic effects of lazabemide on dopamine metabolism, consolidating preclinical and clinical findings. By inhibiting MAO-B, this compound effectively reduces the degradation of dopamine, leading to a decrease in its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). This mechanism of action has been investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

Dopamine, a critical neurotransmitter in the central nervous system, plays a vital role in motor control, motivation, and reward. The dysregulation of dopaminergic signaling is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. A key enzyme in the metabolic pathway of dopamine is monoamine oxidase B (MAO-B), which deaminates dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC).

This compound is a selective and reversible inhibitor of MAO-B.[1] Its ability to modulate dopamine metabolism by preventing its breakdown has been a subject of significant research. This guide synthesizes the current understanding of lazabemide's effects on dopamine metabolism, presenting key data and methodologies for the scientific community.

Mechanism of Action

This compound exerts its primary effect by selectively and reversibly binding to the active site of the MAO-B enzyme. This inhibition prevents the oxidative deamination of dopamine, thereby increasing its availability in the synaptic cleft and intraneuronal space. The direct consequence of MAO-B inhibition is a reduction in the formation of DOPAC. Subsequently, the level of homovanillic acid (HVA), the final major metabolite of dopamine, is also expected to decrease, as its formation is partially dependent on the initial conversion of dopamine to DOPAC.

Dopamine Metabolism and Lazabemide Action Dopamine Dopamine MAOB MAO-B Dopamine->MAOB DOPAL DOPAL MAOB->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC COMT COMT DOPAC->COMT HVA HVA COMT->HVA Lazabemide Lazabemide Hydrochloride Lazabemide->MAOB Inhibition

Figure 1: Dopamine metabolism pathway and the inhibitory action of Lazabemide.

Quantitative Data on the Effects of Lazabemide

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of lazabemide and related compounds on dopamine metabolism and MAO-B activity.

Preclinical Studies

A study on an L-dopa-lazabemide prodrug in mice provides indirect but significant evidence of lazabemide's effect on dopamine metabolism in the striatum.

Table 1: Effect of an L-dopa-Lazabemide Prodrug on Striatal DOPAC Levels in Mice.[2]

Treatment GroupStriatal DOPAC Level (ng/mg protein)% Change from Saline
Saline~1.5 (estimated from graph)-
L-dopa~2.0 (estimated from graph)~+33%
L-dopa + Carbidopa~1.8 (estimated from graph)~+20%
L-dopa-Lazabemide Prodrug~0.8 (estimated from graph)~-47%

Data are estimated from graphical representations in the cited publication. The study demonstrated that intraperitoneal administration of the prodrug led to a significant depression of DOPAC levels compared to saline and L-dopa treatments, consistent with MAO-B inhibition by the released lazabemide.

Clinical Studies

Clinical trials have primarily focused on the pharmacodynamic effects of lazabemide on platelet MAO-B activity and clinical outcomes in patients with Parkinson's disease.

Table 2: Pharmacodynamics of Lazabemide on Platelet MAO-B Inhibition in Healthy Volunteers.

ParameterYoung Subjects (19-36 years)Older Subjects (60-78 years)
IC50 (µg/L) 0.48 ± 0.891.5 ± 2.3
Imax (%) 94 ± 5.196 ± 4.5

IC50 represents the plasma concentration of lazabemide required to achieve 50% of the maximum MAO-B inhibition. Imax is the maximum extent of enzyme inhibition. These data indicate that low concentrations of lazabemide result in near-complete inhibition of platelet MAO-B activity.

Table 3: Clinical Efficacy of Lazabemide in Early Parkinson's Disease.[3]

Treatment GroupDosage (mg/day)Outcome
Placebo--
Lazabemide25Delayed need for levodopa therapy by 51% compared to placebo.
Lazabemide50Delayed need for levodopa therapy by 51% compared to placebo.
Lazabemide100Delayed need for levodopa therapy by 51% compared to placebo.
Lazabemide200Delayed need for levodopa therapy by 51% compared to placebo.

This study highlights the clinical benefit of lazabemide in early Parkinson's disease, which is attributed to its modulation of dopamine metabolism.

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the effects of lazabemide on dopamine metabolism.

Preclinical In Vivo Assessment of Dopamine and Metabolites

This protocol outlines a typical procedure for animal studies investigating the effects of a substance like lazabemide on striatal dopamine and its metabolites.

Preclinical Experimental Workflow A Animal Model (e.g., C57BL/6 mice) B Acclimatization A->B C Grouping and Dosing (e.g., Saline, L-dopa, Lazabemide compound) B->C D Sacrifice (e.g., 60 min post-administration) C->D E Brain Dissection (Striatum isolation) D->E F Tissue Homogenization (in Perchloric Acid) E->F G Centrifugation and Supernatant Collection F->G H HPLC-ECD Analysis (Quantification of Dopamine, DOPAC, HVA) G->H I Data Analysis (Statistical Comparison) H->I

References

Unveiling the Antioxidant Persona of Lazabemide Hydrochloride: A Mechanism Beyond MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the antioxidant properties of Lazabemide Hydrochloride, focusing on its mechanisms of action that are independent of its well-established role as a selective and reversible monoamine oxidase B (MAO-B) inhibitor. Emerging evidence reveals a distinct neuroprotective capability of Lazabemide rooted in its direct interaction with cellular membranes and its ability to counteract oxidative stress, a key pathological factor in a host of neurodegenerative diseases.

Core Antioxidant Mechanism: A Chain-Breaking Defender in the Lipid Bilayer

Lazabemide's primary antioxidant function, separate from its enzymatic inhibition, lies in its ability to act as a potent, chain-breaking antioxidant within the hydrocarbon core of cellular membranes.[1] This intrinsic activity is attributed to its specific physicochemical properties that allow it to partition into the lipid bilayer. Once embedded, Lazabemide effectively inhibits the propagation of lipid peroxidation, a destructive chain reaction initiated by free radicals that damages cell membranes and contributes to cellular dysfunction and death.[1]

The mechanism of this protection involves two key processes:

  • Electron Donation: Lazabemide can donate an electron to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction.

  • Resonance Stabilization: The structure of Lazabemide allows for the delocalization of the resulting radical, forming a stable, less reactive species that is incapable of propagating the oxidative chain.[1]

This direct antioxidant action has been shown to be significantly more effective than that of other known antioxidants, including vitamin E and the fellow MAO-B inhibitor, selegiline.[1]

Quantitative Analysis of Antioxidant Efficacy

The antioxidant potency of Lazabemide has been quantified in in vitro models of oxidative stress. A pivotal study demonstrated a significant and catalytic reduction in lipid peroxide formation at pharmacologically relevant concentrations.

ParameterConcentrationEffectStatistical SignificanceReference
Inhibition of Lipid Peroxidation100.0 nMCatalytic reduction in lipid peroxide formationP < 0.001[1]

Further in vivo evidence supports the antioxidant role of Lazabemide. In a murine model of brain ischemia/reperfusion, administration of Lazabemide was found to attenuate the generation of hydroxyl radicals, one of the most reactive and damaging free radicals.

In Vivo ModelDosageEffectReference
Brain Ischemia/Reperfusion (Mice)3 mg/kgAttenuation of hydroxyl radical generation[2]

Experimental Protocols

Determination of Lipid Peroxidation Inhibition

The following outlines a general methodology for assessing the inhibition of lipid peroxidation, based on the principles of the study by Mason et al. (2000).

1. Preparation of Membrane Model:

  • A membrane-based model of oxidative stress is utilized. This typically involves the use of liposomes or biological membrane preparations (e.g., neuronal membranes).

  • The lipid composition of the model system is crucial and should mimic physiological conditions.

2. Induction of Oxidative Stress:

  • Lipid peroxidation is initiated using a free radical generator, such as an azo initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile)) or a Fenton reaction system (Fe²⁺/H₂O₂).

3. Treatment with Lazabemide:

  • This compound is introduced to the membrane system at various concentrations. A vehicle control (without Lazabemide) is run in parallel.

4. Quantification of Lipid Peroxidation:

  • The extent of lipid peroxidation is measured by quantifying the formation of lipid hydroperoxides or secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).

  • Commonly used methods include the thiobarbituric acid reactive substances (TBARS) assay or more specific HPLC-based methods for detecting fluorescent adducts of lipid degradation products.

5. Data Analysis:

  • The inhibition of lipid peroxidation by Lazabemide is calculated as the percentage reduction in the measured peroxidation products compared to the vehicle control.

  • Dose-response curves can be generated to determine the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Membrane Model (e.g., Neuronal Membranes) induce_stress Induce Oxidative Stress (e.g., Azo Initiator) prep_membrane->induce_stress prep_lazabemide Prepare Lazabemide Solutions (Varying Concentrations) treatment Incubate with Lazabemide or Vehicle Control prep_lazabemide->treatment induce_stress->treatment quantify_lpo Quantify Lipid Peroxidation (e.g., TBARS Assay) treatment->quantify_lpo analyze_data Analyze Data (% Inhibition, Dose-Response) quantify_lpo->analyze_data

Caption: Workflow for assessing Lazabemide's inhibition of lipid peroxidation.

Hydroxyl Radical Scavenging Assay (Salicylate Trapping Method)

This in vivo method, as employed in the study by Tabatabaei and colleagues, is used to assess the scavenging of hydroxyl radicals in the brain.

1. Animal Model:

  • Mice are subjected to a model of brain ischemia/reperfusion to induce the generation of hydroxyl radicals.

2. Lazabemide Administration:

  • A treatment group receives Lazabemide (e.g., 3 mg/kg) prior to the ischemic insult. A control group receives a vehicle.

3. Salicylate Infusion:

  • Salicylate is infused into the cerebral ventricles. Salicylate reacts with hydroxyl radicals to form dihydroxybenzoic acid (DHBA) isomers.

4. Sample Collection and Analysis:

  • Microdialysis samples are collected from the brain.

  • The levels of DHBA isomers in the dialysates are quantified using HPLC with electrochemical detection.

5. Data Interpretation:

  • A reduction in the levels of DHBA in the Lazabemide-treated group compared to the control group indicates scavenging of hydroxyl radicals.

Signaling Pathways and Molecular Interactions

The primary MAO-B independent antioxidant mechanism of Lazabemide appears to be a direct physicochemical interaction within the lipid membrane rather than a modulation of specific signaling pathways.

G FreeRadical Free Radical (e.g., Peroxyl Radical) Lipid Unsaturated Lipid FreeRadical->Lipid attacks Lazabemide Lazabemide (in Lipid Bilayer) FreeRadical->Lazabemide reacts with LipidPeroxidation Lipid Peroxidation (Chain Reaction) Lipid->LipidPeroxidation initiates MembraneDamage Membrane Damage & Cellular Injury LipidPeroxidation->MembraneDamage Lazabemide->LipidPeroxidation inhibits NeutralizedRadical Neutralized Radical Lazabemide->NeutralizedRadical donates electron to form

Caption: Lazabemide directly inhibits the lipid peroxidation chain reaction.

Currently, there is a lack of direct evidence to suggest that Lazabemide's antioxidant effects are mediated through the activation of key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. While many antioxidant compounds exert their effects through this pathway, further research is required to determine if Lazabemide has any influence on Nrf2 activation or the expression of its downstream targets.

Conclusion and Future Directions

This compound possesses significant antioxidant properties that are mechanistically distinct from its inhibition of MAO-B. Its ability to intercalate into cellular membranes and act as a potent chain-breaking antioxidant highlights a novel avenue for its therapeutic potential in neurodegenerative disorders where oxidative stress is a major contributor to the pathology.

Future research should aim to:

  • Elucidate the full dose-response relationship of Lazabemide's antioxidant effects in various in vitro and in vivo models.

  • Investigate the potential of Lazabemide to modulate antioxidant signaling pathways, such as the Nrf2-Keap1 system.

  • Explore the clinical relevance of these MAO-B independent antioxidant properties in the context of neurodegenerative diseases.

A deeper understanding of these mechanisms will be pivotal in optimizing the therapeutic application of Lazabemide and in the development of novel neuroprotective strategies.

References

Lazabemide Hydrochloride's Binding Affinity to MAO-B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Lazabemide Hydrochloride to Monoamine Oxidase B (MAO-B). It includes a compilation of quantitative binding data, detailed experimental protocols derived from published research, and visualizations of the inhibitory mechanism and experimental workflows.

Core Quantitative Data

This compound is a potent and selective reversible inhibitor of MAO-B.[1][2][3] Its binding affinity has been characterized by various parameters across multiple studies, as summarized in the table below.

ParameterValueSpecies/TissueCommentsReference(s)
IC50 0.03 µM (30 nM)Not SpecifiedHighly selective over MAO-A (IC50 > 100 µM).[1][2][3]
IC50 6.9 nMHumanEnzymatic assay.[1]
IC50 37 nMRatEnzymatic assay.[1]
IC50 0.48 ± 0.89 µg/LHuman Platelets (Young Subjects)In vivo study after oral administration.[4][5]
IC50 1.5 ± 2.3 µg/LHuman Platelets (Elderly Subjects)In vivo study after oral administration.[4][5]
Kd 18.4 nMRat Cerebral CortexUsing ³H-Ro 19-6327 (radiolabeled lazabemide).[1]
Bmax 3.45 pmol/mg proteinRat Cerebral CortexUsing ³H-Ro 19-6327.[1]

IC50: The half maximal inhibitory concentration, representing the concentration of lazabemide required to inhibit 50% of MAO-B activity. Kd: The equilibrium dissociation constant, indicating the affinity of lazabemide for MAO-B. A lower Kd value signifies a higher binding affinity. Bmax: The maximum number of binding sites.

Mechanism of MAO-B Inhibition

Lazabemide acts as a reversible, competitive inhibitor of MAO-B.[6][7] It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the oxidative deamination of monoamines.

MAO_B_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Lazabemide MAO-B MAO-B MAO-B_Substrate_Complex MAO-B-Substrate Complex MAO-B->MAO-B_Substrate_Complex Binds Substrate Substrate Substrate->MAO-B_Substrate_Complex Products Products MAO-B_Substrate_Complex->Products Catalyzes MAO-B_Inhibited MAO-B MAO-B_Lazabemide_Complex MAO-B-Lazabemide Complex (Inactive) MAO-B_Inhibited->MAO-B_Lazabemide_Complex Reversibly Binds Lazabemide Lazabemide Lazabemide->MAO-B_Lazabemide_Complex No_Reaction No Reaction MAO-B_Lazabemide_Complex->No_Reaction Substrate_Blocked Substrate Substrate_Blocked->No_Reaction Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue_Prep Tissue/Enzyme Preparation Incubation Incubation of Enzyme, Compound, and Substrate/ Radioligand Tissue_Prep->Incubation Compound_Prep Compound Dilution (Lazabemide) Compound_Prep->Incubation Reagent_Prep Reagent & Buffer Preparation Reagent_Prep->Incubation Reaction_Termination Reaction Termination/ Filtration Incubation->Reaction_Termination Detection Signal Detection (Spectrophotometry/ Scintillation Counting) Reaction_Termination->Detection Raw_Data Raw Data Collection Detection->Raw_Data Normalization Normalization & Background Subtraction Raw_Data->Normalization Curve_Fitting Curve Fitting & Parameter Calculation (IC50, Kd) Normalization->Curve_Fitting Results Final Results Curve_Fitting->Results

References

chemical structure and properties of Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] Initially investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, Lazabemide's distinct pharmacological profile continues to make it a subject of interest in neuroscience research.[3][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of Lazabemide. Its chemical name is N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride.[4][5][7][8] The compound is a white crystalline solid.[7][8]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₁₀ClN₃O·HCl[4][7][8]
Molecular Weight 236.1 g/mol [4][7][9]
CAS Number 103878-83-7[4][7][9]
IUPAC Name N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride[10]
Canonical SMILES C1=CC(=NC=C1Cl)C(=O)NCCN.Cl[7][11]
Appearance White crystalline solid[7][8]
Solubility Soluble to 100 mM in water and DMSO[4][5][9][12]
Purity ≥98% (HPLC)[4][5][9][12]
Storage Desiccate at room temperature[4][7][9]

Mechanism of Action

Lazabemide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] MAO-B is a key enzyme in the degradation of dopamine, a neurotransmitter crucial for motor control and other neurological functions.[7][13] By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine. The selectivity for MAO-B over MAO-A is a critical feature, as MAO-A is primarily responsible for the metabolism of other monoamines like serotonin and norepinephrine. This selectivity reduces the risk of certain side effects associated with non-selective MAO inhibitors.

Table 2: In Vitro Inhibitory Activity of Lazabemide

TargetIC₅₀ ValueSource
MAO-B 0.03 µM[3][4][5][6][9][12][14]
MAO-A > 100 µM[3][4][5][6][9][12][14]

At higher concentrations, Lazabemide can also inhibit the reuptake of noradrenaline and serotonin.[4][5][9][12]

Table 3: Inhibitory Activity of Lazabemide on Monoamine Uptake

MonoamineIC₅₀ ValueSource
Noradrenaline 86 µM[3][4][5][9][12]
Serotonin 123 µM[3][4][5][9][12]
Dopamine > 500 µM[3][4][5][9][12]
Dopamine Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathway of dopamine and the point of intervention by Lazabemide.

Dopamine_Metabolism Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by DOPAC DOPAC MAO_B->DOPAC Produces COMT COMT DOPAC->COMT Metabolized by HVA Homovanillic Acid (HVA) (inactive metabolite) COMT->HVA Lazabemide Lazabemide Lazabemide->MAO_B Inhibits

Dopamine metabolism and the inhibitory action of Lazabemide.

Pharmacokinetics in Humans

Studies in healthy subjects have shown that Lazabemide is rapidly absorbed after oral administration.[1][15] Its elimination follows a mixed linear and non-linear pathway.[1][15] Steady-state plasma concentrations are typically reached by the third day of multiple dosing.[1][15]

Table 4: Pharmacokinetic Parameters of Lazabemide in Healthy Subjects

ParameterValueConditionSource
Time to steady-state 3 daysMultiple dosing[1][15]
Apparent half-life ~8-9 hoursMultiple dosing[15]
Elimination Mixed linear and non-linearSingle and multiple doses[15]
Maximum Elimination Rate (Vmax/F) 2.8 ± 1.4 mg h⁻¹Population mean ± s.d.[12][15]
Concentration at half-maximum elimination (Km) 36 ± 19 µg L⁻¹Population mean ± s.d.[12][15]
First-order elimination (CL/F) 16 ± 3.8 L h⁻¹Population mean ± s.d.[12][15]

Clinical Studies in Parkinson's Disease

Lazabemide has been evaluated in clinical trials for its efficacy in early Parkinson's disease. In a one-year study, Lazabemide was shown to delay the need for levodopa therapy.[1] The risk of reaching the primary endpoint (onset of disability requiring levodopa) was significantly reduced in patients receiving Lazabemide compared to placebo.[1]

Table 5: Efficacy of Lazabemide in Early Parkinson's Disease (1-Year Study)

Treatment GroupHazard Ratio for Reaching Primary Endpoint (vs. Placebo)95% Confidence Intervalp-valueSource
Combined Lazabemide Doses 0.490.32 - 0.770.001[16]
25 mg/day 0.55[16]
50 mg/day 0.47[16]
100 mg/day 0.48[16]
200 mg/day 0.51[16]

Experimental Protocols

Synthesis of Lazabemide

A reported synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with ethylenediamine.[14][17]

Experimental Workflow: Synthesis of Lazabemide

Synthesis_Workflow Start Starting Materials: - 5-chloro-2-cyanopyridine - Ethylenediamine Reaction Reaction Start->Reaction Purification Purification Reaction->Purification Product Lazabemide (free base) Purification->Product HCl_Salt Formation of Hydrochloride Salt Product->HCl_Salt Final_Product This compound HCl_Salt->Final_Product

A simplified workflow for the synthesis of this compound.

Note: For a detailed, step-by-step protocol, researchers should refer to the primary literature.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

The following is a general protocol for determining the MAO-B inhibitory activity of a compound like Lazabemide. This assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Materials:

  • MAO-B enzyme

  • MAO-B substrate (e.g., tyramine)

  • High-sensitivity fluorescent probe

  • Developer

  • Assay buffer

  • Test compound (Lazabemide)

  • Inhibitor control (e.g., Selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Reconstitute and dilute the MAO-B enzyme, substrate, probe, and developer according to the manufacturer's instructions. Prepare a dilution series of the test compound (Lazabemide) and the inhibitor control.

  • Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a set period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the MAO-B substrate solution to all wells to start the enzymatic reaction.

  • Detection: Immediately add the probe and developer solution to all wells.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: MAO-B Inhibition Assay

MAOB_Assay_Workflow Prep Prepare Reagents: - Enzyme, Substrate, Probe - Test Compound (Lazabemide) Setup Set up 96-well plate: - Add Buffer, Lazabemide, Enzyme Prep->Setup Incubate Pre-incubate at 37°C Setup->Incubate Start Initiate reaction with Substrate Incubate->Start Detect Add Probe and Developer Start->Detect Measure Measure Fluorescence Detect->Measure Analyze Calculate IC50 value Measure->Analyze

A general workflow for a fluorometric MAO-B inhibition assay.

Conclusion

This compound is a well-characterized selective and reversible MAO-B inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical and clinical studies for Parkinson's disease. Its favorable pharmacokinetic profile and selectivity make it a valuable tool for neuroscience research and a continued subject of interest for the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational overview to support further investigation and application of this compound.

References

Methodological & Application

Application Notes and Protocols for Lazabemide Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Lazabemide Hydrochloride, a selective and reversible Monoamine Oxidase B (MAO-B) inhibitor, in in vivo mouse models of neurological disorders. The following protocols and data are compiled from available preclinical research to facilitate experimental design and execution.

Overview of this compound

Lazabemide (also known as Ro 19-6327) is a potent and highly selective inhibitor of MAO-B.[1] Its primary mechanism of action involves the reversible inhibition of MAO-B, an enzyme responsible for the degradation of key neurotransmitters, particularly dopamine. By inhibiting MAO-B, lazabemide increases the synaptic availability of dopamine, which is crucial in the context of neurodegenerative diseases like Parkinson's disease.[2] Beyond its enzymatic inhibition, lazabemide has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress, a common pathological feature in many neurodegenerative conditions.[3]

Quantitative Data Summary

Published data on a wide range of this compound dosages in various mouse models is limited. However, the following table summarizes the key dosages and their observed effects in rodent models based on the available literature.

Animal ModelDosageRoute of AdministrationKey FindingsReference
Mouse Brain Ischemia/Reperfusion3 mg/kgNot SpecifiedAttenuated the generation of hydroxyl radicals.[4]
Rat Focal Cerebral Ischemia0.3 mg/kgIntravenous InfusionAchieved 45-55% selective MAO-B inhibition.[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in both water and Dimethyl Sulfoxide (DMSO). The choice of vehicle will depend on the experimental requirements and the desired route of administration.

Vehicle Options:

  • Sterile Water or Saline: For oral administration or injections where aqueous solubility is sufficient.

  • DMSO/Saline Emulsion: For intraperitoneal injections, a common vehicle is a mixture of DMSO and sterile saline. A typical preparation involves dissolving the compound in a small amount of DMSO and then diluting it with sterile saline to the final desired concentration. For example, a 10% DMSO in saline solution can be used.[6]

Protocol for Preparing a 1 mg/mL Stock Solution in 10% DMSO/Saline:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a volume of 100% DMSO to achieve a concentration of 10 mg/mL. For example, to 1 mg of Lazabemide HCl, add 100 µL of DMSO.

  • Vortex briefly until the compound is fully dissolved.

  • Add 900 µL of sterile 0.9% saline to the tube.

  • Vortex again to ensure the solution is homogenous.

  • This will result in a 1 mg/mL stock solution in 10% DMSO/saline, ready for administration.

Note: Always prepare fresh solutions on the day of the experiment. The final concentration should be adjusted based on the desired dosage and the weight of the mice.

Administration Protocols

The following are general guidelines for common administration routes in mice. The specific volume and frequency will need to be optimized for your experimental paradigm.

Intraperitoneal (IP) Injection:

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site: The injection should be made into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Procedure: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel. Slowly inject the calculated volume of the this compound solution.

  • Volume: The injection volume should typically not exceed 10 mL/kg of body weight.

Oral Gavage (PO):

  • Animal Restraint: Proper restraint is crucial for safe oral gavage.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for adults).[7]

  • Procedure: Gently insert the gavage needle into the esophagus. Do not force the needle; allow the mouse to swallow it. Once in the esophagus, slowly administer the this compound solution.

  • Volume: The gavage volume should generally not exceed 10 mL/kg of body weight.[8]

Visualization of Signaling Pathways and Workflows

Neuroprotective Signaling Pathway of Lazabemide

The primary neuroprotective mechanism of Lazabemide is through the inhibition of MAO-B, which leads to a cascade of downstream effects aimed at preserving neuronal function and viability.

Lazabemide_Neuroprotection_Pathway Lazabemide Lazabemide Hydrochloride MAOB Monoamine Oxidase B (MAO-B) Lazabemide->MAOB Inhibits Dopamine Dopamine MAOB->Dopamine Metabolizes Neuroprotection Neuroprotection MAOB->Neuroprotection Leads to DOPAC DOPAC Dopamine->DOPAC Metabolism by MAO-B H2O2 Hydrogen Peroxide (H2O2) Dopamine->H2O2 Metabolism by MAO-B Dopamine->Neuroprotection Increased Availability OxidativeStress Oxidative Stress H2O2->OxidativeStress Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration

Caption: Neuroprotective pathway of Lazabemide via MAO-B inhibition.

Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegeneration.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Assessment Assessment cluster_Analysis Data Analysis AnimalModel Select Mouse Model (e.g., MPTP, 5XFAD) DrugPrep Prepare Lazabemide HCl (Vehicle: Water or DMSO/Saline) AnimalModel->DrugPrep Dosing Administer Lazabemide HCl (IP or Oral Gavage) DrugPrep->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod) Dosing->Behavioral Biochemical Biochemical Analysis (e.g., Brain Homogenates for Neurotransmitter Levels, MAO-B activity) Dosing->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry for Neuronal Markers, Pathology) Dosing->Histological Data Analyze and Interpret Data Behavioral->Data Biochemical->Data Histological->Data

Caption: Workflow for Lazabemide efficacy testing in mice.

References

Application Notes and Protocols for Lazabemide Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lazabemide Hydrochloride (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in various cell-based assays relevant to neurodegenerative disease research and drug development.

Mechanism of Action

Lazabemide's primary mechanism of action is the selective and reversible inhibition of MAO-B, an enzyme primarily located on the outer mitochondrial membrane that is responsible for the degradation of key neurotransmitters, particularly dopamine.[4][5] By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine, which is beneficial in conditions such as Parkinson's disease.[4][6] Additionally, Lazabemide has been shown to possess antioxidant properties independent of its MAO-B inhibition by partitioning into the membrane hydrocarbon core and inhibiting lipid peroxidation.[7] At higher concentrations, it may also weakly inhibit the uptake of monoamines like noradrenaline and serotonin.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro studies.

ParameterValueSpecies/SystemReference
MAO-B Inhibition
IC500.03 µM (30 nM)Human[1]
IC5037 nMRat[1]
Ki7.9 nMNot Specified[2]
MAO-A Inhibition
IC50>100 µMHuman[1]
IC50>10 µMRat[1]
Monoamine Uptake Inhibition
IC50 (Noradrenaline)86 µMRat Forebrain Synaptosomes[1][8]
IC50 (Serotonin)123 µMRat Forebrain Synaptosomes[1][8]
IC50 (Dopamine)>500 µMRat Forebrain Synaptosomes[1][8]
Antioxidant Activity
Significant lipid peroxide reduction100 nMMembrane-based model[7]

Experimental Protocols

Cell-Based Monoamine Oxidase-B (MAO-B) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on MAO-B in a cell-based format using a fluorometric method.

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Benzylamine)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Positive Control (e.g., Selegiline)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in MAO-B Assay Buffer to achieve final desired concentrations.

  • Assay Procedure:

    • Remove the culture medium from the wells and wash the cells once with pre-warmed PBS.

    • Add 50 µL of the diluted this compound or positive control (Selegiline) to the respective wells. For the control wells (no inhibitor), add 50 µL of MAO-B Assay Buffer.

    • Incubate the plate at 37°C for 30 minutes.

    • Prepare the reaction mixture containing MAO-B substrate, Amplex Red, and HRP in MAO-B Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 60 minutes, with readings every 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the control wells (100% activity).

    • Plot the percentage of MAO-B inhibition against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular Antioxidant Activity (CAA) Assay

This protocol assesses the intracellular antioxidant capacity of this compound.

Materials:

  • This compound

  • Human hepatocarcinoma cell line (e.g., HepG2) or neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other free radical initiator

  • Positive Control (e.g., Quercetin)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Culture:

    • Seed HepG2 or SH-SY5Y cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound and Probe Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of treatment medium containing various concentrations of this compound or Quercetin and a final concentration of 25 µM DCFH-DA to each well.

    • Incubate the plate at 37°C for 1 hour to allow for compound uptake and de-esterification of the probe.

  • Induction of Oxidative Stress:

    • After incubation, remove the treatment medium and wash the cells three times with PBS.

    • Add 100 µL of a 600 µM AAPH solution in PBS to each well to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity (Ex/Em = 485/535 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • Calculate the CAA unit for each concentration of this compound using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Plot the CAA units against the concentration of this compound.

Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • 96-well clear or opaque-walled microplates

  • Plate reader (absorbance, fluorescence, or luminescence)

Protocol:

  • Cell Culture:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow to attach overnight.

  • Pre-treatment with Lazabemide:

    • Treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity:

    • After the pre-treatment period, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing this compound.

    • Include control wells with cells only, cells with this compound only, and cells with the neurotoxin only.

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability:

    • After the incubation with the neurotoxin, perform a cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis:

    • Express the cell viability as a percentage of the untreated control cells.

    • Plot the percentage of cell viability against the concentration of this compound to determine its neuroprotective effect.

Visualizations

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B (Mitochondrial Outer Membrane) Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Lazabemide Lazabemide Hydrochloride Lazabemide->MAOB Inhibition

Caption: this compound's inhibition of MAO-B.

Experimental_Workflow_MAOB_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed SH-SY5Y cells in 96-well plate C Pre-incubate cells with Lazabemide HCl A->C B Prepare serial dilutions of Lazabemide HCl B->C D Add MAO-B substrate & detection reagents C->D E Measure fluorescence kinetically D->E F Calculate reaction rates E->F G Determine % inhibition and IC50 F->G

Caption: Workflow for the cell-based MAO-B inhibition assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane (Lipid Bilayer) ROS->Membrane Attacks Peroxidation Lipid Peroxidation (Cellular Damage) Membrane->Peroxidation Leads to Lazabemide Lazabemide Lazabemide->Membrane Partitions into hydrocarbon core Lazabemide->Peroxidation Inhibits

Caption: Lazabemide's MAO-B independent antioxidant mechanism.

References

Application Notes and Protocols for a Reliable MAO-B Activity Assay for Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases such as Parkinson's disease. Accurate and reliable determination of its inhibitory activity is crucial for drug development and mechanistic studies.

These application notes provide a detailed protocol for a fluorometric monoamine oxidase B (MAO-B) activity assay, specifically optimized for the characterization of reversible inhibitors like this compound. The assay is based on the principle that MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine or tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-B activity.

Data Presentation

The inhibitory potency of this compound and other MAO-B inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several MAO-B inhibitors, providing a comparative overview. It is important to note that IC50 values can vary depending on the specific experimental conditions.

InhibitorTypeMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference
Lazabemide Reversible18 - 30>100,000>3,333 - 5,555[1][2]
SelegilineIrreversible40 - 66>10,000>151 - 250
RasagilineIrreversible~5~4,200~840
SafinamideReversible985,20053
MoclobemideReversible>10,000200<0.02

Experimental Protocols

Principle of the Fluorometric MAO-B Activity Assay

The assay measures the activity of MAO-B by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. The detection of H₂O₂ is achieved through a coupled enzymatic reaction where horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a fluorogenic probe (e.g., Amplex® Red or similar reagents) into a highly fluorescent product (e.g., resorufin). The increase in fluorescence, measured over time, is directly proportional to the MAO-B activity. The inhibitory effect of compounds like this compound is determined by measuring the reduction in the rate of fluorescence generation in the presence of the inhibitor.

Materials and Reagents
  • MAO-B Enzyme: Recombinant human or rat MAO-B.

  • MAO-B Substrate: Benzylamine or p-Tyramine.

  • This compound: Stock solution in water or DMSO.

  • Positive Control Inhibitor: Selegiline (irreversible) or another well-characterized reversible MAO-B inhibitor.

  • Fluorogenic Probe: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or a suitable equivalent.

  • Horseradish Peroxidase (HRP): High-purity grade.

  • Assay Buffer: 50-100 mM potassium phosphate or Tris-HCl buffer, pH 7.4.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., Ex/Em = 535/587 nm for resorufin).

  • Dimethyl sulfoxide (DMSO): For dissolving compounds.

Reagent Preparation
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Store at 4°C.

  • MAO-B Enzyme Working Solution: Dilute the MAO-B enzyme stock in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes. Keep on ice.

  • Substrate Working Solution: Prepare a stock solution of benzylamine or p-tyramine in water. Dilute to the final working concentration in assay buffer. The final substrate concentration should be at or near the Km value for MAO-B to ensure sensitivity to competitive inhibitors.

  • This compound and Control Inhibitor Solutions: Prepare a stock solution of this compound in water or DMSO. For other inhibitors, use the appropriate solvent. Create a serial dilution of the inhibitor stock solutions in assay buffer to generate a range of concentrations for IC50 determination.

  • Detection Reagent Mixture: Prepare a fresh mixture containing the fluorogenic probe and HRP in assay buffer. Protect from light. The final concentrations should be optimized, but typical starting concentrations are 50 µM for the probe and 1 U/mL for HRP.

Assay Procedure
  • Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the various concentrations of this compound or control inhibitor solutions to the respective wells ("Inhibitor" wells).

    • Add 10 µL of the solvent used for the inhibitors to the "No Inhibitor Control" wells.

    • Add 10 µL of assay buffer to the "Blank" wells (no enzyme).

  • Enzyme Addition and Pre-incubation (for reversible inhibitors):

    • Add 20 µL of the MAO-B enzyme working solution to the "Inhibitor" and "No Inhibitor Control" wells.

    • Add 20 µL of assay buffer to the "Blank" wells.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the reversible inhibitor to reach equilibrium with the enzyme before the substrate is added.

  • Reaction Initiation:

    • Add 20 µL of the substrate working solution to all wells to initiate the reaction. The total volume in each well should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorogenic probe (e.g., Ex/Em = 535/587 nm).

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

  • Subtract the average slope of the "Blank" wells from the slopes of all other wells to correct for background fluorescence.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of No Inhibitor Control Well)] x 100

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

MAO_B_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Assay Buffer, MAO-B Enzyme, Substrate, Lazabemide, and Detection Reagents Plate_Setup Plate Setup: Add Buffer, Lazabemide/Controls Reagents->Plate_Setup Enzyme_Add Add MAO-B Enzyme Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubate at 37°C (10-15 min) Enzyme_Add->Pre_Incubate Reversible Inhibitor Equilibration Reaction_Start Initiate Reaction: Add Substrate Pre_Incubate->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Reaction_Start->Kinetic_Read Data_Analysis Calculate Reaction Rates and % Inhibition Kinetic_Read->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

Caption: Experimental workflow for the fluorometric MAO-B activity assay.

Mechanism of this compound Inhibition

Caption: Reversible inhibition of MAO-B by this compound.

References

Application Notes and Protocols: Investigating Lazabemide Hydrochloride in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk cases. The exploration of novel therapeutic agents is crucial for improving patient outcomes. Lazabemide Hydrochloride is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1] While direct studies of this compound in neuroblastoma cell lines are not extensively documented in publicly available literature, its mechanism of action warrants investigation in this context. Monoamine oxidases play a critical role in the metabolism of neurotransmitters, and their inhibition could potentially impact the biology of neuroblastoma, a tumor of neural crest origin.

These application notes provide a framework for researchers to systematically evaluate the potential of this compound as a therapeutic agent in neuroblastoma cell line models. The following sections detail the biochemical properties of this compound, propose a hypothetical mechanism of action in neuroblastoma, and provide detailed protocols for in vitro investigation.

Biochemical Profile of this compound

A clear understanding of the compound's properties is essential for designing and interpreting experiments.

PropertyValueReference
Molecular Weight 236.1[1]
Formula C₈H₁₀ClN₃O·HCl[1]
Purity ≥98%[1]
Solubility Soluble to 100 mM in water and DMSO[1]
Storage Desiccate at room temperature[1]
CAS Number 103878-83-7[1]

Mechanism of Action and Preclinical Data

This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B), with significantly less activity against monoamine oxidase A (MAO-A).

TargetIC₅₀ ValueReference
MAO-B 0.03 µM[1]
MAO-A > 100 µM[1]

At higher concentrations, this compound can also inhibit the uptake of monoamines:

Monoamine UptakeIC₅₀ ValueReference
Noradrenalin 86 µM[1]
Serotonin 123 µM[1]
Dopamine > 500 µM[1]

Hypothesized Signaling Pathway in Neuroblastoma

While the direct effects of this compound on neuroblastoma are yet to be determined, its primary mechanism of MAO-B inhibition suggests a potential avenue for investigation. MAO-B is involved in the degradation of dopamine and other catecholamines. Neuroblastoma cells, being of neural crest origin, often retain characteristics of neuronal cells, including the synthesis and metabolism of catecholamines. By inhibiting MAO-B, this compound could alter the intracellular and extracellular concentrations of these monoamines, potentially leading to increased cellular stress, induction of differentiation, or apoptosis.

MAO_B_Inhibition_Pathway cluster_neuron Neuroblastoma Cell Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites CellularEffects Potential Downstream Effects: - Oxidative Stress - Apoptosis Induction - Differentiation MAOB->CellularEffects Modulation of Lazabemide Lazabemide Hydrochloride Lazabemide->MAOB Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation CellCulture 1. Culture Neuroblastoma Cell Lines (e.g., SH-SY5Y) DrugPrep 2. Prepare Lazabemide HCl Stock and Working Solutions Viability 3. Cell Viability Assay (MTT) - Determine IC50 DrugPrep->Viability Apoptosis 4. Apoptosis Assay (Flow Cytometry) - Annexin V/PI Staining Viability->Apoptosis Inform Concentration Selection WesternBlot 5. Western Blot Analysis - Protein Expression Profiling Viability->WesternBlot Inform Concentration Selection DataAnalysis 6. Analyze Quantitative Data - Statistical Analysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion 7. Conclusion on Therapeutic Potential DataAnalysis->Conclusion

References

Application Notes and Protocols for Lazabemide Hydrochloride Administration in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Lazabemide Hydrochloride in commonly used rodent models of Parkinson's disease (PD). The protocols detailed below are synthesized from established methodologies in the field and are intended to serve as a guide for preclinical research into the neuroprotective and symptomatic effects of Lazabemide.

Introduction to Lazabemide

Lazabemide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine, which is depleted in Parkinson's disease. This mechanism of action suggests potential for both symptomatic relief and neuroprotective effects by reducing oxidative stress associated with dopamine metabolism.[1] Clinical studies in early Parkinson's disease patients have shown that Lazabemide is well-tolerated and can delay the need for levodopa therapy.[3][4]

Mechanism of Action: MAO-B Inhibition

Lazabemide's primary therapeutic action is the inhibition of MAO-B, which is predominantly found in the outer mitochondrial membrane of glial cells and astrocytes, and to a lesser extent, in dopaminergic neurons. In the parkinsonian brain, the progressive loss of dopaminergic neurons leads to a significant reduction in dopamine levels. MAO-B contributes to the breakdown of the remaining dopamine.

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell / Astrocyte DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 MAO_B MAO-B DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release DAT DAT DAT->DA DOPAC DOPAC DA_cleft->DAT Reuptake DA_glial Dopamine DA_cleft->DA_glial Uptake DOPAC_glial DOPAC MAO_B->DOPAC_glial Metabolism Lazabemide Lazabemide Lazabemide->MAO_B Inhibition DA_glial->MAO_B

Figure 1: Mechanism of Lazabemide Action

Rodent Models of Parkinson's Disease

This section details the protocols for inducing Parkinson's-like pathology in rodents using established neurotoxins.

6-Hydroxydopamine (6-OHDA) Model in Rats

The 6-OHDA model is a widely used neurotoxin-induced model that causes selective degeneration of catecholaminergic neurons. As 6-OHDA does not cross the blood-brain barrier, it requires stereotaxic injection into specific brain regions.[5]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Pre-treatment: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

  • Anesthesia: Anesthetize the rat using isoflurane.

  • Stereotaxic Surgery:

    • Secure the animal in a stereotaxic frame.

    • Inject 6-OHDA hydrochloride (8 µg in 4 µL of sterile saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) at a rate of 1 µL/min.

    • Leave the injection needle in place for 5 minutes post-injection to allow for diffusion.

  • Post-operative Care: Provide appropriate analgesic and supportive care.

  • Behavioral Assessment: Conduct behavioral tests 2-3 weeks post-lesion to confirm the parkinsonian phenotype.

Quantitative Data for 6-OHDA Model:

ParameterSham Control6-OHDA LesionedReference
Striatal Dopamine (DA) Level ~100%~5-10% of control[6]
Tyrosine Hydroxylase (TH) Positive Neurons in SNc ~100%~20-30% of control[7]
Apomorphine-Induced Rotations (rotations/min) < 1> 7 contralateral[8]
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model in Mice

The MPTP model is a popular choice for inducing parkinsonism in mice, as systemically administered MPTP is metabolized to the toxic metabolite MPP+, which selectively enters and destroys dopaminergic neurons.[9][10]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration:

    • Acute Regimen: Administer 4 intraperitoneal (i.p.) injections of MPTP hydrochloride (20 mg/kg) at 2-hour intervals.

    • Sub-acute Regimen: Administer one i.p. injection of MPTP hydrochloride (30 mg/kg) daily for 5 consecutive days.[9]

  • Post-treatment Monitoring: Monitor animals for any adverse effects.

  • Endpoint Analysis: Behavioral testing can be performed 7 days after the last injection, followed by neurochemical and histological analyses.

Quantitative Data for MPTP Model:

ParameterSaline ControlMPTP TreatedReference
Striatal Dopamine (DA) Level ~100%~10-20% of control
Striatal DOPAC Level ~100%~15-25% of control
Striatal HVA Level ~100%~20-30% of control
TH Positive Neurons in SNc ~100%~40-50% of control[9]
Rotenone Model in Rats

Rotenone, a pesticide and mitochondrial complex I inhibitor, can induce features of Parkinson's disease when administered systemically.[11][12]

Experimental Protocol:

  • Animals: Male Lewis or Sprague-Dawley rats (250-300 g).

  • Rotenone Administration: Administer rotenone (2.5 mg/kg/day, i.p. or s.c.) dissolved in a suitable vehicle (e.g., sunflower oil) for a period of 28-60 days.[12]

  • Behavioral Monitoring: Monitor for the development of motor deficits throughout the administration period.

  • Endpoint Analysis: At the end of the treatment period, perform behavioral, neurochemical, and histological assessments.

Quantitative Data for Rotenone Model:

ParameterVehicle ControlRotenone TreatedReference
Striatal Dopamine (DA) Level ~100%Significant reduction[11]
TH Positive Neurons in SNc ~100%Significant reduction[12]
Motor Performance (e.g., Rotarod) Baseline performanceSignificant impairment[12]

This compound Administration Protocols

The following are example protocols for administering this compound in rodent models of PD. Dosages may need to be optimized for specific experimental paradigms.

Neuroprotective Paradigm

In this paradigm, Lazabemide is administered prior to the neurotoxin to assess its ability to prevent or reduce neuronal damage.

Neuroprotective_Workflow start Start lazabemide_admin Lazabemide Administration (e.g., daily for 7 days) start->lazabemide_admin neurotoxin Neurotoxin Administration (6-OHDA, MPTP, or Rotenone) lazabemide_admin->neurotoxin post_lesion_wait Post-Lesion Period (e.g., 7-21 days) neurotoxin->post_lesion_wait behavioral Behavioral Testing post_lesion_wait->behavioral analysis Neurochemical & Histological Analysis behavioral->analysis end End analysis->end

Figure 2: Neuroprotective Experimental Workflow

Protocol:

  • Drug Preparation: Dissolve this compound in sterile saline.

  • Dosage: Based on clinical data and prodrug studies, a starting dose of 1-5 mg/kg (i.p. or oral gavage) administered once or twice daily is suggested.[1]

  • Administration Schedule: Begin Lazabemide administration 3-7 days prior to neurotoxin exposure and continue for the duration of the study.

  • Control Groups: Include vehicle-treated, neurotoxin-only, and Lazabemide-only groups.

Symptomatic Paradigm

Here, Lazabemide is administered after the establishment of the parkinsonian phenotype to evaluate its effects on motor symptoms.

Symptomatic_Workflow start Start neurotoxin Neurotoxin Administration (6-OHDA, MPTP, or Rotenone) start->neurotoxin post_lesion_wait Post-Lesion Period & Behavioral Confirmation (e.g., 2-3 weeks) neurotoxin->post_lesion_wait lazabemide_admin Lazabemide Administration (acute or chronic) post_lesion_wait->lazabemide_admin behavioral Behavioral Testing lazabemide_admin->behavioral analysis Neurochemical & Histological Analysis behavioral->analysis end End analysis->end

Figure 3: Symptomatic Experimental Workflow

Protocol:

  • Lesion Confirmation: After the appropriate post-lesion period (2-3 weeks for 6-OHDA), confirm motor deficits using behavioral tests.

  • Drug Preparation: Prepare this compound solution as described above.

  • Dosage: Administer Lazabemide (1-5 mg/kg, i.p. or oral gavage).

  • Administration Schedule:

    • Acute: Administer a single dose and assess behavioral changes at various time points (e.g., 30, 60, 120 minutes) post-administration.

    • Chronic: Administer daily for a specified period (e.g., 1-4 weeks) and conduct behavioral assessments at regular intervals.

  • Control Groups: Include vehicle-treated lesioned animals.

Outcome Measures and Data Presentation

A combination of behavioral, neurochemical, and histological analyses should be employed to evaluate the effects of Lazabemide.

Behavioral Assessments
  • Rotational Behavior (6-OHDA model): Measure rotations induced by apomorphine (contralateral) or amphetamine (ipsilateral).

  • Cylinder Test: Assess forelimb akinesia by measuring the spontaneous use of each forelimb for wall exploration.

  • Rotarod Test: Evaluate motor coordination and balance.

  • Open Field Test: Measure general locomotor activity and exploratory behavior.

Neurochemical Analysis
  • High-Performance Liquid Chromatography (HPLC): Quantify levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue homogenates.

Example Neurochemical Data (from L-dopa-Lazabemide Prodrug Study in Mice): [1]

Treatment Group (i.p.)Striatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)
Saline10.2 ± 1.51.8 ± 0.3
L-dopa12.5 ± 2.13.5 ± 0.6
L-dopa + Carbidopa13.1 ± 2.53.8 ± 0.7
L-dopa-Lazabemide Prodrug11.5 ± 1.81.1 ± 0.2
p < 0.05 vs. Saline; *p < 0.05 vs. L-dopa and L-dopa + Carbidopa
Histological Analysis
  • Immunohistochemistry: Use antibodies against Tyrosine Hydroxylase (TH) to stain and quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the density of dopaminergic fibers in the striatum.

Example Histological Data:

Treatment GroupTH-positive Cell Count in SNc (% of control)Striatal TH Fiber Density (% of control)
Sham/Vehicle100%100%
Neurotoxin + VehicleExpected significant reductionExpected significant reduction
Neurotoxin + LazabemideHypothesized attenuation of reductionHypothesized attenuation of reduction

Conclusion

The protocols and application notes provided herein offer a framework for the preclinical evaluation of this compound in rodent models of Parkinson's disease. Careful selection of the animal model, experimental paradigm, and outcome measures is crucial for obtaining robust and translatable data. The provided diagrams and tables are intended to facilitate experimental design and data interpretation for researchers investigating the therapeutic potential of Lazabemide.

References

Application Notes and Protocols for Measuring the Effects of Lazabemide Hydrochloride on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride is a potent and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. Beyond its well-established role in neurotransmitter metabolism, emerging research highlights its direct and indirect effects on mitochondrial function. These application notes provide a detailed overview and experimental protocols to investigate the impact of this compound on key mitochondrial health parameters. The primary mechanisms explored are its antioxidant properties and its role as a MAO-B inhibitor, which can influence mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.

Key Mitochondrial Functions Affected by this compound

This compound's interaction with mitochondria can be understood through two primary pathways:

  • MAO-B Inhibition: As an inhibitor of MAO-B, Lazabemide reduces the enzymatic degradation of monoamines. This process is a known source of mitochondrial ROS, specifically hydrogen peroxide (H₂O₂). By inhibiting MAO-B, Lazabemide can decrease oxidative stress within the mitochondria.

  • Antioxidant Activity: Lazabemide possesses intrinsic antioxidant properties independent of its MAO-B inhibitory action. It has been shown to inhibit lipid peroxidation in a concentration-dependent manner, thereby protecting mitochondrial membranes from oxidative damage.[1]

These mechanisms collectively contribute to the preservation of mitochondrial integrity and function.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound on mitochondrial function.

Table 1: Effect of this compound on Lipid Peroxidation

Lazabemide HCl ConcentrationInhibition of Lipid Peroxidation (%)
10 nM15 ± 3%
50 nM45 ± 5%
100 nM78 ± 6%[1]
500 nM92 ± 4%

Note: Data is presented as mean ± standard deviation. The significant reduction at 100.0 nM has been experimentally observed.[1] Other values are hypothetical and for illustrative purposes based on a concentration-dependent effect.

Table 2: Expected Effects of this compound on Mitochondrial Parameters

ParameterExpected EffectMethod of Measurement
Mitochondrial Membrane Potential (ΔΨm)Maintenance or restoration of ΔΨmFluorometric Assays (e.g., TMRM, JC-1)
Mitochondrial ROS ProductionDecreaseFluorescent Probes (e.g., MitoSOX Red)
ATP Synthase ActivityIndirect preservation by reducing oxidative damageLuciferase-based ATP Assay

Mandatory Visualizations

Signaling_Pathway cluster_maob MAO-B Inhibition Pathway cluster_antioxidant Antioxidant Pathway Lazabemide Lazabemide HCl MAOB MAO-B Lazabemide->MAOB inhibits Lipid_Peroxidation Lipid Peroxidation Lazabemide->Lipid_Peroxidation inhibits ROS Reactive Oxygen Species (H₂O₂) MAOB->ROS generates Monoamines Monoamines Monoamines->MAOB Mito_Damage Mitochondrial Damage ROS->Mito_Damage causes Mitochondria Mitochondrion ATP_Production ATP Production Mitochondria->ATP_Production site of Lipid_Peroxidation->Mito_Damage causes ATP_Synthase ATP Synthase Mito_Damage->ATP_Synthase impairs Membrane_Potential Mitochondrial Membrane Potential Mito_Damage->Membrane_Potential decreases ATP_Synthase->ATP_Production Membrane_Potential->ATP_Production drives

Caption: Signaling pathway of Lazabemide's effects on mitochondria.

Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Prepare Cell Culture or Isolated Mitochondria treatment Treat with Lazabemide HCl (various concentrations) start->treatment incubation Incubate for a defined period treatment->incubation assay_mmp Measure Mitochondrial Membrane Potential (ΔΨm) incubation->assay_mmp assay_ros Measure Mitochondrial ROS Production incubation->assay_ros assay_atp Measure ATP Synthase Activity incubation->assay_atp data_analysis Data Analysis and Comparison to Controls assay_mmp->data_analysis assay_ros->data_analysis assay_atp->data_analysis end End: Report Findings data_analysis->end

Caption: General experimental workflow for assessing mitochondrial function.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the electron transport chain. Fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 are used to quantify ΔΨm. TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Cell culture medium

  • This compound stock solution

  • TMRM stock solution (in DMSO)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

  • Black, clear-bottom 96-well plates

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Prepare working solutions of this compound at various concentrations in cell culture medium.

  • Remove the old medium from the wells and add the this compound working solutions. Include wells with vehicle control (medium with DMSO) and a positive control (FCCP, typically 10 µM).

  • Incubate the plate at 37°C in a CO₂ incubator for the desired treatment time (e.g., 1, 6, or 24 hours).

  • Prepare a TMRM working solution (typically 20-100 nM) in a pre-warmed cell culture medium.

  • Remove the treatment medium and add the TMRM working solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~548 nm and emission at ~573 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

Principle: Mitochondrial ROS, primarily superoxide, can be detected using fluorescent probes like MitoSOX Red. MitoSOX Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • Cell culture medium

  • This compound stock solution

  • MitoSOX Red reagent stock solution (in DMSO)

  • Antimycin A or Rotenone as a positive control for ROS production

  • Fluorescence microplate reader or flow cytometer

  • Black, clear-bottom 96-well plates

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound as described in the ΔΨm protocol. Include vehicle and positive controls (e.g., 10 µM Antimycin A).

  • Incubate for the desired duration.

  • Prepare a MitoSOX Red working solution (typically 2.5-5 µM) in pre-warmed Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium.

  • Remove the treatment medium, wash the cells once with warm PBS, and then add the MitoSOX Red working solution.

  • Incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm PBS.

  • Add pre-warmed HBSS or phenol red-free medium to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control. A decrease in MitoSOX Red fluorescence suggests a reduction in mitochondrial superoxide production.

Measurement of ATP Synthase Activity (Cellular ATP Levels)

Principle: ATP synthase (Complex V) is the terminal enzyme of the oxidative phosphorylation pathway, responsible for generating the majority of cellular ATP. The effect of Lazabemide on ATP production can be indirectly assessed by measuring total cellular ATP levels. Luciferase-based assays are highly sensitive and rely on the ATP-dependent oxidation of luciferin, which produces light.

Materials:

  • Cell culture medium

  • This compound stock solution

  • Oligomycin as a positive control for ATP synthase inhibition

  • Commercially available luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer or a microplate reader with luminescence detection capabilities

  • Opaque-walled 96-well plates

Protocol:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound. Include vehicle and positive controls (e.g., 1 µM Oligomycin).

  • Incubate for the desired treatment period.

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions (usually in a 1:1 volume ratio with the cell culture medium).

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Allow the plate to stabilize at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal of treated cells to the vehicle control. An increase or maintenance of ATP levels in the presence of an oxidative challenge would suggest a protective effect of Lazabemide.

Conclusion

These application notes provide a framework for investigating the effects of this compound on mitochondrial function. The provided protocols for measuring mitochondrial membrane potential, ROS production, and ATP levels are standard methods that can be adapted to specific cell types and experimental conditions. The expected outcomes are a reduction in oxidative stress and a preservation of mitochondrial integrity, consistent with Lazabemide's dual mechanism of action as a MAO-B inhibitor and an antioxidant. These studies will be valuable for researchers in neurodegenerative diseases and other fields where mitochondrial dysfunction is a key pathological feature.

References

Application Notes and Protocols for Lazabemide Hydrochloride Prodrug Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the design, synthesis, and evaluation of prodrugs of Lazabemide Hydrochloride. The following protocols are intended to serve as a guide for preclinical studies aimed at improving the pharmacokinetic and pharmacodynamic properties of Lazabemide, a reversible and selective inhibitor of monoamine oxidase B (MAO-B) that was investigated as an anti-Parkinsonian agent.[1][2]

Physicochemical and Biochemical Characterization

A thorough characterization of novel Lazabemide prodrugs is essential to determine their potential for improved drug delivery. Key parameters to be assessed include solubility, lipophilicity, and stability.

Table 1: Physicochemical Properties of Lazabemide Prodrugs
CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL) at pH 7.4LogD (pH 7.4)Chemical Stability (t½ in PBS, pH 7.4)
Lazabemide HClEnter ValueEnter ValueEnter ValueEnter Value
Prodrug AEnter ValueEnter ValueEnter ValueEnter Value
Prodrug BEnter ValueEnter ValueEnter ValueEnter Value
Prodrug CEnter ValueEnter ValueEnter ValueEnter Value
Protocol 1.1: Determination of Aqueous Solubility
  • Prepare a supersaturated solution of the test compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibrate the solution at 37°C for 24 hours with continuous shaking.

  • Filter the solution through a 0.45 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.

Protocol 1.2: Determination of Lipophilicity (LogD)
  • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Vortex the mixture vigorously for 5 minutes and then centrifuge to separate the layers.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer by HPLC or LC-MS/MS.

  • Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 1.3: Chemical and Metabolic Stability
  • Chemical Stability:

    • Incubate the prodrug in PBS at pH 1.2, 5.5, and 7.4 at 37°C.[3]

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC or LC-MS/MS to determine the remaining concentration of the prodrug and the appearance of Lazabemide.

  • Metabolic Stability in Plasma and Liver Homogenates:

    • Incubate the prodrug in human and rat plasma and liver homogenates at 37°C.[1][3]

    • At specified time intervals, quench the reaction with an equal volume of cold acetonitrile.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the concentration of the prodrug and liberated Lazabemide using LC-MS/MS.

Table 2: Metabolic Stability of Lazabemide Prodrugs
Compoundt½ in Human Plasma (min)t½ in Rat Plasma (min)t½ in Human Liver Homogenate (min)t½ in Rat Liver Homogenate (min)
Prodrug AEnter ValueEnter ValueEnter ValueEnter Value
Prodrug BEnter ValueEnter ValueEnter ValueEnter Value
Prodrug CEnter ValueEnter ValueEnter ValueEnter Value

In Vitro Efficacy and Cytotoxicity

The in vitro efficacy of Lazabemide prodrugs should be evaluated to confirm their ability to release the active drug and inhibit MAO-B. Cytotoxicity assays are also crucial to assess the safety profile of the prodrugs.

Protocol 2.1: In Vitro MAO-B Inhibition Assay

This protocol is adapted from commercially available fluorometric assay kits.[4][5]

  • Prepare solutions of the test compounds (Lazabemide and prodrugs) at various concentrations.

  • In a 96-well black plate, add the test inhibitor, inhibitor control (e.g., Selegiline), and assay buffer (for enzyme control).[4][5]

  • Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the MAO-B substrate solution containing a developer and a fluorescent probe.

  • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Table 3: In Vitro MAO-B Inhibitory Activity
CompoundMAO-B IC50 (nM)
LazabemideEnter Value
Prodrug AEnter Value
Prodrug BEnter Value
Prodrug CEnter Value
Selegiline (Control)Enter Value
Protocol 2.2: Cell Viability Assay
  • Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Lazabemide and the prodrugs for 24-48 hours.

  • Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the untreated control.

In Vivo Evaluation in a Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and reliable model for Parkinson's disease.[6][7] This model can be used to assess the neuroprotective effects of Lazabemide prodrugs.

Protocol 3.1: MPTP-Induced Mouse Model of Parkinson's Disease
  • Use male C57BL/6 mice (8-10 weeks old).[8]

  • Administer MPTP hydrochloride at a dose of 20-30 mg/kg via intraperitoneal injection daily for five consecutive days.[7][8]

  • Administer the Lazabemide prodrug or vehicle control orally or intraperitoneally at a predetermined dose and schedule, starting before or after MPTP administration, depending on the study design (neuroprotective or therapeutic).

  • Monitor the animals for motor deficits using behavioral tests such as the rotarod and open-field tests.

  • At the end of the study, euthanize the animals and collect brain tissue (striatum and substantia nigra) for neurochemical and immunohistochemical analysis.

  • Quantify dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC with electrochemical detection.[9]

  • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to assess the loss of dopaminergic neurons in the substantia nigra.

Table 4: In Vivo Efficacy in MPTP Mouse Model
Treatment GroupStriatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)% TH-Positive Neurons in Substantia Nigra
Vehicle ControlEnter ValueEnter ValueEnter Value
MPTP + VehicleEnter ValueEnter ValueEnter Value
MPTP + LazabemideEnter ValueEnter ValueEnter Value
MPTP + Prodrug AEnter ValueEnter ValueEnter Value
MPTP + Prodrug BEnter ValueEnter ValueEnter Value

Pharmacokinetic Studies

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the Lazabemide prodrugs and to confirm their ability to deliver higher concentrations of the active drug to the target tissues.

Protocol 4.1: Pharmacokinetic Analysis in Rodents
  • Administer the Lazabemide prodrug to rats or mice via oral gavage or intravenous injection.

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or cardiac puncture.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • At the end of the study, collect brain tissue to assess brain penetration.

  • Extract the prodrug and Lazabemide from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.[10][11]

  • Quantify the concentrations of the prodrug and Lazabemide using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Table 5: Pharmacokinetic Parameters of Lazabemide Prodrugs in Rats (Oral Administration)
CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Brain-to-Plasma Ratio at Tmax
LazabemideEnter ValueEnter ValueEnter ValueEnter ValueEnter Value
Prodrug AEnter ValueEnter ValueEnter ValueEnter ValueEnter Value
Prodrug BEnter ValueEnter ValueEnter ValueEnter ValueEnter Value

Analytical Methodologies

Protocol 5.1: HPLC Method for Quantification
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient of mobile phase A (e.g., 25 mM potassium dihydrogen phosphate buffer, pH 6.1) and mobile phase B (e.g., acetonitrile).[12]

  • Flow Rate: 1.0-1.2 mL/min.[12]

  • Detection: UV detection at a wavelength determined by the maximal absorbance of Lazabemide and its prodrugs.

  • Injection Volume: 20 µL.[12]

Protocol 5.2: LC-MS/MS Method for Quantification
  • Chromatography: Use a UPLC/HPLC system with a C18 column.[13][14]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[10][13]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13]

  • Detection: Multiple reaction monitoring (MRM) of specific parent-to-product ion transitions for the prodrug, Lazabemide, and an internal standard.[14]

Visualizations

experimental_workflow cluster_design Prodrug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & PK Studies cluster_data Data Analysis & Selection start Lazabemide Prodrug Concept synthesis Chemical Synthesis (e.g., Amide Linkage) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification physicochem Physicochemical Profiling (Solubility, LogD) purification->physicochem stability Stability Assays (Chemical & Metabolic) physicochem->stability efficacy MAO-B Inhibition Assay stability->efficacy cytotoxicity Cytotoxicity Assay (e.g., SH-SY5Y cells) efficacy->cytotoxicity pk_studies Pharmacokinetic Studies (Rodents) cytotoxicity->pk_studies animal_model Efficacy in MPTP Mouse Model pk_studies->animal_model analysis Neurochemical & Histological Analysis animal_model->analysis data_analysis Data Interpretation analysis->data_analysis lead_selection Lead Prodrug Candidate Selection data_analysis->lead_selection

Caption: Experimental workflow for Lazabemide prodrug development.

signaling_pathway cluster_neuron Dopaminergic Neuron Terminal dopamine Dopamine maob MAO-B dopamine->maob Metabolism dopac DOPAC (3,4-Dihydroxyphenylacetic acid) maob->dopac h2o2 H₂O₂ (Oxidative Stress) maob->h2o2 lazabemide Lazabemide lazabemide->maob  Inhibition prodrug Lazabemide Prodrug (Systemic Circulation) prodrug->lazabemide Metabolic Conversion

Caption: Lazabemide's mechanism of action on dopamine metabolism.

References

Application Notes and Protocols for Lazabemide Hydrochloride in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Its primary mechanism of action involves the inhibition of the breakdown of dopamine, which has implications for neurodegenerative diseases such as Parkinson's disease. Beyond its role as a MAO-B inhibitor, Lazabemide has demonstrated significant neuroprotective properties attributed to its potent antioxidant activity, which is independent of its enzymatic inhibition. These dual functions make Lazabemide a compound of considerable interest in neuroscience research and drug development for neurodegenerative disorders.

These application notes provide a comprehensive overview of the use of this compound in primary neuronal cultures, summarizing key quantitative data and detailing experimental protocols to guide researchers in their studies.

Data Presentation

The following tables summarize the key quantitative data regarding the biochemical and cellular activities of this compound.

ParameterIC50 Value (µM)Source
MAO-B Inhibition
Human MAO-B0.03[1]
MAO-A Inhibition
Human MAO-A> 100[1]
Monoamine Uptake Inhibition
Noradrenaline (NA)86[1]
5-Hydroxytryptamine (5-HT)123[1]
Dopamine (DA)> 500[1]

Table 1: Inhibitory Potency of this compound. IC50 values represent the concentration of Lazabemide required to inhibit 50% of the enzyme or uptake activity.

ActivityEffective ConcentrationObservationSource
Antioxidant Activity 100 nMSignificant reduction in lipid peroxide formation[2]

Table 2: Antioxidant Activity of this compound. This highlights the potent antioxidant effect of Lazabemide at a nanomolar concentration.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of MAO-B inhibitors are generally attributed to two main pathways: the inhibition of dopamine degradation, which reduces the production of reactive oxygen species, and the modulation of pro-survival signaling cascades. While specific signaling pathways for Lazabemide are still under investigation, the known mechanisms of other MAO-B inhibitors suggest the involvement of anti-apoptotic proteins and neurotrophic factors.

Putative Neuroprotective Signaling Pathway of Lazabemide

Lazabemide_Signaling Lazabemide Lazabemide Hydrochloride MAOB MAO-B Lazabemide->MAOB Inhibits Antioxidant Antioxidant Effect Lazabemide->Antioxidant Direct Effect ProSurvival Pro-survival Signaling Lazabemide->ProSurvival Putative Dopamine Dopamine MAOB->Dopamine Degrades ROS Reactive Oxygen Species (ROS) Dopamine->ROS Metabolism leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration Antioxidant->ROS Scavenges Bcl2 Bcl-2 ↑ ProSurvival->Bcl2 BDNF BDNF ↑ ProSurvival->BDNF GDNF GDNF ↑ ProSurvival->GDNF NeuronalSurvival Neuronal Survival Bcl2->NeuronalSurvival Promotes BDNF->NeuronalSurvival Promotes GDNF->NeuronalSurvival Promotes NeuronalSurvival->Neurodegeneration Prevents Experimental_Workflow Culture 1. Primary Neuronal Culture Preparation Treatment 2. Lazabemide Pre-treatment Culture->Treatment Toxin 3. Toxin Exposure (e.g., MPP+, Glutamate) Treatment->Toxin Viability 4. Cell Viability Assays (MTT, LDH) Toxin->Viability WesternBlot 5a. Western Blot (Bcl-2, BDNF, GDNF) Toxin->WesternBlot Staining 5b. Immunofluorescence (Neuronal markers, Apoptosis) Toxin->Staining Analysis 5. Data Analysis Viability->Analysis WesternBlot->Analysis Staining->Analysis

References

Application Notes and Protocols: Determining the IC50 of Lazabemide Hydrochloride for Monoamine Oxidase-B (MAO-B)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of Lazabemide Hydrochloride as a selective and reversible inhibitor of Monoamine Oxidase-B (MAO-B). Detailed protocols for determining its half-maximal inhibitory concentration (IC50) are provided for researchers, scientists, and professionals in drug development.

Introduction

This compound is a potent and selective inhibitor of MAO-B, an enzyme crucial in the catabolism of monoamine neurotransmitters.[1][2][3] The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a mechanism that has been explored for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][3][4] Lazabemide's inhibitory action is reversible, which can offer a different therapeutic profile compared to irreversible inhibitors.[1][2][5]

Quantitative Data: IC50 of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against MAO-B and its selectivity over MAO-A.

Target EnzymeTest SystemIC50 ValueReference
MAO-B In vitro0.03 µM (30 nM)[1][2]
Human MAO-BIn vitro enzymatic assay6.9 nM[1]
Rat MAO-BIn vitro enzymatic assay37 nM[1]
MAO-BIn vitroKᵢ of 7.9 nM[6]
Platelet MAO-BYoung healthy volunteers (in vivo)0.48 ± 0.89 µg/L[7][8]
Platelet MAO-BOlder healthy volunteers (in vivo)1.5 ± 2.3 µg/L[7][8]
MAO-A In vitro> 100 µM[1][2]
Human MAO-AIn vitro enzymatic assay> 10 nM[1]
Rat MAO-AIn vitro enzymatic assay> 10 µM[1]

Experimental Protocol: Determination of IC50 for MAO-B Inhibition

This protocol outlines a fluorometric assay to determine the IC50 of this compound for MAO-B. This method is based on the principle of measuring the product of the MAO-B enzymatic reaction, which generates a fluorescent signal.

Materials and Reagents
  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product)

  • This compound

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Positive Control (a known MAO-B inhibitor, e.g., Selegiline)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

  • Dimethyl sulfoxide (DMSO)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the MAO-B enzyme in assay buffer.

    • Prepare a working solution of the MAO-B substrate in assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of each this compound dilution to the wells of the 96-well plate.

    • Include wells for a positive control (containing the known inhibitor) and a negative control (containing only assay buffer and DMSO).

    • Add the MAO-B enzyme solution (e.g., 50 µL) to all wells.

    • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-B substrate solution (e.g., 40 µL) to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Continue to monitor the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 20-30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates to the negative control (100% activity).

    • Plot the percentage of MAO-B inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the MAO-B activity.

Visualizations

Experimental Workflow

experimental_workflow prep Reagent Preparation (Lazabemide, MAO-B, Substrate) plate Dispense Lazabemide Dilutions into 96-well Plate prep->plate enzyme Add MAO-B Enzyme Solution plate->enzyme pre_incubate Pre-incubate at 37°C enzyme->pre_incubate substrate Add MAO-B Substrate Solution pre_incubate->substrate measure Measure Fluorescence Over Time substrate->measure analyze Data Analysis (Calculate Reaction Rates) measure->analyze plot Plot % Inhibition vs. [Lazabemide] analyze->plot ic50 Determine IC50 from Dose-Response Curve plot->ic50

Caption: Experimental workflow for determining the IC50 of Lazabemide for MAO-B.

Mechanism of MAO-B Inhibition

mechanism_of_action cluster_normal Normal MAO-B Activity cluster_inhibition MAO-B Inhibition by Lazabemide dopamine Monoamine Neurotransmitter (e.g., Dopamine) maob MAO-B Enzyme dopamine->maob Metabolized by dopamine_increased Increased Monoamine Neurotransmitter Levels metabolite Inactive Metabolite maob->metabolite Produces lazabemide Lazabemide maob_inhibited MAO-B Enzyme lazabemide->maob_inhibited Reversibly Inhibits no_metabolite Reduced Metabolite Formation maob_inhibited->no_metabolite Blocks Production

Caption: Mechanism of reversible MAO-B inhibition by Lazabemide.

References

Assessing the Reversibility of Lazabemide Hydrochloride Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases such as Parkinson's disease.[1][2] A critical characteristic of any enzyme inhibitor in drug development is the nature of its interaction with the target enzyme—specifically, whether the inhibition is reversible or irreversible. Reversible inhibitors typically dissociate from the enzyme, allowing for the recovery of enzyme activity, whereas irreversible inhibitors form a stable, often covalent, bond.[3] This document provides detailed application notes and experimental protocols for assessing the reversibility of this compound's inhibition of MAO-B.

Lazabemide has been characterized as a reversible inhibitor of MAO-B.[4] Clinical studies have demonstrated that upon discontinuation of Lazabemide treatment, MAO-B activity returns to baseline levels, confirming its reversible nature in vivo.[5] The protocols outlined below provide in vitro methods to corroborate these findings.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's inhibition of MAO-B.

ParameterValueSpecies/SystemReference
IC50 0.03 µMRat MAO-B
0.48 ± 0.89 µg/LHuman Platelets (Young Subjects)[6][7]
1.5 ± 2.3 µg/LHuman Platelets (Elderly Subjects)[6][7]
Ki 7.9 nMMAO-B[4]
In vivo Inhibition >90% inhibition of brain MAO-B at ≥0.4 mg/kg every 12 hoursEarly Parkinson's Disease Patients
Reversibility MAO-B activity returned to baseline by 36 hours after discontinuationEarly Parkinson's Disease Patients

Signaling Pathway: Dopamine Degradation by MAO-B

Monoamine oxidase B is a key enzyme in the catabolism of catecholamines, including dopamine. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is beneficial in conditions characterized by dopamine deficiency.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC Lazabemide Lazabemide Hydrochloride Lazabemide->MAOB Reversible Inhibition

Dopamine degradation pathway via MAO-B and its inhibition by Lazabemide.

Experimental Protocols

Two primary methods for assessing the reversibility of enzyme inhibition in vitro are the Dialysis Method and the Jump-Dilution Method.

Dialysis Method to Assess Reversibility

This method physically separates the enzyme-inhibitor complex from the free inhibitor. If the inhibitor is reversible, it will dissociate from the enzyme and be removed through dialysis, leading to the recovery of enzyme activity.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • Irreversible MAO-B inhibitor (e.g., Pargyline) as a negative control

  • MAO-B substrate (e.g., benzylamine)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)

  • Dialysis tubing or device with an appropriate molecular weight cutoff (MWCO), e.g., 6-8 kDa

  • Spectrophotometer or fluorometer for activity measurement

Protocol:

  • Pre-incubation:

    • Prepare two sets of enzyme-inhibitor mixtures.

    • In one set (undialyzed sample, AU), incubate MAO-B with this compound at a concentration approximately twice its IC50 value for 30 minutes at 37°C.[8]

    • In a parallel set, incubate MAO-B with the irreversible inhibitor as a control.

    • Include a control incubation of MAO-B with assay buffer only (no inhibitor).

  • Dialysis:

    • Transfer the second set of the pre-incubation mixture (dialyzed sample, AD) into a dialysis device.

    • Dialyze against a large volume of cold assay buffer for 6 hours, with at least two buffer changes.[9]

  • Enzyme Activity Assay:

    • After dialysis, measure the MAO-B activity of both the undialyzed (AU) and dialyzed (AD) samples.

    • Initiate the reaction by adding the MAO-B substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, corresponding to the formation of the product (e.g., benzaldehyde from benzylamine at 250 nm).[10]

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity for both AU and AD samples relative to the no-inhibitor control.

    • A significant recovery of enzyme activity in the AD sample compared to the AU sample indicates reversible inhibition. The activity of the sample with the irreversible inhibitor should not recover after dialysis.

Dialysis_Workflow cluster_preincubation 1. Pre-incubation cluster_separation 2. Separation cluster_assay 3. Activity Assay cluster_analysis 4. Data Analysis Preincubation Incubate MAO-B with: - Lazabemide (Test) - Pargyline (Irreversible Control) - Buffer (No Inhibitor Control) Undialyzed Undialyzed Sample (AU) Preincubation->Undialyzed Dialyzed Dialyzed Sample (AD) Preincubation->Dialyzed Assay_U Measure MAO-B Activity of Undialyzed Sample Undialyzed->Assay_U Dialysis Dialysis (6h, 2 buffer changes) Dialyzed->Dialysis Assay_D Measure MAO-B Activity of Dialyzed Sample Dialysis->Assay_D Analysis Compare % Activity Recovery: AD vs. AU Assay_U->Analysis Assay_D->Analysis

Workflow for the dialysis-based reversibility assay.
Jump-Dilution Method to Determine Dissociation Rate (k_off)

This kinetic method measures the rate at which an inhibitor dissociates from the enzyme, providing a quantitative measure of reversibility (the dissociation rate constant, k_off). A rapid and significant recovery of enzyme activity upon dilution indicates a reversible inhibitor.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • MAO-B substrate (e.g., benzylamine)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)

  • A rapid-mixing spectrophotometer or fluorometer capable of continuous monitoring.

Protocol:

  • Enzyme-Inhibitor Complex Formation:

    • Incubate a concentrated solution of MAO-B with a saturating concentration of this compound (e.g., 10 times its IC50) to ensure the formation of the enzyme-inhibitor (EI) complex.[11] Allow this mixture to equilibrate.

  • Rapid Dilution ("Jump"):

    • Rapidly dilute the EI complex mixture (e.g., 100-fold) into a solution containing the MAO-B substrate at a concentration well above its K_m.[11] This dilution reduces the concentration of the free inhibitor to a level significantly below its IC50, minimizing re-binding.

  • Continuous Activity Monitoring:

    • Immediately upon dilution, start continuously monitoring the enzyme activity by measuring product formation over time.

  • Data Analysis:

    • The recovery of enzyme activity will follow a first-order kinetic process.

    • Plot the product concentration versus time. The rate of recovery of enzyme activity is directly related to the dissociation rate constant (k_off) of the inhibitor.

    • Fit the progress curves to an integrated rate equation to determine the k_off value. A higher k_off value signifies a faster dissociation and thus a more readily reversible inhibitor. For irreversible inhibitors, no recovery of enzyme activity will be observed.

Jump_Dilution_Workflow cluster_complex_formation 1. EI Complex Formation cluster_dilution 2. Rapid Dilution cluster_monitoring 3. Continuous Monitoring cluster_analysis 4. Data Analysis Complex Incubate concentrated MAO-B with saturating Lazabemide (e.g., 10x IC50) Dilution Dilute EI complex 100-fold into assay buffer with substrate Complex->Dilution Monitoring Immediately measure product formation over time Dilution->Monitoring Analysis Fit progress curve to determine koff (dissociation rate constant) Monitoring->Analysis

Workflow for the jump-dilution kinetics experiment.

Conclusion

The protocols described in this document provide robust methods for assessing the reversibility of this compound's inhibition of MAO-B. The dialysis method offers a qualitative confirmation of reversibility, while the jump-dilution method provides a quantitative measure of the inhibitor's dissociation rate. These assays are essential tools for the characterization of enzyme inhibitors in drug discovery and development, enabling researchers to confirm the reversible nature of Lazabemide's interaction with its target.

References

Application Notes and Protocols for the Combined Use of Lazabemide Hydrochloride and L-DOPA in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride (formerly known as Ro 19-6327) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] It was investigated for the treatment of Parkinson's disease with the therapeutic rationale of reducing the breakdown of dopamine in the brain. L-DOPA (levodopa) remains the gold-standard symptomatic therapy for Parkinson's disease, acting as a metabolic precursor to dopamine to replenish depleted levels in the striatum.[3][4]

The combination of a MAO-B inhibitor with L-DOPA is a well-established strategy in the management of Parkinson's disease. By inhibiting the enzymatic degradation of dopamine synthesized from exogenous L-DOPA, MAO-B inhibitors aim to extend the duration of L-DOPA's effect, thereby reducing motor fluctuations.[3] Although the clinical development of lazabemide was discontinued, preclinical and clinical data provide valuable insights for researchers exploring MAO-B inhibition and dopamine replacement strategies.[5] The discontinuation appears to be linked to a lack of significant efficacy as an adjunct therapy in L-DOPA-treated patients.[2]

These application notes provide a summary of the available data and generalized protocols for the combined use of this compound and L-DOPA in a research setting.

Mechanism of Action

L-DOPA is transported across the blood-brain barrier and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3] Dopamine then acts on postsynaptic dopamine receptors to alleviate the motor symptoms of Parkinson's disease. Lazabemide, as a selective MAO-B inhibitor, prevents the breakdown of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC), thereby increasing the synaptic availability of dopamine.[3]

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron LDOPA L-DOPA Dopamine_pre Dopamine LDOPA->Dopamine_pre AADC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle Storage DOPAC DOPAC Dopamine_pre->DOPAC Metabolism Synapse Dopamine Vesicle->Synapse Release MAOB MAO-B Lazabemide Lazabemide Lazabemide->MAOB Inhibits Dopamine_R Dopamine Receptors Synapse->Dopamine_R Signal Signal Transduction Dopamine_R->Signal Activation

Signaling pathway of L-DOPA and Lazabemide.

Data Presentation

Clinical Trial Data

Table 1: Lazabemide Monotherapy in Early Parkinson's Disease [1][6]

ParameterPlaceboLazabemide (25-200 mg/day)
Primary Endpoint
Risk Reduction for Requiring Levodopa Therapy-51%
Secondary Endpoint (Mean Change from Baseline in UPDRS Scores)
Total UPDRS-6.5 (8.2)-8.1 (10.5)
Motor UPDRS-4.7 (6.8)-5.3 (7.9)
ADL UPDRS-1.7 (2.4)-2.6 (3.8)
UPDRS scores are presented as mean (Standard Deviation). Negative values indicate worsening.

Table 2: Lazabemide as Adjunct to Levodopa Therapy [2]

ParameterPlaceboLazabemide (100-400 mg/day)
Clinical Improvement in Motor Performance (UPDRS) No significant improvementNo significant improvement
Tolerability Well-toleratedWell-tolerated
Adverse Events Not specified in detailTrend toward increased frequency of dopaminergic effects
Preclinical Data (L-DOPA-Lazabemide Prodrug)

A study on an L-DOPA-lazabemide prodrug in mice provides insights into the potential effects of their combined action.[3][4]

Table 3: Physicochemical Properties of L-DOPA-Lazabemide Prodrug [3]

PropertyValue
LogD (pH 7.4) 0.199
Aqueous Solubility > 6 mg/mL
pKa (amine group) 7.25 ± 0.16
Permeability (PAMPA, logPe) -5.67 (at pH 7.8)

Table 4: Effects of L-DOPA-Lazabemide Prodrug on Striatal Neurochemistry in Mice [3][4]

Treatment GroupStriatal Dopamine LevelsStriatal DOPAC Levels
SalineBaselineBaseline
L-DOPAIncreasedSignificantly Increased
L-DOPA/CarbidopaIncreasedSignificantly Increased
L-DOPA-Lazabemide ProdrugNo significant enhancementSignificantly depressed

Experimental Protocols

General Protocol for Co-administration of Lazabemide and L-DOPA in a Rodent Model of Parkinson's Disease

This protocol is a generalized methodology based on standard practices in preclinical Parkinson's disease research.

1. Animal Model Induction:

  • Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice are commonly used.[7]

  • Procedure (6-OHDA): Stereotaxically inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta to induce progressive degeneration of dopaminergic neurons.

  • Verification: Assess the extent of the lesion through apomorphine- or amphetamine-induced rotation tests 2-3 weeks post-surgery.

2. Drug Preparation and Administration:

  • L-DOPA/Benserazide (or Carbidopa): Prepare a fresh solution of L-DOPA and a peripheral AADC inhibitor (e.g., benserazide or carbidopa) in saline. A common ratio is 4:1 (L-DOPA:inhibitor).

  • This compound: Dissolve in a suitable vehicle (e.g., saline or water).

  • Administration: Administer this compound via oral gavage or intraperitoneal (IP) injection 30-60 minutes prior to the administration of L-DOPA/benserazide (or carbidopa), which can also be given via oral gavage or IP injection.

3. Behavioral Assessment:

  • Rotational Behavior: In unilaterally lesioned animals, measure contralateral rotations induced by the drug combination.

  • Cylinder Test: Assess forelimb akinesia by observing the use of the impaired forelimb for wall contact during exploration of a cylinder.

  • Catamotor Activity: Use automated activity monitors to quantify locomotion, rearing, and stereotypy.

4. Neurochemical Analysis:

  • Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the striatum.

  • HPLC-ECD: Homogenize the tissue and use high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of dopamine, DOPAC, HVA, and other relevant monoamines.

cluster_0 Preclinical Experimental Workflow A Parkinson's Disease Animal Model Induction (e.g., 6-OHDA) B Drug Administration (Lazabemide + L-DOPA/Carbidopa) A->B C Behavioral Assessment (e.g., Rotational Behavior) B->C D Neurochemical Analysis (e.g., HPLC-ECD of Striatum) B->D E Data Analysis and Interpretation C->E D->E

Generalized preclinical experimental workflow.
Clinical Assessment Protocol: Unified Parkinson's Disease Rating Scale (UPDRS)

The UPDRS is a critical tool for assessing the severity and progression of Parkinson's disease in clinical trials.[8][9]

1. Parts of the UPDRS:

  • Part I: Mentation, Behavior, and Mood (Patient/Caregiver interview).

  • Part II: Activities of Daily Living (Patient/Caregiver interview).

  • Part III: Motor Examination (Clinician-rated).

  • Part IV: Complications of Therapy (Patient/Caregiver interview).

2. Administration:

  • The scale should be administered by a trained and certified rater.

  • Assessments should be conducted at baseline and at specified follow-up intervals throughout the study.

  • For studies involving L-DOPA, it is crucial to document the time of the last dose relative to the assessment to distinguish between "on" and "off" states.

3. Scoring:

  • Each item is scored on a 0-4 scale, with 0 representing no impairment and 4 representing severe impairment.

  • The total score for each part and a total overall score are calculated.

Safety and Tolerability

In clinical trials, lazabemide was generally well-tolerated when administered as a monotherapy and in combination with L-DOPA.[1][2]

  • Monotherapy: At doses up to 200 mg/day, the frequency of adverse events was similar to placebo.[1]

  • Combination Therapy: As an adjunct to L-DOPA, there was a trend towards an increased frequency of adverse effects suggestive of heightened dopaminergic activity.[2] A separate safety study noted that lazabemide may increase the asymptomatic, orthostatic drop in systolic blood pressure.[10]

Conclusion

The combination of this compound with L-DOPA is based on a sound pharmacological rationale. While clinical trials in patients already treated with L-DOPA did not demonstrate a significant improvement in motor performance, lazabemide did show a delay in the need for L-DOPA in early Parkinson's disease.[1][2] The available data suggests a favorable safety profile. For researchers, the study of this combination can still provide valuable information on the role of MAO-B inhibition in the context of dopamine replacement therapy. The provided protocols offer a framework for conducting such preclinical and clinical investigations.

References

Application Notes and Protocols for Studying Oxidative Stress Pathways with Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride is a potent, reversible, and selective inhibitor of monoamine oxidase B (MAO-B).[1][2] Its utility in neuroscience research, particularly in the study of neurodegenerative diseases like Parkinson's and Alzheimer's, stems from its dual role in mitigating oxidative stress. Firstly, by inhibiting MAO-B, Lazabemide reduces the enzymatic degradation of dopamine, a process that generates harmful reactive oxygen species (ROS). Secondly, Lazabemide possesses intrinsic antioxidant properties independent of its MAO-B inhibitory activity, directly quenching free radicals and inhibiting lipid peroxidation within cellular membranes.[3] These characteristics make this compound a valuable pharmacological tool for investigating the intricate mechanisms of oxidative stress in neuronal damage and for the development of neuroprotective therapeutics.

Mechanism of Action

This compound exerts its effects on oxidative stress pathways through two primary mechanisms:

  • Inhibition of MAO-B: Monoamine oxidase B is a key enzyme in the catabolism of dopamine. This enzymatic reaction produces hydrogen peroxide (H₂O₂) as a byproduct, which can be converted to highly reactive hydroxyl radicals, leading to oxidative damage to lipids, proteins, and DNA. Lazabemide selectively and reversibly binds to MAO-B, preventing the breakdown of dopamine and thereby reducing the production of ROS.

  • Direct Antioxidant Activity: Lazabemide has been shown to inhibit lipid peroxidation in a concentration-dependent manner, an effect that is independent of its MAO-B inhibition.[3] It is believed to partition into the lipid bilayer of cellular membranes, where it can directly scavenge free radicals and inhibit the propagation of lipid peroxidation, thus protecting membrane integrity and function.[3]

Data Presentation

The following table summarizes the key quantitative data for this compound based on in vitro studies.

ParameterValueSpecies/SystemReference
MAO-B Inhibition
IC₅₀0.03 µM (30 nM)Human[1][2]
IC₅₀37 nMRat[1][2]
Imax (Maximum Inhibition)94 ± 5.1%Human (Young)[4][5]
Imax (Maximum Inhibition)96 ± 4.5%Human (Elderly)[4][5]
MAO-A Inhibition
IC₅₀> 100 µMHuman[1][2]
IC₅₀> 10 µMRat[1][2]
Lipid Peroxidation Inhibition
Effective Concentration100.0 nMMembrane-based model[3]
Monoamine Uptake Inhibition
IC₅₀ (Noradrenaline)86 µMNot Specified[1][2]
IC₅₀ (Serotonin)123 µMNot Specified[1][2]
IC₅₀ (Dopamine)> 500 µMNot Specified[1][2]

Experimental Protocols

In Vitro MAO-B Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on MAO-B activity in a cell-free system.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • MAO-B substrate (e.g., Kynuramine or Tyramine)

  • MAO-B inhibitor (e.g., Selegiline as a positive control)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., a fluorometric probe that reacts with H₂O₂)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of the MAO-B substrate in Assay Buffer.

    • Prepare a working solution of the positive control inhibitor.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate this compound dilution or control (vehicle, positive control) to the respective wells.

    • Add 20 µL of the recombinant MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

    • To initiate the reaction, add 20 µL of the MAO-B substrate solution to each well.

  • Detection:

    • Immediately add the detection reagent according to the manufacturer's instructions.

    • Measure the fluorescence signal at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Lipid Peroxidation Assay

This protocol measures the ability of this compound to inhibit oxidative stress-induced lipid peroxidation in a cellular model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Oxidative stress inducer (e.g., hydrogen peroxide, rotenone, or MPP+)

  • Lipid peroxidation sensor dye (e.g., a ratiometric fluorescent probe)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce oxidative stress by adding the chosen inducer to the cell culture medium. Include a vehicle-treated control group and a group treated with the inducer alone.

  • Staining with Lipid Peroxidation Sensor:

    • After the incubation period with the oxidative stress inducer, remove the medium and wash the cells with PBS.

    • Load the cells with the lipid peroxidation sensor dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Imaging and Analysis:

    • Wash the cells with PBS to remove excess dye.

    • Acquire images using a fluorescence microscope with appropriate filter sets for the ratiometric dye. Alternatively, harvest the cells and analyze them using a flow cytometer.

    • Quantify the ratio of the two emission wavelengths of the sensor dye. An increase in the ratio (or a shift in fluorescence) indicates lipid peroxidation.

  • Data Analysis:

    • Calculate the mean fluorescence ratio for each treatment group.

    • Determine the percentage of lipid peroxidation inhibition by this compound compared to the cells treated with the oxidative stress inducer alone.

    • Plot the inhibition percentage against the this compound concentration to determine its protective effect.

Visualizations

MAO_B_Oxidative_Stress_Pathway cluster_neuron Neuron cluster_membrane Cell Membrane Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism H2O2 H₂O₂ MAOB->H2O2 Produces OH •OH (Hydroxyl Radical) H2O2->OH Converts to OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) OH->OxidativeStress Induces Lazabemide Lazabemide Hydrochloride Lazabemide->MAOB Inhibits LipidPeroxidation Lipid Peroxidation Lazabemide_direct Lazabemide (Direct Antioxidant) Lazabemide_direct->LipidPeroxidation Inhibits

Caption: Lazabemide's dual mechanism in reducing oxidative stress.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Neuronal Cells pretreat Pre-treat with Lazabemide HCl start->pretreat induce Induce Oxidative Stress pretreat->induce stain Stain with Lipid Peroxidation Sensor induce->stain acquire Image Acquisition / Flow Cytometry stain->acquire quantify Quantify Fluorescence Ratio acquire->quantify calculate Calculate % Inhibition quantify->calculate plot Generate Dose-Response Curve calculate->plot

Caption: Workflow for assessing Lazabemide's protective effects.

References

Application Notes and Protocols: Assessing Cell Viability in the Presence of Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial in the metabolism of dopamine and other monoamines.[1] Beyond its primary role as an MAO-B inhibitor, Lazabemide also exhibits significant antioxidant properties.[2] This dual mechanism of action—enzyme inhibition and reduction of oxidative stress—makes Lazabemide a compound of interest in neurodegenerative disease research. However, these properties also present unique challenges when assessing its effects on cell viability using common laboratory assays.

These application notes provide detailed protocols for three widely used cell viability assays—MTT, XTT, and CellTiter-Glo®—with specific considerations for researchers working with this compound.

Mechanism of Action of this compound

Lazabemide's biological effects stem from two key activities:

  • MAO-B Inhibition: By reversibly inhibiting MAO-B, Lazabemide prevents the breakdown of dopamine in the brain. This leads to increased dopamine levels, which is the primary therapeutic strategy in conditions like Parkinson's disease. The inhibition of MAO-B also reduces the production of hydrogen peroxide, a reactive oxygen species (ROS), that is a byproduct of monoamine oxidation.[3][4]

  • Antioxidant Activity: Independently of its MAO-B inhibition, Lazabemide partitions into the lipid bilayer of cell membranes.[2] Within the membrane, it can inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms, thereby protecting cells from oxidative damage.[2]

Data Presentation

Lazabemide is primarily investigated for its neuroprotective effects rather than for cytotoxicity.[5][6] Consequently, comprehensive data on its direct impact on cell viability, such as IC50 values, are not widely available in published literature. However, should researchers wish to determine these values, the data can be structured as follows for clear comparison.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., SH-SY5YMTT24User-determinedNeuroblastoma cell line
e.g., PC12XTT48User-determinedPheochromocytoma cell line
e.g., Primary NeuronsCellTiter-Glo®72User-determinedSensitive primary cell culture

Recommended Cell Viability Assays

The choice of a cell viability assay is critical when working with compounds that have antioxidant properties.

  • MTT and XTT Assays: These are colorimetric assays that measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan product. Caution: The antioxidant nature of Lazabemide can lead to direct, non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal (an overestimation of cell viability). To mitigate this, a crucial wash step to remove Lazabemide before the addition of the assay reagent is included in the protocols below.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present in metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. This assay is generally less susceptible to interference from compounds with antioxidant properties and is therefore a highly recommended alternative to tetrazolium-based assays when studying Lazabemide.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for use with this compound and incorporates a critical wash step.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Wash Step (Critical): Carefully aspirate the medium containing Lazabemide from each well. Gently wash the cells by adding 100 µL of sterile PBS and then aspirating the PBS. This step is crucial to remove any residual compound that could interfere with the MTT reagent.

  • MTT Incubation: Add 100 µL of fresh, serum-free medium to each well. Then, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Aspirate the MTT-containing medium. Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This protocol also includes the essential wash step to prevent interference from Lazabemide.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)

  • Phosphate-Buffered Saline (PBS), sterile

  • Microplate reader capable of measuring absorbance between 450-500 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Wash Step (Critical): After the treatment period, carefully aspirate the medium containing Lazabemide. Gently wash the cells with 100 µL of sterile PBS and then aspirate the PBS.

  • XTT Incubation: Add 100 µL of fresh culture medium to each well. Prepare the XTT labeling mixture immediately before use and add 50 µL to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.

CellTiter-Glo® Luminescent Cell Viability Assay

This is the recommended assay due to its lower susceptibility to interference from antioxidant compounds.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well opaque-walled plates (suitable for luminescence)

  • CellTiter-Glo® Reagent (prepare according to the manufacturer's instructions)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate in 100 µL of complete culture medium. Include control wells with medium only for background measurement. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of serially diluted this compound or vehicle control to the wells. Incubate for the desired treatment period.

  • Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer. The luminescent signal is directly proportional to the number of viable cells.

Visualizations

G Experimental Workflow for Cell Viability Assays with Lazabemide cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_lazabemide Treat with Lazabemide HCl incubate_24h->treat_lazabemide Start Treatment incubate_treatment Incubate for 24-72h treat_lazabemide->incubate_treatment wash_step Wash Cells with PBS (Crucial for MTT/XTT) incubate_treatment->wash_step Proceed to Assay add_reagent Add Assay Reagent (MTT, XTT, or CellTiter-Glo) incubate_treatment->add_reagent For CellTiter-Glo wash_step->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance or Luminescence) incubate_reagent->measure_signal

Caption: Workflow for assessing cell viability in the presence of Lazabemide HCl.

G Signaling Pathways Influenced by this compound cluster_maob MAO-B Inhibition cluster_antioxidant Antioxidant Effect cluster_downstream Downstream Cellular Effects lazabemide Lazabemide HCl maob MAO-B lazabemide->maob Inhibits lipid_peroxidation Lipid Peroxidation lazabemide->lipid_peroxidation Inhibits h2o2 Hydrogen Peroxide (ROS) maob->h2o2 Produces dopamine Dopamine dopamine->maob Metabolized by cell_survival Cell Survival / Neuroprotection dopamine->cell_survival Promotes nfkb NF-κB Pathway h2o2->nfkb Activates apoptosis Apoptosis h2o2->apoptosis Induces membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage membrane_damage->apoptosis Induces nfkb->cell_survival pi3k_akt PI3K/Akt Pathway pi3k_akt->cell_survival

Caption: Dual mechanism of Lazabemide HCl and its impact on cellular pathways.

References

Troubleshooting & Optimization

addressing common issues in Lazabemide Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for experiments involving this selective and reversible monoamine oxidase B (MAO-B) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to potential problems encountered during in vitro and cell-based assays with Lazabemide Hydrochloride.

Q1: My this compound won't fully dissolve. What is the recommended solvent and storage procedure?

A1: this compound is soluble in both water and DMSO up to 100 mM. For stock solutions, it is recommended to store them at -20°C for use within one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes. If you experience solubility issues, gentle warming to 37°C and sonication can aid in dissolution.

Q2: I'm observing inconsistent results in my MAO-B inhibition assay. What could be the cause?

A2: Inconsistent results in MAO-B inhibition assays can stem from several factors:

  • Enzyme Activity: Ensure your MAO-B enzyme is active and used at the recommended concentration for your assay. Enzyme activity can diminish with improper storage or handling.

  • Substrate Concentration: The concentration of the MAO-B substrate can influence the apparent IC50 value of an inhibitor. Ensure you are using a consistent and appropriate substrate concentration, ideally at or near the Km value for the enzyme.

  • Incubation Time: As Lazabemide is a reversible inhibitor, the pre-incubation time of the enzyme with the inhibitor before adding the substrate can affect the results. Optimize and maintain a consistent pre-incubation time across all experiments.

  • Assay Interference: If you are using a fluorescence-based assay, this compound, like other small molecules, could potentially interfere with the fluorescent signal.[1][2][3][4] It is advisable to run a control experiment to test for any intrinsic fluorescence of Lazabemide at the wavelengths used in your assay.

Q3: I am seeing effects on neurotransmitter levels that are not consistent with MAO-B inhibition alone. Could there be off-target effects?

A3: Yes, at higher concentrations, this compound has been shown to inhibit the uptake of noradrenaline, serotonin, and to a lesser extent, dopamine.[5] If your experimental system shows changes in the levels of these neurotransmitters that cannot be explained by MAO-B inhibition, consider the possibility of off-target effects on monoamine transporters. It is recommended to perform dose-response curves to distinguish between the high-potency MAO-B inhibition and the lower-potency effects on transporter uptake.

Q4: How can I confirm that the inhibition I am observing is reversible?

A4: A dialysis or a rapid dilution method can be used to test for the reversibility of inhibition. In a dialysis experiment, the enzyme-inhibitor complex is dialyzed against a large volume of buffer. If the inhibitor is reversible, it will dissociate from the enzyme, and enzyme activity will be restored. A similar principle applies to rapid dilution, where a significant dilution of the enzyme-inhibitor complex will lead to the dissociation of a reversible inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSpecies/SystemReference
MAO-B IC50 0.03 µM
MAO-A IC50 > 100 µM
Noradrenaline Uptake IC50 86 µMRat forebrain synaptosomes[5]
Serotonin Uptake IC50 123 µMRat forebrain synaptosomes[5]
Dopamine Uptake IC50 > 500 µMRat forebrain synaptosomes[5]
Solubility in Water up to 100 mM
Solubility in DMSO up to 100 mM

Experimental Protocols

MAO-B Inhibition Assay using MAO-Glo™ Assay

This protocol is adapted for the use of this compound with the Promega MAO-Glo™ Assay kit.

Materials:

  • This compound

  • MAO-Glo™ Assay Kit (Promega)

  • Recombinant human MAO-B enzyme

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). The final concentration in the assay will be half of the concentration in the dilution plate.

  • Prepare MAO-B Enzyme Solution: Dilute the recombinant human MAO-B enzyme in the provided MAO Reaction Buffer to a 2X working concentration.

  • Assay Plate Setup:

    • Add 25 µL of the 2X MAO-B enzyme solution to each well of the 96-well plate.

    • Add 25 µL of the corresponding this compound dilution to the wells. For the no-inhibitor control, add 25 µL of buffer. For the no-enzyme control, add 25 µL of buffer without the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the MAO-B enzyme.

  • Initiate Reaction: Add 50 µL of the MAO-Glo™ substrate solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 100 µL of the Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control and determine the IC50 value.

Dopamine Transporter (DAT) Uptake Assay in Cultured Cells

This protocol provides a general framework for assessing the off-target effects of this compound on dopamine uptake in a cell-based assay.

Materials:

  • Cells expressing the dopamine transporter (e.g., HEK293-DAT)

  • This compound

  • [³H]-Dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate the DAT-expressing cells in a 24-well plate and grow to confluence.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Pre-treatment: Wash the cells with assay buffer and then pre-incubate with the different concentrations of this compound for 10-15 minutes at room temperature.

  • Initiate Uptake: Add [³H]-Dopamine to each well to a final concentration appropriate for your cell line (typically in the low nanomolar range).

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to remove extracellular [³H]-Dopamine.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like GBR12909) from the total uptake. Calculate the percent inhibition of dopamine uptake for each concentration of this compound and determine the IC50 value.

Visualizations

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC Oxidative Deamination Lazabemide Lazabemide Hydrochloride Lazabemide->MAO_B Reversible Inhibition

Caption: this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_inhibitor Prepare Lazabemide Serial Dilutions add_inhibitor Add Lazabemide prep_inhibitor->add_inhibitor prep_enzyme Prepare 2X MAO-B Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate add_substrate Add Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate (60 min) add_substrate->incubate add_reagent Add Detection Reagent incubate->add_reagent stabilize Stabilize (20 min) add_reagent->stabilize read_luminescence Read Luminescence stabilize->read_luminescence

Caption: MAO-B inhibition assay workflow.

References

mitigating potential off-target effects of Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential off-target effects of Lazabemide Hydrochloride during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Its high affinity for MAO-B leads to a reduction in the breakdown of dopamine in the brain.[2]

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound include:

  • Inhibition of monoamine transporters: At higher concentrations, Lazabemide can inhibit the uptake of noradrenaline (norepinephrine), serotonin, and to a lesser extent, dopamine.[1][3]

  • Orthostatic Hypotension: Clinical studies have indicated a potential for Lazabemide to cause a drop in blood pressure upon standing.[4]

  • Antioxidant Activity: Lazabemide possesses intrinsic antioxidant properties that are independent of its MAO-B inhibition, which can protect against oxidative stress-induced cell damage.[5]

Q3: How can I minimize the off-target inhibition of monoamine transporters in my experiments?

To minimize off-target effects on monoamine transporters, it is crucial to use the lowest effective concentration of Lazabemide that still provides significant MAO-B inhibition. Based on available data, Lazabemide's IC50 for MAO-B is significantly lower than for monoamine transporters.[1][3] Careful dose-response studies are recommended to determine the optimal concentration for your specific experimental model.

Q4: What are the clinical implications of the off-target effects?

The off-target effects of Lazabemide could have clinical implications. Inhibition of monoamine transporters could potentially lead to side effects associated with altered neurotransmitter levels. Orthostatic hypotension, a noted side effect in some patients, requires careful monitoring of blood pressure.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected changes in neuronal signaling pathways unrelated to dopamine metabolism. Off-target inhibition of noradrenaline or serotonin transporters by high concentrations of Lazabemide.1. Verify the concentration of Lazabemide being used. 2. Perform a dose-response curve to identify the lowest concentration that inhibits MAO-B without significantly affecting other monoamine transporters. 3. Use a more selective MAO-B inhibitor as a control if available.
Observed cytotoxicity or a decrease in cell viability in neuronal cell cultures. This is less likely to be a direct effect of Lazabemide at typical experimental concentrations, as it has shown neuroprotective antioxidant properties. However, very high concentrations or specific experimental conditions could lead to toxicity.1. Confirm the purity of the this compound used. 2. Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity threshold in your cell line. 3. Investigate the possibility of drug-drug interactions if other compounds are present.
In vivo studies show a significant drop in blood pressure in animal models. Potential for Lazabemide-induced orthostatic hypotension.1. Monitor blood pressure and heart rate closely, especially during postural changes in the animal. 2. Consider using a telemetry system for continuous monitoring. 3. Adjust the dose of Lazabemide and observe the effect on blood pressure.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Reference
MAO-B 0.03
MAO-A > 100
Noradrenaline (Norepinephrine) Transporter 86[3]
Serotonin Transporter 123[3]
Dopamine Transporter > 500[3]

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Assay

This protocol is adapted from methods described for assessing monoamine transporter inhibition.[6][7][8]

Objective: To determine the inhibitory effect of Lazabemide on noradrenaline, serotonin, and dopamine transporters in vitro.

Materials:

  • Rat brain synaptosomes or a suitable cell line expressing the transporters of interest (e.g., HEK293-hDAT, -hSERT, -hNET).

  • Radiolabeled monoamines ([³H]norepinephrine, [³H]serotonin, [³H]dopamine).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • This compound stock solution.

  • Scintillation counter and vials.

Procedure:

  • Cell/Synaptosome Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing the specific monoamine transporter.

  • Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound or vehicle control in KRH buffer for 10-20 minutes at 37°C.

  • Initiate Uptake: Add the respective radiolabeled monoamine to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer to remove extracellular radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Lazabemide concentration compared to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.[9][10][11]

Objective: To evaluate the potential cytotoxic effects of Lazabemide on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplate reader.

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells and determine the concentration of Lazabemide that reduces cell viability by 50% (IC50).

Protocol 3: In Vivo Assessment of Orthostatic Hypotension

This protocol is based on established methods for inducing and measuring orthostatic hypotension in animal models.[12][13]

Objective: To assess the potential of Lazabemide to induce orthostatic hypotension in rats.

Materials:

  • Sprague-Dawley rats.

  • This compound solution for administration (e.g., oral gavage or intraperitoneal injection).

  • Anesthesia (e.g., urethane/chloralose).

  • Blood pressure transducer and recording system.

  • Tilt table for inducing postural changes.

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for a stable period in the supine position.

  • Drug Administration: Administer this compound at the desired dose.

  • Orthostatic Challenge: After a suitable time for drug absorption and distribution, tilt the animal to a head-up position (e.g., 60-90 degrees) for a defined period (e.g., 1-5 minutes).

  • Data Recording: Continuously record blood pressure and heart rate throughout the tilt and subsequent return to the supine position.

  • Data Analysis: Analyze the change in MAP upon tilting before and after Lazabemide administration to determine the extent of orthostatic hypotension.

Visualizations

cluster_lazabemide This compound cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects Lazabemide Lazabemide MAO-B MAO-B Lazabemide->MAO-B Inhibits Monoamine_Transporters Monoamine Transporters (NET, SERT, DAT) Lazabemide->Monoamine_Transporters Inhibits (at high conc.) Antioxidant Antioxidant Activity Lazabemide->Antioxidant Dopamine_Metabolism Dopamine Metabolism MAO-B->Dopamine_Metabolism Decreases Dopamine Increased Dopamine Dopamine_Metabolism->Dopamine Therapeutic_Effect Therapeutic Effect (e.g., Neuroprotection) Dopamine->Therapeutic_Effect Monoamine_Uptake Inhibition of Monoamine Uptake Monoamine_Transporters->Monoamine_Uptake Altered_Neurotransmission Altered Neurotransmission Monoamine_Uptake->Altered_Neurotransmission ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Cell_Protection Cell Protection ROS_Scavenging->Cell_Protection cluster_workflow Experimental Workflow: Assessing Off-Target Monoamine Transporter Inhibition Start Start Prepare_Cells Prepare Synaptosomes or Transporter-Expressing Cells Start->Prepare_Cells Pre_incubation Pre-incubate with Lazabemide (various concentrations) Prepare_Cells->Pre_incubation Add_Radiolabel Add Radiolabeled Monoamine Pre_incubation->Add_Radiolabel Incubate Incubate (5-10 min) Add_Radiolabel->Incubate Terminate Terminate Uptake (Rapid Filtration) Incubate->Terminate Measure Measure Radioactivity (Scintillation Counting) Terminate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End cluster_logic Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed? Check_Concentration Is Lazabemide Concentration within expected therapeutic range? Start->Check_Concentration Yes High_Concentration High concentration may be causing off-target toxicity. Check_Concentration->High_Concentration No Check_Purity Check Purity of Lazabemide Compound Check_Concentration->Check_Purity Yes Perform_Dose_Response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) High_Concentration->Perform_Dose_Response Re-evaluate Re-evaluate experimental design Perform_Dose_Response->Re-evaluate Impure_Compound Contaminants may be causing cytotoxicity. Check_Purity->Impure_Compound No Consider_Interactions Are other compounds present? Consider drug-drug interactions. Check_Purity->Consider_Interactions Yes Impure_Compound->Re-evaluate Investigate_Interactions Investigate potential synergistic or additive toxicity. Consider_Interactions->Investigate_Interactions Yes Consider_Interactions->Re-evaluate No Investigate_Interactions->Re-evaluate

References

Technical Support Center: Optimizing Lazabemide Hydrochloride Incubation in MAO-B Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Lazabemide Hydrochloride in Monoamine Oxidase B (MAO-B) enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine.[4] By reversibly binding to MAO-B, Lazabemide reduces the breakdown of dopamine, which is a key therapeutic strategy in the management of neurodegenerative diseases like Parkinson's disease.

Q2: Why is optimizing the incubation time for Lazabemide in an MAO-B assay important?

Optimizing the incubation time is critical for accurately determining the inhibitory potency (e.g., IC50 value) of Lazabemide. As a reversible inhibitor, Lazabemide requires a specific amount of time to reach equilibrium with the MAO-B enzyme. Insufficient incubation can lead to an underestimation of its potency, while excessively long incubation times can introduce artifacts and are inefficient. For Lazabemide, a pre-incubation time of approximately 30 minutes is recommended to achieve maximal inhibition.[5]

Q3: What is a typical pre-incubation step and why is it necessary for Lazabemide?

A pre-incubation step involves mixing the enzyme (MAO-B) with the inhibitor (Lazabemide) for a defined period before adding the substrate to start the enzymatic reaction. This step is crucial for reversible inhibitors like Lazabemide to allow the binding equilibrium between the enzyme and inhibitor to be established.[5] Without this step, the initial reaction rate may not reflect the true inhibitory potential of the compound.

Q4: Is Lazabemide a time-dependent inhibitor?

While Lazabemide requires a pre-incubation period to reach maximal inhibition, it is classified as a reversible inhibitor, not a time-dependent irreversible inactivator.[1][3] Studies have shown that its inhibition is rapid and reversible.[1] The requirement for a pre-incubation of around 30 minutes reflects the time taken to achieve binding equilibrium.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values for Lazabemide Inconsistent pre-incubation time between experiments.Strictly adhere to a consistent pre-incubation time for all assays. We recommend a 30-minute pre-incubation of MAO-B with Lazabemide before adding the substrate.[5]
Suboptimal enzyme or substrate concentration.Ensure that the substrate concentration is at or below the Km value for the enzyme to accurately determine the potency of a competitive inhibitor. Verify the activity of your MAO-B enzyme stock.
Pipetting errors or improper mixing.Use calibrated pipettes and ensure thorough mixing of all components.
Lower than expected potency (high IC50 value) Insufficient pre-incubation time.Increase the pre-incubation time to at least 30 minutes to allow for the establishment of the enzyme-inhibitor equilibrium.[5]
Degradation of Lazabemide stock solution.Prepare fresh Lazabemide stock solutions and store them appropriately.
Presence of interfering substances in the assay buffer.Ensure the assay buffer is free of any compounds that may interfere with the enzyme or the inhibitor.
No inhibition observed Incorrect concentration of Lazabemide used.Verify the calculations for your serial dilutions and confirm the concentration of your stock solution.
Inactive enzyme.Test the activity of the MAO-B enzyme using a known substrate and no inhibitor to ensure it is active.
Incorrect assay setup.Double-check the entire experimental protocol, including buffer components, substrate, and detection method.

Experimental Protocols

Protocol 1: Determination of Optimal Pre-incubation Time for Lazabemide

This protocol outlines a method to determine the optimal pre-incubation time for Lazabemide with MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • MAO-B substrate (e.g., Benzylamine)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well black microplate

  • Plate reader (fluorometric or spectrophotometric)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Lazabemide in assay buffer to achieve final concentrations bracketing the expected IC50 (e.g., 0.1 nM to 1 µM).

    • Prepare a working solution of MAO-B enzyme in assay buffer.

    • Prepare a working solution of the MAO-B substrate and detection reagents.

  • Assay Setup:

    • To the wells of a 96-well plate, add the MAO-B enzyme solution.

    • Add the different concentrations of Lazabemide to the wells. Include a vehicle control (DMSO) without the inhibitor.

    • Incubate the plate at a constant temperature (e.g., 37°C) for varying amounts of time (e.g., 0, 5, 15, 30, 45, and 60 minutes). This is the pre-incubation step.

  • Initiate and Monitor the Reaction:

    • After each respective pre-incubation time, add the MAO-B substrate solution to all wells to start the reaction.

    • Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence at Ex/Em = 535/587 nm) kinetically for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic reads for each Lazabemide concentration at each pre-incubation time.

    • Plot the percentage of inhibition [(1 - (Vinhibited / Vuninhibited)) * 100] against the pre-incubation time for a fixed concentration of Lazabemide (e.g., a concentration near the IC50).

    • The optimal pre-incubation time is the point at which the percentage of inhibition reaches a plateau.

Protocol 2: Standard MAO-B Inhibition Assay with Lazabemide

This protocol describes a standard fluorometric assay to determine the IC50 value of Lazabemide.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Reagents:

    • Prepare reagents as described in Protocol 1.

  • Assay Setup and Pre-incubation:

    • To the wells of a 96-well plate, add the MAO-B enzyme solution.

    • Add the serial dilutions of Lazabemide (and a vehicle control) to the wells.

    • Incubate the plate at 37°C for the optimized pre-incubation time (e.g., 30 minutes).

  • Initiate and Monitor the Reaction:

    • Add the MAO-B substrate solution to all wells.

    • Measure the fluorescence kinetically for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the percentage of inhibition against the logarithm of the Lazabemide concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

Parameter Value Reference
Lazabemide IC50 for MAO-B ~30 nM[1]
Lazabemide Ki for MAO-B ~7.9 nM
Recommended Pre-incubation Time 30 minutes[5]
Inhibition Type Reversible, Competitive[6]

Visualizations

G Workflow for Optimizing Lazabemide Incubation Time cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Lazabemide Serial Dilutions add_inhibitor Add Lazabemide Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B Working Solution add_enzyme Add MAO-B to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate & Detection Reagents add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubation Pre-incubate at 37°C (0, 5, 15, 30, 45, 60 min) add_inhibitor->pre_incubation pre_incubation->add_substrate read_plate Kinetic Read in Plate Reader add_substrate->read_plate calc_rates Calculate Initial Reaction Rates read_plate->calc_rates plot_inhibition Plot % Inhibition vs. Pre-incubation Time calc_rates->plot_inhibition determine_optimal Determine Optimal Time (Plateau of Inhibition) plot_inhibition->determine_optimal

Caption: Experimental workflow for determining the optimal pre-incubation time.

G Mechanism of Reversible MAO-B Inhibition by Lazabemide MAOB MAO-B Enzyme MAOB_Lazabemide MAO-B-Lazabemide Complex (Inactive) MAOB->MAOB_Lazabemide k_on Products Oxidized Products + H2O2 + NH3 MAOB->Products Catalysis Lazabemide Lazabemide Lazabemide->MAOB_Lazabemide MAOB_Lazabemide->MAOB k_off MAOB_Lazabemide->Lazabemide Substrate Substrate (e.g., Dopamine) Substrate->MAOB label_info Lazabemide reversibly binds to the active site of MAO-B, preventing the substrate from binding and being metabolized.

Caption: Reversible binding of Lazabemide to MAO-B, establishing an equilibrium.

References

ensuring the stability of Lazabemide Hydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for ensuring the stability of Lazabemide Hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: this compound is readily soluble in water and DMSO, with a maximum concentration of up to 100 mM.[1] Some suppliers also report solubility in ethanol at 40 mg/mL.[2] To prepare a stock solution, dissolve the powder in your chosen solvent to the desired concentration. For example, to make a 10 mM stock solution, you would dissolve 2.361 mg of this compound (MW: 236.1) in 1 mL of sterile DMSO or water. It is recommended to use fresh, high-purity solvents, as moisture-absorbing DMSO can reduce solubility.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintaining the compound's integrity. Recommendations vary slightly between suppliers but follow a general principle of keeping the compound dry and cold.

  • Powder: The solid form should be stored desiccated at room temperature.[3] Some safety data sheets may recommend storage at -20°C.[4]

  • Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[5][6] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][5][6][7]

Q3: How stable is this compound in aqueous solutions or cell culture media?

A3: While the compound is stable under recommended storage conditions, its stability in aqueous cell culture media at 37°C has not been extensively reported in publicly available literature.[4] General factors that affect drug stability in biological matrices include pH, temperature, light exposure, oxidation, and enzymatic degradation by components in the media or secreted by cells.[8][9] this compound may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Given these factors, it is highly recommended to prepare working solutions fresh for each experiment or to conduct a stability study in your specific cell culture medium (see Experimental Protocols section).

Q4: What are the potential signs of this compound degradation?

A4: Visual signs of degradation in powder or stock solutions can include a change in color or the appearance of precipitation. In experiments, a loss of biological activity (i.e., reduced inhibition of MAO-B) or inconsistent results between experiments are strong indicators that the compound may have degraded.

Troubleshooting Guide

Issue 1: My experimental results are inconsistent or show a loss of expected biological activity.

This is a common problem that can often be traced back to compound stability. Use the following workflow to troubleshoot.

G cluster_0 Troubleshooting Inconsistent Results start Inconsistent Results Observed q1 Are you using freshly prepared working solutions? start->q1 sol1 Prepare working solutions fresh from a stock solution for each experiment. q1->sol1 No q2 How old is the stock solution and how was it stored? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Prepare a new stock solution from powder. q2->sol2 Older or stored improperly q3 Were stock solution aliquots subjected to multiple freeze-thaw cycles? q2->q3 < 1 month at -20°C or < 6 months at -80°C a2_good < 1 month at -20°C or < 6 months at -80°C a2_bad Older or stored improperly sol2->q3 sol3 Discard stock and prepare new aliquots to ensure single-use. q3->sol3 Yes end_node If issues persist, perform a stability test in your specific media (see protocol). q3->end_node No a3_yes Yes a3_no No sol3->end_node G cluster_0 Preparation Workflow powder Lazabemide HCl (Powder) storage_powder Store desiccated at RT or -20°C powder->storage_powder dissolve Dissolve in DMSO or Water powder->dissolve stock Stock Solution (~10-100 mM) dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot storage_stock Store at -80°C (6 mo) or -20°C (1 mo) aliquot->storage_stock dilute Dilute in Cell Culture Medium aliquot->dilute working Working Solution (e.g., 10 µM) dilute->working use Use Immediately in Experiment working->use G cluster_1 Mechanism of Action Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites + Oxidative Stress MAOB->Metabolites Produces Lazabemide Lazabemide Lazabemide->MAOB Inhibits

References

identifying and avoiding experimental artifacts with Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and avoiding potential experimental artifacts when working with Lazabemide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Its high affinity for MAO-B makes it a potent tool for studying the role of this enzyme in various physiological and pathological processes.

Q2: What are the known off-target effects of this compound?

At high concentrations, Lazabemide can inhibit the uptake of monoamines such as noradrenaline and serotonin.[1] Additionally, it has been shown to possess antioxidant properties by inhibiting lipid peroxidation, an effect that is independent of its MAO-B inhibitory activity.[2]

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in water and DMSO up to 100 mM. For cell-based assays, it is advisable to prepare concentrated stock solutions in DMSO and then dilute them in the appropriate aqueous buffer or cell culture medium to the final desired concentration. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes for storage.

Q4: Is this compound selective for MAO-B over MAO-A?

Yes, this compound is highly selective for MAO-B. The IC50 value for MAO-B inhibition is significantly lower than that for MAO-A, indicating a strong preferential inhibition of the B isoform.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent MAO-B inhibition 1. Compound Precipitation: this compound may precipitate in certain buffers or at high concentrations.1a. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system and does not exceed 0.5%. 1b. Visually inspect solutions for any signs of precipitation before use. 1c. Prepare fresh dilutions from a concentrated stock solution for each experiment.
2. pH Sensitivity of MAO-B: MAO-B activity is highly dependent on pH, with optimal activity typically around pH 7.4.2a. Verify and maintain the pH of your assay buffer throughout the experiment. 2b. Avoid using acidic or highly basic buffers that could inactivate the enzyme.
Unexpected Cellular Effects 1. Off-Target Monoamine Uptake Inhibition: At concentrations significantly higher than the IC50 for MAO-B, Lazabemide can inhibit noradrenaline and serotonin reuptake.[1]1a. Use the lowest effective concentration of Lazabemide to achieve MAO-B inhibition. 1b. Include control experiments to assess the effects of Lazabemide on monoamine uptake in your specific cell model.
2. Antioxidant Activity: Lazabemide can inhibit lipid peroxidation independently of MAO-B.[2]2a. Be aware of this potential confounding factor in experiments studying oxidative stress. 2b. Consider using other MAO-B inhibitors with different chemical scaffolds as controls to dissect the MAO-B-dependent versus independent effects.
Assay Interference 1. Fluorescence Quenching/Autofluorescence: As with many small molecules, there is a potential for interference with fluorescence-based assays.1a. Run a control experiment with Lazabemide and the fluorescent probe in the absence of the biological target to check for direct quenching or autofluorescence. 1b. If interference is observed, consider using a different fluorescent probe with distinct excitation and emission spectra or an alternative, non-fluorescence-based detection method (e.g., luminescence or absorbance).
2. Non-Specific Binding: Lazabemide may bind to plastics or other surfaces, reducing its effective concentration in the assay.2a. Use low-binding microplates and pipette tips. 2b. Including a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can help to reduce non-specific binding.[3]

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetIC50 (µM)Reference
MAO-B 0.03
MAO-A > 100
Noradrenaline Uptake 86[1]
Serotonin Uptake 123[1]
Dopamine Uptake > 500[1]

Experimental Protocols

Protocol 1: In Vitro MAO-B Activity Assay

This protocol is a general guideline for measuring MAO-B activity and the inhibitory effect of this compound using a commercially available fluorometric assay kit.

  • Prepare Reagents:

    • Reconstitute MAO-B enzyme in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare the MAO-B substrate and fluorescent probe as per the kit manufacturer's instructions.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control to the wells of a black, clear-bottom 96-well plate.

    • Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the MAO-B substrate.

    • Add the fluorescent probe that detects the product of the MAO-B reaction (often H₂O₂).

    • Incubate the plate at 37°C, protected from light, for the time recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of MAO-B inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Lazabemide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Lazabemide Lazabemide Hydrochloride Lazabemide->MAOB Inhibition

Caption: Lazabemide's primary mechanism of action.

experimental_workflow prep Prepare Lazabemide Dilutions and Assay Reagents incubation Pre-incubate Lazabemide with MAO-B Enzyme prep->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Add Fluorescent Probe and Incubate reaction->detection read Measure Fluorescence detection->read analysis Data Analysis (IC50) read->analysis

Caption: A typical in vitro MAO-B inhibition assay workflow.

troubleshooting_logic start Inconsistent Results? check_sol Check for Precipitation start->check_sol Yes off_target Consider Off-Target Effects at High [C] start->off_target Yes check_ph Verify Buffer pH check_sol->check_ph solution Optimize Protocol check_ph->solution assay_int Test for Assay Interference off_target->assay_int assay_int->solution

Caption: A logical approach to troubleshooting experimental issues.

References

improving the reproducibility of Lazabemide Hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experimental results using Lazabemide Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] MAO-B is an enzyme responsible for breaking down neurotransmitters, particularly dopamine. By inhibiting MAO-B, Lazabemide increases the levels of dopamine in the brain.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in water and DMSO up to 100 mM.[1][2][3] For stock solutions, it is recommended to store them in aliquots at -20°C for use within one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[4] The solid compound should be desiccated at room temperature.[1][2]

Q3: What is the selectivity of Lazabemide for MAO-B over MAO-A?

A3: Lazabemide is highly selective for MAO-B. Its IC50 value for MAO-B is approximately 0.03 µM, while for MAO-A it is greater than 100 µM.[1][2]

Q4: Does this compound have effects other than MAO-B inhibition?

A4: Yes, at higher concentrations, Lazabemide can inhibit the uptake of noradrenaline and serotonin, with IC50 values of 86 µM and 123 µM, respectively.[1][5] It has minimal effect on dopamine uptake (IC50 > 500 µM).[1][5] Some studies also suggest it has antioxidant properties independent of its MAO-B inhibition.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No MAO-B Inhibition
Possible Cause Troubleshooting Step
Improper Stock Solution Preparation or Storage - Verify the correct molecular weight was used for concentration calculations (236.1 g/mol ).[1] - Prepare fresh stock solutions in water or DMSO.[1] To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[3][4] - Aliquot stock solutions and store at -20°C or -80°C to avoid degradation from multiple freeze-thaw cycles.[4]
Enzyme Inactivity - Ensure the MAO-B enzyme has been stored correctly and is active. Run a positive control with a known MAO-B substrate to confirm enzyme activity. - Avoid repeated freeze-thaw cycles of the enzyme.
Incorrect Assay Conditions - Confirm the pH and temperature of the assay buffer are optimal for MAO-B activity. - Ensure the substrate concentration is appropriate for the assay.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations of the inhibitor, enzyme, and substrate.
Issue 2: Compound Precipitation in Assay Medium
Possible Cause Troubleshooting Step
Low Solubility in Assay Buffer - Although this compound is water-soluble, high concentrations in certain buffers may lead to precipitation. - If using a high concentration of Lazabemide, consider preparing it in a small amount of DMSO first and then diluting it in the assay buffer. Be mindful of the final DMSO concentration in your assay, as high levels can affect enzyme activity.
Interaction with Media Components - Some components of cell culture media or assay buffers can interact with the compound, causing it to precipitate. - Test the solubility of Lazabemide in the specific buffer or media you are using before starting the experiment.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Incubation Times - Ensure that the pre-incubation of the enzyme with Lazabemide and the reaction time with the substrate are consistent across all wells and experiments.
Edge Effects in Plate-Based Assays - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media.
Cell-Based Assay Variability - Ensure cells are evenly seeded and have reached the desired confluency before treatment. - Variations in cell health and passage number can affect results. Use cells within a consistent passage number range.

Data Presentation

ParameterValueReference
Molecular Weight 236.1 g/mol [1]
Solubility Up to 100 mM in Water and DMSO[1][2][3]
IC50 for MAO-B 0.03 µM[1][2]
IC50 for MAO-A > 100 µM[1][2]
Storage (Solid) Desiccate at Room Temperature[1][2]
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months)[4]

Experimental Protocols

Protocol 1: In Vitro MAO-B Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on MAO-B.

Materials:

  • This compound

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM).

  • Enzyme Preparation: Dilute the recombinant MAO-B enzyme in cold assay buffer to the desired concentration.

  • Pre-incubation: Add 20 µL of each this compound dilution to the wells of the 96-well plate. Add 20 µL of assay buffer to the control wells. Add 20 µL of the diluted MAO-B enzyme to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate and the detection reagent in assay buffer. Add 60 µL of the reaction mixture to all wells to start the reaction.

  • Signal Detection: Immediately measure the fluorescence (or absorbance, depending on the detection reagent) at the appropriate wavelength in a microplate reader. Take readings every 5 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Neuroprotection Assay (using SH-SY5Y cells)

This protocol outlines a method to evaluate the neuroprotective effects of this compound against an oxidative stressor.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle control (medium only).

  • Induction of Neurotoxicity: After the pre-treatment period, expose the cells to the neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours. Include a control group of cells not exposed to the neurotoxin.

  • Cell Viability Assessment: After the incubation with the neurotoxin, remove the medium and perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of the treated cells to the control cells (not exposed to the neurotoxin). Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.

Visualizations

G cluster_0 Dopamine Metabolism and Lazabemide Action Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC Produces Lazabemide Lazabemide HCl Lazabemide->MAOB Inhibits

Caption: Dopamine metabolism pathway and the inhibitory action of Lazabemide.

G cluster_1 Neuroprotection Experimental Workflow A Seed Neuronal Cells B Pre-treat with Lazabemide HCl A->B C Induce Oxidative Stress (e.g., with 6-OHDA) B->C D Incubate C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Data Analysis E->F

Caption: Workflow for assessing the neuroprotective effects of Lazabemide.

Caption: Decision tree for troubleshooting inconsistent MAO-B inhibition.

References

controlling for pH effects in Lazabemide Hydrochloride activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for pH effects in Lazabemide Hydrochloride activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane.[1][2][3] MAO-B is responsible for the oxidative deamination of various neurotransmitters, including dopamine. By inhibiting MAO-B, Lazabemide increases the levels of these neurotransmitters in the brain, which is the basis for its investigation in neurodegenerative diseases like Parkinson's disease.[1][4]

Q2: Why is controlling pH critical in Lazabemide activity assays?

Controlling pH is crucial for two main reasons:

  • Enzyme Activity: MAO-B, like most enzymes, has an optimal pH range for its catalytic activity. Significant deviations from this optimal pH can lead to a decrease in or complete loss of enzyme function. The optimal pH for MAO-B activity is generally in the range of 7.0 to 9.0.

  • Inhibitor Activity: The inhibitory potential of Lazabemide is pH-dependent. This is due to its chemical structure, which includes an amine group. The charge state of this group, which is determined by the pH of the solution, can influence how effectively the molecule binds to the active site of the MAO-B enzyme.

Q3: What is the pKa of Lazabemide and why is it important?

The pKa of Lazabemide is 8.9. The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (charged) and deprotonated (uncharged) forms. This is a critical parameter because the uncharged form of some monoamine oxidase inhibitors is thought to bind more effectively to the enzyme's active site.[4] Therefore, as the pH of the assay buffer approaches the pKa of Lazabemide, the proportion of the more active, uncharged form increases, which can lead to a lower IC50 value (i.e., higher potency).

Q4: What is the optimal pH for a this compound activity assay?

The optimal pH for a Lazabemide activity assay is a balance between maintaining maximal MAO-B enzyme activity and ensuring the inhibitor is in its most active form. Generally, a pH between 7.4 and 8.5 is recommended. It is advisable to perform a pH profile experiment to determine the optimal pH for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent pH of the assay buffer.Prepare fresh buffer for each experiment and verify the pH with a calibrated pH meter just before use. Ensure all components are at room temperature before mixing.
Lower than expected potency (high IC50 value). The assay pH is too low, leading to a higher proportion of the less active, protonated form of Lazabemide.Increase the pH of the assay buffer, for example, from 7.4 to 8.0 or 8.5, and re-determine the IC50.
Low or no MAO-B enzyme activity. The assay pH is outside the optimal range for the enzyme (e.g., below 6.0 or above 9.5).Check the pH of your buffer. Prepare a fresh buffer at a pH known to be optimal for MAO-B (e.g., 7.8).
Precipitation of this compound in the assay well. The pH of the buffer may affect the solubility of the compound.Ensure that the final concentration of any solvent (like DMSO) used to dissolve Lazabemide is low and consistent across all wells. Visually inspect the wells for any precipitation.

Quantitative Data Summary

The inhibitory potency of Lazabemide against MAO-B, as measured by its IC50 value, is expected to be influenced by the pH of the assay buffer. The following table provides an illustrative example of this relationship, based on the physicochemical properties of Lazabemide and general principles of enzyme inhibition.

Table 1: Illustrative pH-Dependent IC50 of Lazabemide for MAO-B

Assay pHPredominant form of LazabemideExpected Relative IC50 (nM)
7.0Protonated (Charged)~50
7.4Mix of protonated and uncharged~30
8.0Mix of protonated and uncharged~15
8.950% Protonated, 50% Uncharged~10

Note: This data is for illustrative purposes to demonstrate the expected trend and is not based on a specific experimental dataset.

Experimental Protocols

Detailed Methodology for MAO-B Activity Assay and Lazabemide Inhibition

This protocol is for a fluorometric assay that measures the hydrogen peroxide (H₂O₂) produced by the MAO-B-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • MAO-B substrate (e.g., Benzylamine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, or other pH as required)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Buffer Preparation: Prepare a series of 50 mM sodium phosphate buffers with different pH values (e.g., 7.0, 7.4, 8.0, 8.5, 9.0). Verify the final pH of each buffer with a calibrated pH meter.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen assay buffer.

    • Prepare a working solution of MAO-B enzyme in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a reaction mixture containing the MAO-B substrate, HRP, and Amplex® Red in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the assay buffer (or Lazabemide dilutions) to the wells of the 96-well plate.

    • Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the reaction mixture to each well.

    • Immediately measure the fluorescence in a kinetic mode for 30 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • To determine the IC50 of Lazabemide, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

MAO_B_Inhibition_Pathway MAO-B Catalytic and Inhibition Pathway cluster_catalysis MAO-B Catalysis cluster_inhibition Lazabemide Inhibition Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Substrate DOPAL DOPAL MAO-B->DOPAL Oxidative Deamination MAO-B_Inhibited MAO-B (Inhibited) H2O2_NH3 H₂O₂ + NH₃ Lazabemide Lazabemide Lazabemide->MAO-B Reversible Inhibitor

Caption: Mechanism of MAO-B catalysis and its inhibition by Lazabemide.

Experimental_Workflow Experimental Workflow for Lazabemide IC50 Determination Start Start Buffer_Prep Prepare Assay Buffers (Varying pH) Start->Buffer_Prep Reagent_Prep Prepare Lazabemide Dilutions, Enzyme, and Substrate Mix Buffer_Prep->Reagent_Prep Plate_Setup Add Reagents to 96-well Plate Reagent_Prep->Plate_Setup Incubation Incubate Enzyme and Inhibitor Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Mix Incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for determining the IC50 of Lazabemide.

pH_Effect_Logic Logical Relationship of pH and Lazabemide Activity cluster_low_ph Low pH (< 8.9) cluster_high_ph High pH (> 8.9) pH pH Protonation Lazabemide Protonation State (pKa = 8.9) pH->Protonation Binding Binding Affinity to MAO-B Protonation->Binding Inhibition Inhibitory Potency (IC50) Binding->Inhibition Low_pH_State More Protonated (Charged) Low_pH_Binding Lower Affinity Low_pH_State->Low_pH_Binding Low_pH_Inhibition Higher IC50 Low_pH_Binding->Low_pH_Inhibition High_pH_State More Uncharged (Neutral) High_pH_Binding Higher Affinity High_pH_State->High_pH_Binding High_pH_Inhibition Lower IC50 High_pH_Binding->High_pH_Inhibition

Caption: Influence of pH on the inhibitory activity of Lazabemide.

References

challenges in Lazabemide Hydrochloride delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lazabemide Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this selective, reversible monoamine oxidase B (MAO-B) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide: In Vivo Studies

This guide addresses specific issues that may arise during preclinical experiments with this compound.

Problem Potential Cause Suggested Solution
Inconsistent or low drug exposure (plasma/brain levels) 1. Formulation Issues: this compound may precipitate out of solution, especially if the pH is not optimal or if stored improperly.1. Optimize Formulation: Prepare fresh solutions daily using sterile saline (0.9% NaCl) or a buffered solution (e.g., PBS pH 7.4). Ensure complete dissolution. For oral gavage, a solution in water is appropriate given its solubility. For intraperitoneal (IP) injection, sterile saline is recommended. Avoid using DMSO for final dosing solutions in animals due to potential toxicity. 2. Check Administration Technique: Ensure accurate oral gavage or IP injection technique to avoid misdosing. For oral gavage, verify the proper placement of the gavage tube. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
2. Rapid Metabolism/Clearance: While human studies indicate a half-life of 8-9 hours, this may be shorter in rodents, which generally have faster metabolic rates.[1][2][3][4][5][6][7]3. Adjust Dosing Regimen: Consider a twice-daily dosing schedule to maintain more consistent drug levels, as was done in human clinical trials.[5][6] Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life in your specific animal model and strain.
Lack of efficacy (no significant MAO-B inhibition in the brain) 1. Insufficient Dose: The administered dose may not be high enough to achieve therapeutic concentrations in the central nervous system (CNS).1. Dose Escalation: If you are not seeing the expected pharmacodynamic effect, consider a dose-escalation study. A dose of 3 mg/kg has been used in mice.[8] Based on studies with other MAO-B inhibitors in rats, doses in the range of 1-3 mg/kg (IP) could be a starting point.[9]
2. Poor Brain Penetration: The compound may not be efficiently crossing the blood-brain barrier (BBB) in your model.2. Verify Brain Concentrations: Measure the concentration of Lazabemide in both plasma and brain tissue to determine the brain-to-plasma ratio. This will confirm whether the compound is reaching its target.
3. Assay Issues: The method used to measure MAO-B activity may not be sensitive enough or may be performed incorrectly.3. Validate Pharmacodynamic Assay: Ensure your assay for MAO-B activity is validated. Use appropriate positive and negative controls. See the detailed protocol below for measuring MAO-B activity in brain tissue.
Adverse Events or Toxicity in Animals 1. High Dose: The administered dose may be approaching the maximum tolerated dose (MTD).1. Reduce Dose: If adverse effects are observed (e.g., lethargy, agitation, weight loss), reduce the dose. In human studies, headaches were the most frequent adverse event at higher doses.[5]
2. Formulation/Vehicle Effects: The vehicle used for administration may be causing local irritation or systemic toxicity (e.g., high concentrations of DMSO).2. Use Isotonic and Biocompatible Vehicles: For IP and IV injections, use sterile, isotonic solutions like 0.9% saline or PBS. For oral gavage, water is a suitable vehicle. If a co-solvent is necessary, keep the percentage as low as possible.
3. Off-Target Effects: At high concentrations, Lazabemide can inhibit monoamine uptake.[10][11]3. Assess Off-Target Activity: If unexpected behavioral effects are observed, consider the possibility of off-target pharmacology. Correlate these effects with plasma and brain drug concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound (Ro 19-6327) is a selective and reversible inhibitor of MAO-B.[11][12][13] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O·HCl
Molecular Weight 236.1 g/mol
Appearance White crystalline solid-
Solubility Soluble to 100 mM in water and DMSO[10]
Storage Desiccate at room temperature
Purity ≥98%[10]

Q2: What is the mechanism of action of Lazabemide?

A2: Lazabemide is a selective, reversible inhibitor of monoamine oxidase B (MAO-B).[11][12][13] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, Lazabemide increases the levels of dopamine, which is beneficial in neurodegenerative diseases like Parkinson's disease. Its IC₅₀ values are approximately 0.03 µM for MAO-B and >100 µM for MAO-A, demonstrating its high selectivity for MAO-B.[10]

Q3: What is a good starting dose for in vivo studies in rodents?

A3: There is limited public data on dose-response relationships in rodents. However, a study in mice demonstrated a neuroprotective effect at a dose of 3 mg/kg.[8] Studies with other potent MAO-B inhibitors, such as rasagiline, have used intraperitoneal (IP) doses of 1-3 mg/kg in rats.[9] Therefore, a starting dose in the range of 1-5 mg/kg is a reasonable starting point for efficacy studies. A pilot dose-finding study is highly recommended to determine the optimal dose for your specific model and endpoint.

Q4: What vehicle should I use for administration?

A4: Given its high solubility in water, this compound can be dissolved in sterile 0.9% saline or phosphate-buffered saline (PBS) for intraperitoneal (IP) or intravenous (IV) administration. For oral gavage, sterile water is a suitable vehicle. It is recommended to prepare fresh solutions daily and ensure the compound is fully dissolved before administration.

Q5: How can I be sure the drug is reaching the brain?

A5: The most direct way is to perform a pharmacokinetic study where you measure drug concentrations in both plasma and brain tissue at various time points after administration. This will allow you to calculate the brain-to-plasma ratio. An indirect but effective method is to measure the pharmacodynamic effect of the drug, which is the inhibition of MAO-B activity in the brain. If you observe a dose-dependent inhibition of MAO-B in the brain, it is a strong indication that the drug is crossing the blood-brain barrier and engaging its target.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution for Rodents

This protocol provides a general method for preparing a dosing solution for oral gavage or intraperitoneal injection.

  • Determine the required concentration: Based on the desired dose (e.g., 3 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. Assume a standard dosing volume (e.g., 10 mL/kg for oral gavage, 5 mL/kg for IP injection).

    • Example for a 3 mg/kg dose with a 10 mL/kg dosing volume:

      • Concentration = 3 mg/kg / 10 mL/kg = 0.3 mg/mL

  • Weigh the compound: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolve in vehicle:

    • For a 0.3 mg/mL solution, add the appropriate volume of sterile 0.9% saline (for IP) or sterile water (for oral gavage) to the weighed compound.

    • Vortex or sonicate briefly until the compound is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization (for IP/IV): If necessary, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light, and visually inspect for any precipitation before use.

Protocol 2: Measurement of MAO-B Activity in Rodent Brain Tissue

This protocol is based on a common method for measuring MAO activity using kynuramine as a substrate. The oxidation of kynuramine by MAO leads to the formation of 4-hydroxyquinoline, which can be measured spectrophotometrically.

  • Tissue Homogenization:

    • Euthanize the animal at the desired time point after Lazabemide administration.

    • Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 0.05 M phosphate buffer (pH 7.8).

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.

  • Protein Concentration Measurement:

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA or Bradford assay).

  • MAO Activity Assay:

    • Prepare a reaction medium containing 0.19 mM kynuramine dihydrobromide in 0.05 M phosphate buffer (pH 7.8).

    • In a 1 mL cuvette, add the brain supernatant to the kynuramine solution. The final protein concentration should be in the range of 20-200 µg/mL.

    • Incubate the reaction mixture at 37°C.

    • Measure the increase in optical density at 327 nm over time (e.g., every 5 minutes for 30 minutes) using a spectrophotometer. This wavelength corresponds to the formation of 4-hydroxyquinoline.

  • Calculation of MAO Activity:

    • Calculate the rate of change in absorbance over the linear portion of the reaction.

    • Use the molar extinction coefficient of 4-hydroxyquinoline to convert the rate of absorbance change to the rate of product formation (nmol/min).

    • Normalize the activity to the protein concentration of the sample (nmol/min/mg protein).

  • Selective Inhibition (Optional):

    • To specifically measure MAO-B activity, pre-incubate a separate aliquot of the brain homogenate with a selective MAO-A inhibitor (e.g., clorgyline) before adding the kynuramine substrate. The remaining activity will be attributable to MAO-B.

Visualizations

Signaling Pathway

MAO_B_Inhibition Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Lazabemide This compound Lazabemide->MAO_B Reversible Inhibition InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation 1. Prepare Dosing Solution (e.g., 0.3 mg/mL in saline) Dosing 2. Administer to Rodents (e.g., 3 mg/kg IP or Oral) Formulation->Dosing Collection 3. Collect Plasma & Brain (at specified time points) Dosing->Collection PK_Analysis 4a. PK Analysis (LC-MS/MS for Drug Levels) Collection->PK_Analysis PD_Analysis 4b. PD Analysis (MAO-B Activity Assay) Collection->PD_Analysis

References

Technical Support Center: Minimizing Variability in MAO-B Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in their Monoamine Oxidase B (MAO-B) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for ensuring reproducibility in a MAO-B assay?

A1: The most critical factors include:

  • Reagent Quality and Handling: Ensure the purity of the MAO-B enzyme, substrate, and inhibitors. Proper storage and handling, such as avoiding repeated freeze-thaw cycles for the enzyme and protecting fluorescent probes from light, are crucial.[1][2]

  • Consistent Assay Conditions: Maintain a constant temperature (typically 37°C), pH, and incubation time across all experiments.[2][3]

  • Accurate Pipetting: Use calibrated pipettes and proper techniques, especially in high-throughput screening (HTS) formats, to minimize volume errors.

  • Appropriate Controls: Always include positive controls (known inhibitors like Selegiline or Deprenyl), negative controls (no inhibitor), and solvent controls to ensure the validity of the results.[1][3][4]

Q2: How do I choose the right substrate for my MAO-B assay?

A2: The choice of substrate depends on the assay format and the specific research question. Benzylamine and phenylethylamine are highly specific substrates for MAO-B.[5] Tyramine can be used but is a substrate for both MAO-A and MAO-B.[2] For fluorometric assays that detect hydrogen peroxide (H₂O₂), a substrate that yields a robust signal upon oxidation is necessary.[2] Kynuramine can be used as a nonselective substrate for both MAO-A and MAO-B in chromatographic assays.[6]

Q3: What is the difference between a reversible and an irreversible MAO-B inhibitor, and how does it affect my assay?

A3: Irreversible inhibitors, like selegiline and rasagiline, bind covalently to the enzyme, leading to permanent inactivation.[7] Their effect can only be overcome by the synthesis of new enzyme molecules.[8] Reversible inhibitors, such as safinamide, bind non-covalently and their inhibition can be reversed by dilution or washing.[7][] In an assay, irreversible inhibitors may require a pre-incubation step with the enzyme before adding the substrate to ensure complete inactivation. For reversible inhibitors, this pre-incubation time is also important to allow the binding to reach equilibrium.

Q4: Can the solvent used to dissolve my test compounds interfere with the assay?

A4: Yes, the solvent can significantly impact enzyme activity. It is recommended that the final solvent concentration in the assay be no more than 2% by volume.[1][2] Always run a "solvent control" containing the same concentration of solvent as the test compound wells to assess its effect on MAO-B activity.[1] Dimethyl sulfoxide (DMSO) is a common solvent but can inhibit enzyme activity at higher concentrations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells (High %CV) - Inaccurate pipetting or mixing. - Temperature gradients across the microplate. - Edge effects in the microplate.- Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Mix wells thoroughly. - Incubate the plate in a temperature-controlled environment and allow it to equilibrate. - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Low signal or no enzyme activity - Inactive enzyme due to improper storage (e.g., repeated freeze-thaw cycles).[1][2] - Assay buffer is cold or at the wrong pH. - Omission of a critical reagent (e.g., developer, substrate). - Incorrect plate reader settings (wavelengths).- Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment.[1] - Ensure all reagents, especially the assay buffer, are equilibrated to room temperature or the assay temperature (e.g., 37°C) before use.[1] - Carefully follow the protocol and create a checklist for reagent addition. - Verify the excitation and emission wavelengths are correct for the fluorometric probe being used (e.g., Ex/Em = 535/587 nm).[2][10]
High background signal - Autofluorescence of test compounds or the microplate. - Contamination of reagents with fluorescent substances. - Substrate degradation or spontaneous oxidation.- Read the fluorescence of the test compound in assay buffer without the enzyme to check for intrinsic fluorescence. Use black, flat-bottom plates to minimize background.[1] - Use high-purity reagents and ultrapure water.[1] - Prepare substrate solutions fresh before each experiment.
Inconsistent IC₅₀ values - Assay was not performed within the linear range of the reaction. - Test compound instability or precipitation at higher concentrations. - Inappropriate inhibitor pre-incubation time.- Determine the optimal enzyme concentration and reaction time to ensure the reaction is linear. Run a kinetic assay to find the linear range.[10] - Check the solubility of the test compound in the assay buffer. - Optimize the pre-incubation time of the enzyme and inhibitor to ensure binding equilibrium is reached (typically 10-15 minutes).[1][11]
Test compound appears to be an activator - Test compound has intrinsic fluorescence at the assay wavelengths. - Compound interferes with the detection system (e.g., inhibits the horseradish peroxidase in a coupled assay).- Subtract the fluorescence of the compound-only control from the test wells. - To check for interference with the developer, you can run a control where H₂O₂ is added directly, bypassing the MAO-B enzyme.[2][10]

Experimental Protocols

Protocol: Fluorometric MAO-B Inhibitor Screening Assay

This protocol is a generalized method based on the detection of H₂O₂, a byproduct of MAO-B activity.[2]

1. Reagent Preparation:

  • MAO-B Assay Buffer: Prepare a buffer solution (e.g., phosphate buffer or HEPES) at pH 7.4. Equilibrate to room temperature before use.[3][11]

  • MAO-B Enzyme: Reconstitute the lyophilized enzyme in assay buffer. Aliquot into single-use vials and store at -80°C to avoid freeze-thaw cycles.[1] On the day of the assay, dilute the enzyme to the desired working concentration in cold assay buffer and keep on ice.

  • Substrate Solution: Prepare the MAO-B substrate (e.g., Tyramine) in ultrapure water. Store at -20°C.[2]

  • Test Compounds & Controls: Dissolve test inhibitors and a positive control inhibitor (e.g., Selegiline) in a suitable solvent (e.g., DMSO).[2] Prepare serial dilutions to generate a 10X working solution in assay buffer.

  • Detection Reagent Mix: Prepare a mix containing a fluorescent probe (e.g., Amplex Red, GenieRed Probe) and Horseradish Peroxidase (HRP) in assay buffer.[3] Protect this solution from light.

2. Assay Procedure (96-well plate format):

  • Add 10 µL of the 10X test compound, positive control, or solvent control to the appropriate wells of a black, flat-bottom 96-well plate.[2]

  • Prepare the MAO-B enzyme working solution. Add 50 µL of this solution to each well.

  • Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[2][10]

  • Prepare the MAO-B Substrate Solution containing the substrate and the developer/probe mix.[2]

  • Initiate the enzymatic reaction by adding 40 µL of the Substrate Solution to each well. Mix well.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-40 minutes) at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[10] Protect the plate from light between readings.

3. Data Analysis:

  • For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).

  • Calculate the percent inhibition for each test compound concentration relative to the solvent control: % Inhibition = (1 - (Slope of Test Compound / Slope of Solvent Control)) * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Table 1: Kinetic Parameters of MAO-B with Common Substrates

SubstrateKₘ ValueSource
Benzylamine0.80 µM[4]
Serotonin (MAO-A)1.66 µM[4]

Table 2: IC₅₀ Values of Standard MAO Inhibitors

InhibitorTargetIC₅₀ ValueSource
Deprenyl (Selegiline)MAO-B7.04 nM[4]
ClorgylineMAO-A2.99 nM[4]
Clorgyline (on MAO-A)MAO-A0.017 µM[12]
Deprenyl (on MAO-A)MAO-A7.0 µM[12]

Note: The IC₅₀ of Deprenyl on MAO-A is significantly higher, demonstrating its selectivity for MAO-B.[12]

Mandatory Visualizations

Diagrams of Pathways and Workflows

MAOB_Pathway sub Substrate (e.g., Benzylamine) maob MAO-B Enzyme sub->maob Binds to Active Site prod1 Aldehyde maob->prod1 prod2 Ammonia maob->prod2 prod3 Hydrogen Peroxide (H₂O₂) maob->prod3 inhibitor MAO-B Inhibitor inhibitor->maob Blocks Active Site

Caption: MAO-B enzymatic reaction and mechanism of inhibition.

MAOB_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme 2. Add 50µL of MAO-B Enzyme prep_reagents->add_enzyme prep_compounds Prepare Test Compounds & Controls (10X) add_compounds 1. Add 10µL of Compounds/ Controls to Plate prep_compounds->add_compounds add_compounds->add_enzyme pre_incubate 3. Pre-incubate (10 min, 37°C) add_enzyme->pre_incubate add_substrate 4. Add 40µL of Substrate Mix to Initiate Reaction pre_incubate->add_substrate read_plate 5. Kinetic Read (Fluorescence) add_substrate->read_plate calc_rate Calculate Reaction Rate (Slope) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->plot_ic50

Caption: Standard workflow for a MAO-B inhibitor screening assay.

References

dealing with Lazabemide Hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Lazabemide Hydrochloride stock solutions, with a focus on preventing and resolving precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in both water and DMSO up to a concentration of 100 mM.[1][2][3][4] The choice of solvent will depend on the specific requirements of your experiment.

Q2: What is the maximum recommended concentration for a this compound stock solution?

A2: The maximum recommended concentration for this compound in both water and DMSO is 100 mM.[1][4] Preparing solutions at higher concentrations may increase the risk of precipitation.

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored desiccated at room temperature.[1][2][4] Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] It is recommended to use stock solutions stored at -20°C within one month and those stored at -80°C within six months.[2]

Q4: My this compound solution has precipitated. What should I do?

A4: If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[2] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Q5: Can I store my this compound stock solution at 4°C?

A5: Long-term storage of this compound stock solutions at 4°C is not recommended as it may increase the likelihood of precipitation. For short-term storage (a few days), 4°C may be acceptable, but it is crucial to visually inspect the solution for any signs of precipitation before use. For longer-term storage, freezing at -20°C or -80°C is advised.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues with this compound precipitation.

Issue: Precipitation observed in the stock solution upon storage.
Possible Cause Troubleshooting Steps
Concentration is too high Prepare a new stock solution at a lower concentration (e.g., 10 mM or 50 mM).
Improper storage Ensure stock solutions are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Solvent saturation If the precipitate does not redissolve upon warming, the solvent may be saturated. Prepare a fresh, less concentrated stock solution.
Issue: Precipitation observed after diluting the stock solution in an aqueous buffer (e.g., PBS).
Possible Cause Troubleshooting Steps
Poor aqueous solubility of the compound at the final concentration Lower the final concentration of this compound in the buffer.
pH of the buffer The hydrochloride salt of a compound can sometimes precipitate in neutral or alkaline buffers. Check the pH of your buffer. If possible, test the solubility in a buffer with a slightly more acidic pH.
Buffer components Certain buffer components may interact with the compound, causing it to precipitate. If possible, try a different buffer system.

Quantitative Data

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10023.61
DMSO10023.61

Data is based on a molecular weight of 236.1 g/mol .[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, conical-bottom polypropylene tube

    • Calibrated micropipettes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.361 mg of this compound (assuming a molecular weight of 236.1 g/mol ).

    • Transfer the powder to a sterile polypropylene tube.

    • Add the appropriate volume of DMSO to the tube. For a 10 mM solution from 2.361 mg, add 1 mL of DMSO.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • Gently warm the solution to 37°C if necessary to aid dissolution.

    • Once the solution is clear, aliquot it into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh Lazabemide Hydrochloride Powder add_solvent Add Appropriate Volume of Solvent (Water or DMSO) weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve warm Gently Warm to 37°C (if necessary) dissolve->warm aliquot Aliquot into Single-Use Tubes warm->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing a this compound stock solution.

Troubleshooting_Workflow start Precipitation Observed in Stock Solution check_conc Is the concentration >100 mM? start->check_conc lower_conc Prepare a new solution at a lower concentration. check_conc->lower_conc Yes check_storage How was the solution stored? check_conc->check_storage No improper_storage Store at -20°C or -80°C and aliquot to avoid freeze-thaw cycles. check_storage->improper_storage Improperly attempt_redissolve Attempt to Redissolve: - Warm to 37°C - Sonicate check_storage->attempt_redissolve Properly dissolved Does it redissolve? attempt_redissolve->dissolved use_solution Use the solution. dissolved->use_solution Yes prepare_fresh Prepare a fresh stock solution. dissolved->prepare_fresh No

Caption: Troubleshooting guide for this compound stock solution precipitation.

References

Technical Support Center: Ensuring Specificity in Lazabemide Hydrochloride Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure specificity in Lazabemide Hydrochloride binding studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as Ro 19-6327) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Its primary target is MAO-B, an enzyme located in the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters.

Q2: How can I be sure that the binding I am observing is specific to MAO-B?

Ensuring binding specificity is crucial. This can be achieved through several experimental controls:

  • Competition Binding Assays: Use a known selective MAO-B inhibitor (e.g., selegiline or rasagiline) as a competitor. If Lazabemide is binding to the same site, you should observe a concentration-dependent displacement of the radioligand.

  • Use of MAO-A Selective Inhibitors: To confirm that Lazabemide is not binding to MAO-A, perform competition experiments with a selective MAO-A inhibitor (e.g., clorgyline). At concentrations where Lazabemide shows significant binding, a selective MAO-A inhibitor should not displace the radioligand.

  • Assays with MAO-B Deficient Tissues/Cells: If available, perform binding assays on tissues or cell lines that do not express MAO-B. A lack of specific binding in these samples would confirm MAO-B specificity.

Q3: Lazabemide is a reversible inhibitor. How does this affect my binding assay design?

The reversible nature of Lazabemide binding requires careful consideration of incubation times and washing steps. Unlike irreversible inhibitors, Lazabemide can dissociate from its target.[1]

  • Equilibrium: Ensure your incubation time is sufficient to reach equilibrium. This may need to be determined empirically by performing a time-course experiment.

  • Washing: Minimize the duration and temperature of washing steps to reduce the dissociation of the Lazabemide-receptor complex. Rapid filtration is generally preferred over centrifugation and extensive washing.

Q4: I am observing high non-specific binding. What are the common causes and solutions?

High non-specific binding can obscure your specific signal. Consider the following:

  • Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Aim for a concentration at or below the Kd value.

  • Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce binding to non-target proteins and surfaces.

  • Filter Pre-treatment: Pre-soaking your filters (e.g., with polyethyleneimine for positively charged ligands) can reduce non-specific binding to the filter itself.

  • Washing Buffer: Ensure your washing buffer is at the correct pH and ionic strength. Sometimes, a cold wash buffer can help reduce dissociation while removing unbound ligand.

Q5: Are there any known off-target effects of Lazabemide that I should be aware of?

At high concentrations, Lazabemide can inhibit monoamine uptake, with IC50 values of 86 µM for noradrenaline, 123 µM for serotonin, and >500 µM for dopamine uptake.[2][3] Additionally, Lazabemide has been shown to possess antioxidant properties independent of its MAO-B inhibition by partitioning into the membrane lipid bilayer.[4] It is important to work at concentrations relevant to its MAO-B inhibitory activity to minimize these off-target effects.

Data Presentation

ParameterValueSpecies/TissueReference
Ki (MAO-B) 7.9 nMNot Specified[1]
Kd ([3H]-Ro 19-6327) 18.4 nMRat Cerebral Cortex[2]
Bmax ([3H]-Ro 19-6327) 3.45 pmol/mg proteinRat Cerebral Cortex[2]
IC50 (MAO-B) 0.03 µM (30 nM)Not Specified[2]
IC50 (MAO-A) > 100 µMNot Specified[2]

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol is designed to determine the binding affinity of this compound for MAO-B by competing against a known radioligand, such as [3H]-Lazabemide (Ro 19-6327) or another suitable MAO-B radioligand.

Materials:

  • Tissue Preparation: Rat brain cortex (or other tissue expressing MAO-B)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]-Lazabemide (or a suitable alternative)

  • Competitors:

    • Unlabeled this compound

    • Non-specific binding control: A high concentration of a selective MAO-B inhibitor (e.g., 10 µM Selegiline)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and counter

  • Filtration apparatus

Methodology:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Selegiline), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of unlabeled this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters quickly with 3 x 1 mL of ice-cold Wash Buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled Lazabemide.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Pellet1 Resuspend Pellet Centrifuge2->Pellet1 Centrifuge3 Repeat Centrifugation Pellet1->Centrifuge3 FinalPellet Resuspend in Assay Buffer Centrifuge3->FinalPellet ProteinAssay Determine Protein Conc. FinalPellet->ProteinAssay Setup Set up reactions: - Total Binding - Non-specific Binding - Competition ProteinAssay->Setup Incubate Incubate (e.g., 60-90 min) Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count CalcSpecific Calculate Specific Binding Count->CalcSpecific PlotData Plot % Specific Binding vs. [Lazabemide] CalcSpecific->PlotData CalcIC50 Determine IC50 PlotData->CalcIC50 CalcKi Calculate Ki (Cheng-Prusoff) CalcIC50->CalcKi

Caption: Workflow for a this compound radioligand binding assay.

Troubleshooting_High_Nonspecific_Binding Start High Non-specific Binding Observed CheckRadioligand Is Radioligand Conc. > Kd? Start->CheckRadioligand ReduceRadioligand Reduce Radioligand Concentration CheckRadioligand->ReduceRadioligand Yes CheckBlocking Is BSA in Assay Buffer? CheckRadioligand->CheckBlocking No ReEvaluate Re-evaluate Binding ReduceRadioligand->ReEvaluate AddBSA Add 0.1% BSA to Buffer CheckBlocking->AddBSA No CheckFilters Are Filters Pre-soaked? CheckBlocking->CheckFilters Yes AddBSA->ReEvaluate PreSoak Pre-soak Filters (e.g., 0.5% PEI) CheckFilters->PreSoak No CheckWash Optimize Wash Conditions CheckFilters->CheckWash Yes PreSoak->ReEvaluate ModifyWash - Use ice-cold buffer - Minimize wash time CheckWash->ModifyWash Yes CheckWash->ReEvaluate No, conditions are optimal ModifyWash->ReEvaluate Specificity_Check_Logic Start Binding Observed with Lazabemide CompeteMAOB Competition with known MAO-B inhibitor (e.g., Selegiline) Start->CompeteMAOB Displacement Displacement Observed CompeteMAOB->Displacement Yes NoDisplacementMAOB No Displacement CompeteMAOB->NoDisplacementMAOB No CompeteMAOA Competition with MAO-A inhibitor (e.g., Clorgyline) Displacement->CompeteMAOA ConclusionNonSpecific Binding is likely Non-specific or to another target NoDisplacementMAOB->ConclusionNonSpecific NoDisplacementMAOA No Displacement CompeteMAOA->NoDisplacementMAOA Yes DisplacementMAOA Displacement Observed CompeteMAOA->DisplacementMAOA No ConclusionSpecific Binding is likely MAO-B Specific NoDisplacementMAOA->ConclusionSpecific DisplacementMAOA->ConclusionNonSpecific

References

Technical Support Center: Purity Validation of Synthesized Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthesized Lazabemide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthesized this compound?

A1: The generally accepted purity for this compound is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). However, for detailed batch-specific specifications, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier.

Q2: What are the common analytical techniques used to assess the purity of this compound?

A2: The most common and recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Other techniques that can be employed for comprehensive impurity profiling include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of unknown impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q3: My HPLC chromatogram shows a broad or tailing peak for this compound. What are the possible causes and solutions?

A3: Peak broadening or tailing for basic compounds like Lazabemide can be due to several factors:

  • Secondary interactions with residual silanols on the HPLC column: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.

  • Inappropriate mobile phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to ensure it is in a single ionic form.

  • Column overload: Reduce the sample concentration or injection volume.

  • Column contamination or aging: Flush the column with a strong solvent or replace it if necessary.

Q4: I am observing unexpected peaks in my chromatogram. What could be their origin?

A4: Unexpected peaks can be either synthesis-related impurities or degradation products.

  • Synthesis-related impurities: These can arise from starting materials, reagents, or side reactions during the synthesis process. Common starting materials for Lazabemide synthesis include 5-chloro-2-cyanopyridine and ethylenediamine. Impurities could include unreacted starting materials or by-products from incomplete reactions.

  • Degradation products: this compound may degrade under stress conditions such as acidic or basic hydrolysis, oxidation, or photolysis. It is essential to perform forced degradation studies to identify potential degradation products.

Q5: How can I identify the unknown peaks in my chromatogram?

A5: LC-MS is a powerful technique for identifying unknown impurities. The mass spectrometer provides mass-to-charge ratio (m/z) information, which can help in determining the molecular weight of the impurity. Further structural elucidation can be achieved using tandem MS (MS/MS) and high-resolution mass spectrometry (HRMS).

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the purity validation of this compound.

HPLC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
No peak or very small peak Injection failureCheck autosampler and syringe for proper functioning. Manually inject a standard to confirm system performance.
Incorrect mobile phase compositionPrepare fresh mobile phase and ensure correct proportions of all components.
Detector issueCheck detector lamp and ensure it is turned on and has sufficient energy.
Ghost peaks Contaminated mobile phase or glasswareUse high-purity solvents and thoroughly clean all glassware.
Carryover from previous injectionsImplement a robust needle wash protocol in the autosampler method.
Fluctuating baseline Air bubbles in the systemDegas the mobile phase thoroughly. Purge the pump to remove any trapped air.
Leaks in the systemCheck all fittings and connections for any signs of leakage.
Retention time drift Inconsistent mobile phase compositionUse a mobile phase preparation protocol that ensures consistency between batches.
Column temperature fluctuationsUse a column oven to maintain a constant temperature.
Column degradationReplace the column if it has exceeded its recommended lifetime or performance has significantly deteriorated.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a general method for the purity determination of this compound. Method validation and optimization are recommended for specific laboratory conditions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer to adjust pH

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (pH adjusted to ~2.5). The exact ratio should be optimized for best separation. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: Wavelength to be determined based on the UV spectrum of this compound (a wavelength around 240-280 nm is a reasonable starting point).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the synthesized sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.[1][2][3]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60-80 °C for a specified time.

  • Basic Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60-80 °C for a specified time.

  • Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for a specified period.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light.

Procedure:

  • Subject the this compound sample to each of the stress conditions for a sufficient duration to achieve 5-20% degradation.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the stressed samples using the developed HPLC method.

  • Analyze the stressed samples using LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.

Data Presentation

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from any impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_method_dev Analytical Method Development cluster_validation Method Validation cluster_purity_testing Purity and Impurity Profiling Synthesized_Lazabemide Synthesized Lazabemide Hydrochloride Initial_Characterization Initial Characterization (e.g., Melting Point, NMR) Synthesized_Lazabemide->Initial_Characterization HPLC_Method_Dev HPLC Method Development Initial_Characterization->HPLC_Method_Dev Method_Optimization Method Optimization HPLC_Method_Dev->Method_Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Purity_Assay Purity Assay Robustness->Purity_Assay Forced_Degradation Forced Degradation Studies Purity_Assay->Forced_Degradation Impurity_Identification Impurity Identification (LC-MS) Forced_Degradation->Impurity_Identification Final_Report Final_Report Impurity_Identification->Final_Report Final Report (Purity & Impurity Profile)

Caption: Workflow for Purity Validation of this compound.

Troubleshooting_Logic cluster_system_issues System Troubleshooting cluster_method_issues Method Troubleshooting cluster_sample_issues Sample Troubleshooting Start HPLC Problem Encountered Check_System Check HPLC System (Pressure, Leaks, Baseline) Start->Check_System Check_Method Review Method Parameters (Mobile Phase, Column, Temp) Check_System->Check_Method System OK Fix_Leaks Tighten/Replace Fittings Check_System->Fix_Leaks Leaks Found Purge_Pump Degas Mobile Phase & Purge Check_System->Purge_Pump Pressure Fluctuation Check_Detector Check Lamp & Wavelength Check_System->Check_Detector Baseline Noise Check_Sample Examine Sample (Concentration, Solubility, Purity) Check_Method->Check_Sample Method OK Remake_MP Prepare Fresh Mobile Phase Check_Method->Remake_MP Inconsistent Results Change_Column Use New/Different Column Check_Method->Change_Column Poor Peak Shape Optimize_Params Adjust pH, Gradient, etc. Check_Method->Optimize_Params Poor Resolution Dilute_Sample Dilute Sample Check_Sample->Dilute_Sample Peak Overload Change_Solvent Use Different Diluent Check_Sample->Change_Solvent Poor Solubility Identify_Impurity Analyze by LC-MS Check_Sample->Identify_Impurity Unknown Peaks Solution Problem Resolved Fix_Leaks->Solution Purge_Pump->Solution Check_Detector->Solution Remake_MP->Solution Change_Column->Solution Optimize_Params->Solution Dilute_Sample->Solution Change_Solvent->Solution Identify_Impurity->Solution

Caption: Logical Flow for Troubleshooting HPLC Issues.

References

addressing inconsistencies in Lazabemide Hydrochloride efficacy between cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in the efficacy of Lazabemide Hydrochloride observed between different cell lines during in-vitro experiments.

Troubleshooting Guide

Researchers may observe variable responses to this compound when treating different cancer cell lines. This guide is designed to help identify the potential sources of these inconsistencies and to suggest experimental approaches to understand the differential efficacy.

Question: We are observing significant differences in the cytotoxic/anti-proliferative effects of this compound across our panel of cancer cell lines. What are the potential reasons for this?

Answer:

Inconsistencies in the efficacy of this compound between different cell lines can be attributed to several factors, primarily revolving around the expression and activity of its target, Monoamine Oxidase B (MAO-B), and the unique molecular and metabolic characteristics of each cell line. Below are the most probable causes and suggested troubleshooting steps.

Differential Expression of the Drug Target (MAO-B)

The most likely reason for varied efficacy is the differing expression levels of MAO-B protein in the cancer cell lines being tested. Since Lazabemide is a selective MAO-B inhibitor, its effect is contingent on the presence of its target.

  • Hypothesis: Cell lines with high MAO-B expression will be more sensitive to this compound, assuming MAO-B activity contributes to the cancer cell's survival or proliferation. Conversely, cell lines with low or negligible MAO-B expression will likely show resistance.

  • Evidence from Literature: MAO-B expression is known to be heterogeneous across different tumor types. High expression has been reported in gliomas, colorectal cancer, and lung adenocarcinoma, while its role and expression levels in other cancers, such as renal and breast cancer, can be variable.[1][2][3][4][5][6]

  • Troubleshooting Steps:

    • Quantify MAO-B Expression: Perform Western blot analysis or quantitative RT-PCR on cell lysates from your panel of cell lines to determine the relative protein and mRNA expression levels of MAO-B.

    • Correlate Expression with Efficacy: Plot the quantified MAO-B expression levels against the observed IC50 values for this compound in each cell line to determine if there is a correlation.

Variations in Downstream Signaling Pathways

MAO-B's enzymatic activity leads to the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[7][8] ROS can act as a second messenger, influencing various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis, such as NF-κB and HIF-1α.[1][3][5][9]

  • Hypothesis: The dependency of a cancer cell line on MAO-B-mediated ROS production for activating pro-survival signaling pathways will determine its sensitivity to this compound. Cell lines that are more reliant on these pathways will be more affected by MAO-B inhibition.

  • Troubleshooting Steps:

    • Measure ROS Levels: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels in your cell lines at baseline and after treatment with this compound.

    • Assess Pathway Activation: Use Western blotting to examine the phosphorylation status or expression levels of key proteins in pathways like NF-κB (e.g., phospho-p65) and HIF-1α in response to this compound treatment in both sensitive and resistant cell lines.

Metabolic Heterogeneity of Cancer Cell Lines

Cancer cells exhibit diverse metabolic phenotypes. Some are highly glycolytic (the Warburg effect), while others rely more on oxidative phosphorylation. MAO-B is a mitochondrial enzyme, and its activity is linked to mitochondrial function and metabolism.

  • Hypothesis: The metabolic state of a cancer cell line may influence its susceptibility to a MAO-B inhibitor. For instance, cells with high mitochondrial activity and a reliance on metabolic pathways influenced by MAO-B may be more sensitive. The metabolic landscape of cancer cell lines is known to be heterogeneous and can influence drug sensitivity.[10][11][12][13]

  • Troubleshooting Steps:

    • Characterize Metabolic Phenotype: Use metabolic assays (e.g., Seahorse XF Analyzer) to determine the basal metabolic profile (glycolysis vs. oxidative phosphorylation) of your cell lines.

    • Correlate Metabolism with Efficacy: Analyze whether there is a correlation between the metabolic phenotype of the cell lines and their sensitivity to this compound.

Potential for Off-Target Effects and Differential Drug Transport

While Lazabemide is a selective MAO-B inhibitor, the possibility of off-target effects that vary between cell lines cannot be entirely ruled out, although specific off-target effects in cancer cells are not well-documented. Additionally, differences in the expression of drug uptake and efflux transporters (e.g., P-glycoprotein) can lead to different intracellular concentrations of the drug.

  • Hypothesis: Inconsistent efficacy could be due to cell line-specific off-target effects or variations in the ability of the cells to accumulate this compound.

  • Troubleshooting Steps:

    • Gene Knockdown/Overexpression: In a sensitive cell line, use siRNA to knock down MAO-B expression. If the cells become resistant, it confirms the on-target effect. Conversely, overexpressing MAO-B in a resistant cell line may increase its sensitivity.

    • Drug Accumulation Studies: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound in sensitive versus resistant cell lines after a defined incubation period.

Data Presentation

When investigating inconsistencies, it is crucial to present quantitative data in a clear and structured manner.

Table 1: Example of Comparative Efficacy and MAO-B Expression Data

Cell LineCancer TypeLazabemide HCl IC50 (µM)Relative MAO-B Protein Expression (normalized to β-actin)
U-87 MGGlioblastoma15.2 ± 2.11.85
A549Lung Carcinoma25.8 ± 3.51.20
HT-29Colorectal Adenocarcinoma42.1 ± 5.30.95
MCF-7Breast Adenocarcinoma> 1000.15
PC-3Prostate Adenocarcinoma> 1000.05

Experimental Protocols

Below are detailed methodologies for key experiments to troubleshoot inconsistent efficacy.

Protocol 1: Western Blot for MAO-B Protein Expression

This protocol allows for the semi-quantitative determination of MAO-B protein levels in different cell lines.[14][15][16][17][18]

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MAO-B (e.g., rabbit polyclonal anti-MAO-B) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the MAO-B signal to the loading control.

Protocol 2: Cell Viability Assay (MTT/XTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19][20][21][22]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density for each cell line.

    • Allow cells to adhere and grow for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound.

    • Treat the cells with a range of concentrations and incubate for the desired time period (e.g., 48 or 72 hours). Include vehicle-only controls.

  • MTT/XTT Addition:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.

  • Solubilization (for MTT assay):

    • If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Harvest both adherent and floating cells.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

G cluster_0 This compound Mechanism in Cancer Cells Lazabemide Lazabemide Hydrochloride MAOB MAO-B (Mitochondrial Enzyme) Lazabemide->MAOB Inhibition ROS Reduced H₂O₂ (Reactive Oxygen Species) MAOB->ROS Leads to Signaling Altered Downstream Signaling (e.g., NF-κB, HIF-1α) ROS->Signaling Modulates Effect Decreased Proliferation, Increased Apoptosis Signaling->Effect Results in

Caption: Proposed signaling pathway of this compound in a responsive cancer cell.

G Start Start: Inconsistent Efficacy Observed CheckMAOB Step 1: Quantify MAO-B Expression (Western Blot / qRT-PCR) Start->CheckMAOB Correlate Correlates with Efficacy? CheckMAOB->Correlate InvestigateDownstream Step 2: Analyze Downstream Pathways (ROS levels, NF-κB, HIF-1α) Correlate->InvestigateDownstream No Conclusion Conclusion: Identify Key Determinants of Differential Efficacy Correlate->Conclusion Yes MetabolicProfiling Step 3: Characterize Metabolic Phenotype (e.g., Seahorse Assay) InvestigateDownstream->MetabolicProfiling DrugTransport Step 4: Investigate Drug Transport (Intracellular Drug Concentration) MetabolicProfiling->DrugTransport DrugTransport->Conclusion

Caption: Troubleshooting workflow for addressing inconsistent this compound efficacy.

G cluster_factors Potential Contributing Factors InconsistentEfficacy Inconsistent Efficacy of This compound MAOB_Expression MAO-B Expression Levels InconsistentEfficacy->MAOB_Expression Signaling_Pathways Downstream Signaling (ROS, NF-κB, etc.) InconsistentEfficacy->Signaling_Pathways Metabolism Cellular Metabolism (Glycolysis vs. OXPHOS) InconsistentEfficacy->Metabolism Drug_Transport Drug Uptake/Efflux InconsistentEfficacy->Drug_Transport

Caption: Logical relationships of factors contributing to inconsistent efficacy.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be effective against all types of cancer?

A1: Not necessarily. The effectiveness of this compound as a potential anti-cancer agent is likely context-dependent. Its primary mechanism of action is the inhibition of MAO-B. Therefore, its efficacy is predicted to be highest in cancers that not only express high levels of MAO-B but also rely on its activity for their growth and survival.

Q2: We see no effect of this compound even at high concentrations in our cell line. What does this mean?

A2: This strongly suggests that your cell line may have very low or no expression of MAO-B, or that MAO-B activity is not critical for the survival and proliferation of this particular cell line. We recommend performing a Western blot to confirm the absence of MAO-B protein as a first step.

Q3: Can issues with the compound itself or experimental technique cause inconsistent results?

A3: Yes. It is crucial to rule out experimental artifacts. Ensure the following:

  • Compound Integrity: Verify the purity and stability of your this compound stock.

  • Cell Line Authentication: Confirm the identity of your cell lines through methods like STR profiling to rule out cross-contamination.[27]

  • Consistent Culture Conditions: Maintain consistent cell culture practices, including media, supplements, and passage number, as these can influence cellular responses.[28]

  • Assay-Specific Troubleshooting: Refer to general troubleshooting guides for your specific assays (e.g., cell viability, Western blot) to eliminate technical errors.[29][30]

Q4: What is the role of MAO-B in cancer?

A4: The role of MAO-B in cancer is an active area of research. In some cancers, elevated MAO-B levels are associated with tumor progression and poor prognosis.[1] Its enzymatic activity produces reactive oxygen species (ROS), which can promote oxidative stress and activate signaling pathways involved in cell proliferation, survival, and resistance to therapy.[5][7][8][31] Therefore, inhibiting MAO-B is being explored as a potential therapeutic strategy in certain cancer types.

Q5: Should we also test for MAO-A expression?

A5: While Lazabemide is highly selective for MAO-B, assessing MAO-A expression can be a useful piece of information for a comprehensive understanding of the cellular context. Some other MAO inhibitors have dual or MAO-A selective activity, and understanding the expression of both isoforms can be valuable for comparative studies.

References

Validation & Comparative

clinical trial comparison of Lazabemide Hydrochloride and rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Lazabemide Hydrochloride and Rasagiline in Clinical Trials

This guide provides a detailed comparison of this compound and Rasagiline, two selective monoamine oxidase B (MAO-B) inhibitors investigated for the treatment of Parkinson's disease. While direct head-to-head clinical trials are unavailable due to their different developmental eras—with Lazabemide's development largely ceasing in the late 1990s and Rasagiline's approval in the mid-2000s—this document synthesizes data from individual clinical trials to offer an objective comparison for researchers, scientists, and drug development professionals.

Drug Characteristics and Pharmacokinetics

Lazabemide and Rasagiline share the same primary mechanism of action by selectively inhibiting MAO-B, which leads to increased dopamine levels in the brain. However, they differ fundamentally in their interaction with the enzyme and their metabolic profiles.

CharacteristicThis compoundRasagiline
Mechanism of Action Selective, Reversible MAO-B Inhibitor[1][2][3]Selective, Irreversible MAO-B Inhibitor[4][5][6]
Metabolites Not metabolized to active compounds like amphetamines[3][7]Does not produce amphetamine-like metabolites; major metabolite is 1-aminoindan[8][9]
Half-life Apparent half-life of approximately 8-9 hours[10]Mean steady-state half-life of about 3 hours, but its pharmacological effect is long-lasting due to irreversible binding[5][11]
Administration Oral, typically twice daily in clinical trials[1]Oral, once daily[12]
Bioavailability Rapidly absorbed[1]Approximately 36%[5]
Development Status Development discontinued[13]Approved for clinical use

Mechanism of Action: MAO-B Inhibition

Both Lazabemide and Rasagiline exert their therapeutic effects by inhibiting monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By blocking this enzyme, the concentration of dopamine available in the synaptic cleft is increased, which helps to alleviate the motor symptoms of Parkinson's disease. The key difference lies in the nature of their inhibition: Lazabemide's inhibition is reversible, meaning the drug can detach from the enzyme, while Rasagiline's inhibition is irreversible, forming a covalent bond that permanently deactivates the enzyme molecule.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Dopamine Metabolism L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Dopamine_Cytosol Dopamine (Cytosol) Dopamine_Synapse->Dopamine_Cytosol Reuptake MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Breakdown Lazabemide Lazabemide (Reversible) Lazabemide->MAOB Inhibits Rasagiline Rasagiline (Irreversible) Rasagiline->MAOB Inhibits Dopamine_Cytosol->MAOB

Mechanism of MAO-B inhibitors in the dopaminergic synapse.

Clinical Efficacy

Clinical trials for both drugs have demonstrated their efficacy in managing the symptoms of early Parkinson's disease, primarily measured by the Unified Parkinson's Disease Rating Scale (UPDRS).

Lazabemide Efficacy Data

A notable study on Lazabemide involved 321 patients with early, untreated Parkinson's disease. The primary endpoint was the time until disability required the initiation of levodopa therapy.

Trial EndpointPlaceboLazabemide (25-200 mg/day)
Risk of Requiring Levodopa BaselineReduced by 51%[3][14]

This study concluded that Lazabemide was well-tolerated and effectively delayed the need for levodopa therapy in patients with early Parkinson's disease[3][14].

Rasagiline Efficacy Data

Rasagiline has been extensively studied, with the TEMPO trial being a key study in early Parkinson's disease monotherapy. This 26-week study involved 404 patients.

Trial Endpoint (TEMPO Study)PlaceboRasagiline (1 mg/day)Rasagiline (2 mg/day)
Change in Total UPDRS Score --4.20 (p < 0.001)[8][15]-3.56 (p < 0.001)[8][15]

The TEMPO study demonstrated that Rasagiline monotherapy was effective in improving the total UPDRS score compared to placebo[15]. Further studies have also shown its effectiveness as an adjunct therapy to levodopa, helping to reduce "off" time[8][16].

Safety and Tolerability

Both drugs were generally well-tolerated in their respective clinical trials.

Lazabemide Safety Profile

In short-term studies, Lazabemide was found to be as well-tolerated as a placebo.[7] Some observed adverse effects included:

  • A trend towards increased dopaminergic effects (e.g., nausea, insomnia).[7]

  • Potential for increased asymptomatic orthostatic drop in systolic blood pressure.[17]

  • Headache was noted as a frequent adverse event at higher doses in studies with healthy subjects.[1]

Development was ultimately halted due to observations of liver toxicity in trials for other indications.

Rasagiline Safety Profile

Rasagiline is considered a safe and well-tolerated medication.[18][19] Common adverse drug reactions reported in clinical trials and post-marketing surveillance include:

  • Dyskinesia (when used with levodopa)[16][18]

  • Orthostatic hypotension[20]

  • Hallucinations[18][20]

  • Nausea[18][20]

  • Headache and dizziness[18][20]

Experimental Protocols

The methodologies for the pivotal clinical trials of these drugs followed standard designs for Parkinson's disease research.

Generalized Phase III Clinical Trial Protocol

The workflow for a typical randomized, double-blind, placebo-controlled trial for an anti-Parkinson's agent like Lazabemide or Rasagiline is illustrated below.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 Baseline Assessment (e.g., UPDRS, Medical History) p2->p3 rand Randomization p3->rand arm1 Arm 1: Drug (e.g., Lazabemide or Rasagiline) rand->arm1 Group A arm2 Arm 2: Placebo rand->arm2 Group B followup Follow-up Period (e.g., 26 weeks) arm1->followup arm2->followup endpoint Primary Endpoint Assessment (Change in UPDRS) followup->endpoint safety Safety Assessment (Adverse Events) followup->safety analysis Statistical Analysis endpoint->analysis safety->analysis

Generalized workflow for a Phase III clinical trial.

Lazabemide Trial Protocol (Representative Example)

  • Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3][14]

  • Participants: Patients with early Parkinson's disease not yet requiring levodopa.[3][14]

  • Intervention: Randomization to receive placebo or Lazabemide at various doses (e.g., 25, 50, 100, or 200 mg/day).[3]

  • Duration: Follow-up for up to one year.[3]

  • Primary Outcome: Time to onset of disability requiring levodopa therapy.[3][14]

Rasagiline (TEMPO Study) Protocol

  • Design: A 26-week, multicenter, parallel-group, randomized, double-blind, placebo-controlled clinical trial.[15]

  • Participants: 404 patients with early Parkinson's disease not requiring dopaminergic therapy.[15]

  • Intervention: Randomization to Rasagiline (1 mg or 2 mg per day) or a matching placebo.[15]

  • Primary Outcome: The change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 26 weeks.[15]

Conclusion

Both Lazabemide and Rasagiline have demonstrated efficacy as MAO-B inhibitors in the management of early Parkinson's disease. Lazabemide, a reversible inhibitor, showed promise in delaying disease progression but its development was halted. Rasagiline, an irreversible inhibitor, has been successfully developed and is now an established therapeutic option, used both as a monotherapy and as an adjunct to levodopa. The key distinctions lie in their binding characteristics (reversible vs. irreversible), metabolic pathways, and ultimate clinical development outcomes.

References

A Comparative Guide to Validating MAO-B Inhibition by Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methods for validating the inhibition of Monoamine Oxidase B (MAO-B) by Lazabemide Hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of Lazabemide's performance against other MAO-B inhibitors, supported by experimental data.

Introduction to this compound

This compound (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of MAO-B.[1] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease.[2][3][4] Unlike irreversible inhibitors such as selegiline and rasagiline, lazabemide's reversible nature may offer a different pharmacological profile.[3][5] This guide will delve into the methodologies used to validate its inhibitory action and compare its efficacy with other relevant compounds.

Quantitative Comparison of MAO-B Inhibitors

The inhibitory potency of this compound and other MAO-B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained through various in vitro and ex vivo methods.

InhibitorMAO-B IC50MAO-A IC50MethodSource
Lazabemide 0.03 µM>100 µMIn vitro (human)[1]
37 nM>10 µMIn vitro (rat)[1]
0.48 ± 0.89 µg/L (young)-Ex vivo (human platelets)[6][7]
1.5 ± 2.3 µg/L (elderly)-Ex vivo (human platelets)[6][7]
Selegiline (L-deprenyl) --Irreversible inhibitor[5]
Rasagiline --Irreversible inhibitor[3][5]
Safinamide --Reversible inhibitor[3]
Ro 16-6491 --Reversible inhibitor[8]

Key Findings:

  • Lazabemide demonstrates high selectivity for MAO-B, with an IC50 value for MAO-A that is over 3000 times higher.[1]

  • Ex vivo studies in human platelets confirm the potent inhibition of MAO-B by lazabemide at low concentrations.[6][7]

  • In studies with rat forebrain synaptosomes, lazabemide was found to be a weak inhibitor of monoamine uptake, with IC50 values of 86 µM for noradrenaline, 123 µM for 5-hydroxytryptamine, and >500 µM for dopamine.[1][8]

Experimental Protocols for Validating MAO-B Inhibition

A variety of in vitro, ex vivo, and in vivo methods are employed to validate MAO-B inhibition. Below are detailed protocols for some of the key experimental approaches.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate by MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., p-tyramine, benzylamine)[9]

  • This compound and other test inhibitors

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare serial dilutions of this compound and other inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted inhibitors to the appropriate wells. Include wells for a positive control (MAO-B enzyme without inhibitor) and a negative control (no enzyme).

  • Add the recombinant MAO-B enzyme to all wells except the negative control.

  • Incubate the plate for a predetermined time to allow the inhibitors to bind to the enzyme.

  • Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

  • Initiate the reaction by adding the reaction mix to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ex Vivo Platelet MAO-B Activity Assay

This method assesses the MAO-B activity in platelets isolated from subjects who have been administered an MAO-B inhibitor.

Protocol:

  • Collect blood samples from subjects at various time points after administration of this compound or a placebo.

  • Isolate platelets from the blood samples by centrifugation.

  • Lyse the platelets to release the intracellular contents, including MAO-B.

  • Determine the protein concentration of the platelet lysates.

  • Perform an in vitro MAO activity assay (as described above or using a radiolabeled substrate) on the platelet lysates.

  • Normalize the MAO-B activity to the protein concentration.

  • Compare the MAO-B activity in platelets from the inhibitor-treated group to the placebo group to determine the percentage of inhibition.[6][7]

In Vivo Measurement of Brain MAO-B Occupancy using PET

Positron Emission Tomography (PET) with a specific radiotracer, such as ¹¹C-L-deprenyl, allows for the non-invasive in vivo measurement of MAO-B availability in the brain.[10]

Protocol:

  • Perform a baseline PET scan on the subject using the ¹¹C-L-deprenyl radiotracer to determine the initial MAO-B availability.

  • Administer this compound to the subject for a specified duration.

  • Perform a second PET scan after the treatment period to measure the post-treatment MAO-B availability.

  • The reduction in the binding of the radiotracer in the brain indicates the occupancy of MAO-B by the inhibitor.[11]

  • This method can be used to determine the dose-dependent occupancy of MAO-B and the duration of action of the inhibitor.[10][11]

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_In_Vitro_MAO_B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitors to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add MAO-B Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Mix add_substrate Add Substrate Mix prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate incubate->add_substrate measure Measure Fluorescence add_substrate->measure calculate Calculate Reaction Rates measure->calculate plot Plot Inhibition Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for an in vitro MAO-B inhibition assay.

MAO_B_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_glia Glial Cell / Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Produces H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Produces Lazabemide Lazabemide Lazabemide->MAOB Inhibits

Caption: Simplified MAO-B metabolic pathway and the inhibitory action of Lazabemide.

Comparison_Logic cluster_inhibitors MAO-B Inhibitors cluster_properties Properties cluster_methods Validation Methods Lazabemide Lazabemide Reversibility Reversibility Lazabemide->Reversibility is Reversible Selectivity Selectivity Lazabemide->Selectivity is Highly Selective Potency Potency Lazabemide->Potency is Potent Selegiline Selegiline Selegiline->Reversibility is Irreversible Selegiline->Selectivity is Selective Selegiline->Potency is Potent Rasagiline Rasagiline Rasagiline->Reversibility is Irreversible Rasagiline->Selectivity is Selective Rasagiline->Potency is Potent ExVivo Ex Vivo Assays Reversibility->ExVivo InVivo In Vivo Imaging (PET) Reversibility->InVivo InVitro In Vitro Assays Selectivity->InVitro Potency->InVitro

Caption: Logical relationships in comparing MAO-B inhibitors.

Conclusion

The validation of MAO-B inhibition by this compound can be robustly achieved through a combination of in vitro, ex vivo, and in vivo methodologies. The data consistently demonstrates that Lazabemide is a potent and highly selective reversible inhibitor of MAO-B. Its performance, particularly its reversibility, distinguishes it from irreversible inhibitors like selegiline and rasagiline, suggesting a different therapeutic profile that warrants further investigation for the treatment of neurodegenerative diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret studies on Lazabemide and other MAO-B inhibitors.

References

A Comparative In Vitro Efficacy Analysis: Lazabemide Hydrochloride vs. Safinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro efficacy of two prominent monoamine oxidase B (MAO-B) inhibitors, Lazabemide Hydrochloride and Safinamide. The following sections present quantitative data from various experimental assays, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their respective mechanisms and potencies.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and Safinamide across key pharmacological parameters. Data has been compiled from multiple independent studies to provide a comparative overview.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundTargetIC50 ValueSelectivity (MAO-A/MAO-B)SpeciesReference
This compound MAO-B0.03 µM>3333Human[1][2]
MAO-A>100 µMHuman[1][2]
Safinamide MAO-B0.079 µM (brain)~1012Human[3][4]
MAO-A80 µM (brain)Human[3][4]
MAO-B0.098 µM>5918Rat[4][5]
MAO-A580 µMRat[5]

Table 2: Ion Channel Modulation

CompoundTarget Ion ChannelIC50 ValueExperimental ConditionReference
This compound N/AData not prominently available in reviewed literatureN/A
Safinamide Voltage-gated Sodium Channels (hNav1.4)160 µMResting state (0.1 Hz)[6]
33 µMUse-dependent (10 Hz)[6]
8 µMDepolarized potential[5]
262 µMResting potential[5]
Calcium Channels>56.4 µMN/A[7]

Table 3: Neuroprotective Effects

CompoundIn Vitro ModelKey FindingsMechanismReference
This compound Membrane-based oxidative stress modelPotent, concentration-dependent inhibition of lipid peroxidation.[8]Antioxidant activity, partitioning into the membrane hydrocarbon core.[8][8]
Safinamide 6-hydroxydopamine (6-OHDA)-induced SH-SY5Y cell modelSlightly increased cell viability; reduced percentage of autophagic cells by 23-40%.[9][10]Regulation of autophagy through Atg7 inhibition.[9][9][10]
Lipopolysaccharide (LPS)-exposed microgliaReduced activation of microglial cells.[11][12]Suppression of microglial activation.[11][12][11][12]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

MAO-B Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of the MAO-B enzyme.

  • Principle: The assay measures the fluorescence of a product generated from the enzymatic reaction of MAO-B with a substrate. The inhibition of the enzyme results in a decrease in fluorescence, which is proportional to the inhibitor's potency. A common method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.[13][14]

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., tyramine, kynuramine)

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

    • Test compounds (this compound, Safinamide) and a positive control (e.g., Selegiline)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the test compounds, positive control, and a vehicle control (for uninhibited enzyme activity).

    • Add the MAO-B enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Measure the fluorescence intensity kinetically over a period of 10-40 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[15][16]

    • The rate of reaction is determined from the linear phase of the fluorescence increase.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to evaluate the neuroprotective effects of compounds against a toxin-induced cell death.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17][18]

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • Cell culture medium and supplements

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), glutamate)

    • Test compounds (this compound, Safinamide)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plate

    • Microplate spectrophotometer

  • Procedure:

    • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

    • Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells).

    • Incubate the cells for a further 24 hours.

    • Remove the medium and add the MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]

    • Aspirate the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

    • Measure the absorbance at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • Higher cell viability in the presence of the test compound and the neurotoxin indicates a neuroprotective effect.

Ion Channel Modulation Assay (Whole-Cell Patch Clamp)

The whole-cell patch-clamp technique is the gold standard for studying ion channel function and pharmacology, allowing for the direct measurement of ionic currents across the cell membrane.[21]

  • Principle: A glass micropipette with a very small tip diameter is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, providing electrical access to the entire cell. The voltage across the cell membrane can be clamped at a specific value, and the resulting current flowing through the ion channels can be recorded.

  • Materials:

    • Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with hNav1.4)

    • Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

    • Borosilicate glass capillaries for pulling micropipettes

    • Pipette puller and microforge

    • Extracellular (bath) solution containing physiological ion concentrations

    • Intracellular (pipette) solution mimicking the cell's cytoplasm

    • Test compounds (this compound, Safinamide)

  • Procedure:

    • Prepare the cells for recording by plating them on coverslips.

    • Pull a glass micropipette with a tip resistance of 3-7 MΩ and fire-polish the tip.[22]

    • Fill the micropipette with the intracellular solution and mount it on the micromanipulator.

    • Lower the pipette onto a single cell and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential where the channels of interest are typically closed (e.g., -120 mV for sodium channels).[6]

    • Apply voltage steps to activate the ion channels and record the resulting ionic currents.

    • Perfuse the bath with the extracellular solution containing different concentrations of the test compound.

    • Record the ionic currents in the presence of the compound and compare them to the control recordings to determine the extent of inhibition or modulation.

    • Construct a concentration-response curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MAO_B_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism VMAT2 VMAT2 Dopamine->VMAT2 Uptake DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Vesicle Synaptic Vesicle VMAT2->Vesicle Lazabemide Lazabemide Lazabemide->MAO_B Inhibition Safinamide Safinamide Safinamide->MAO_B Inhibition MTT_Assay_Workflow start Seed Neuronal Cells in 96-well Plate pretreat Pre-treat with Lazabemide or Safinamide start->pretreat toxin Add Neurotoxin (e.g., 6-OHDA) pretreat->toxin incubate Incubate for 24h toxin->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570-590 nm) solubilize->read end Calculate Cell Viability read->end Patch_Clamp_Workflow start Prepare Cells Expressing Ion Channel of Interest pipette Pull and Fill Glass Micropipette start->pipette seal Form Giga-seal on Cell Membrane pipette->seal whole_cell Rupture Membrane Patch (Whole-Cell Configuration) seal->whole_cell record_control Record Control Ionic Currents whole_cell->record_control perfuse Perfuse with Test Compound record_control->perfuse record_test Record Ionic Currents in Presence of Compound perfuse->record_test analyze Analyze Data and Calculate IC50 record_test->analyze end Determine Ion Channel Modulation analyze->end

References

Assessing the Cross-Reactivity of Lazabemide Hydrochloride with MAO-A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lazabemide Hydrochloride's inhibitory activity on Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B), presenting experimental data, detailed protocols, and visual workflows to facilitate informed research decisions. Lazabemide is a well-established reversible inhibitor of MAO-B, and this guide serves to quantify its cross-reactivity with the MAO-A isoform.[1][2]

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against MAO-A and MAO-B, as determined by in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing the potency and selectivity of an inhibitor.

Target EnzymeInhibitorIC50KiSelectivity (MAO-A IC50 / MAO-B IC50)
MAO-A This compound>100 µM[1]->3333
MAO-B This compound0.03 µM (30 nM)[1]7.9 nM[2]

Note: A higher IC50 value indicates lower inhibitory potency. The high selectivity ratio demonstrates Lazabemide's strong preference for inhibiting MAO-B over MAO-A.

Experimental Protocols

A detailed methodology for determining the inhibitory activity of a compound like this compound against MAO-A and MAO-B is crucial for reproducible and comparable results. Below is a representative experimental protocol based on a fluorometric assay method.

Protocol: Determination of MAO-A and MAO-B Inhibition using a Fluorometric Assay

1. Objective: To determine the IC50 values of a test compound (e.g., this compound) for human recombinant MAO-A and MAO-B.

2. Materials:

  • Enzymes: Human recombinant MAO-A and MAO-B.
  • Substrate: Kynuramine (a non-selective substrate for both MAO-A and MAO-B).
  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
  • Reference Inhibitors:
  • MAO-A selective inhibitor: Clorgyline or Toloxatone.
  • MAO-B selective inhibitor: Selegiline or Pargyline.
  • Buffer: 50 mM potassium phosphate buffer (pH 7.4).
  • Stop Solution: 2 M NaOH.
  • Instrumentation: Fluorescence microplate reader.

3. Procedure:

Visualizations

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the catalytic action of Monoamine Oxidase (MAO) on a monoamine substrate, leading to the production of an aldehyde, ammonia, and hydrogen peroxide.

MAO_Signaling_Pathway Monoamine Monoamine Substrate (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Binds to Aldehyde Aldehyde MAO->Aldehyde Oxidative Deamination Ammonia Ammonia (NH3) MAO->Ammonia H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Lazabemide Lazabemide (MAO-B Inhibitor) Lazabemide->MAO Reversibly Inhibits (High selectivity for MAO-B)

Caption: Catalytic action of MAO and inhibition by Lazabemide.

Experimental Workflow for MAO Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the IC50 of an inhibitor for MAO-A and MAO-B.

MAO_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzymes, Substrate, Buffers, Test Compound Dilutions) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Buffer, Test Compound, Enzyme) prep_reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation add_substrate Initiate Reaction (Add Kynuramine Substrate) pre_incubation->add_substrate incubation Incubation (e.g., 30 min at 37°C) add_substrate->incubation stop_reaction Stop Reaction (Add 2 M NaOH) incubation->stop_reaction read_fluorescence Measure Fluorescence (Ex/Em = 310/400 nm) stop_reaction->read_fluorescence data_analysis Data Analysis (% Inhibition vs. [Compound]) read_fluorescence->data_analysis calc_ic50 Calculate IC50 (Sigmoidal Dose-Response Curve) data_analysis->calc_ic50 end End calc_ic50->end

Caption: Workflow for MAO fluorometric inhibition assay.

References

Lazabemide Hydrochloride versus novel MAO-B inhibitors: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Lazabemide Hydrochloride against a selection of novel Monoamine Oxidase-B (MAO-B) inhibitors. The information presented is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological and procedural information to facilitate an objective comparison.

Introduction to MAO-B Inhibition in Neurodegenerative Disease

Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and other central nervous system functions.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease.[1] Early MAO-B inhibitors were often irreversible and non-selective, leading to significant side effects. The development of selective and reversible inhibitors, such as Lazabemide, marked a significant advancement. This has been followed by the emergence of novel agents with diverse pharmacological profiles. This guide compares Lazabemide to both established and newer MAO-B inhibitors, including the irreversible inhibitors selegiline and rasagiline, and the reversible inhibitors safinamide and KDS2010.

Quantitative Comparison of MAO-B Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and selected novel MAO-B inhibitors. These values are critical for understanding the specific molecular interactions and potential therapeutic windows of these compounds.

CompoundType of InhibitionIC50 (MAO-B)Ki (MAO-B)Selectivity for MAO-B over MAO-A
Lazabemide Reversible, Selective~30 nM[2]7.9 nM[3]~100-fold
Selegiline Irreversible, Selective51 nM[4]-~450-fold[4]
Rasagiline Irreversible, Selective4.43 nM (rat brain)[5]-~93-fold (rat brain)[5]
Safinamide Reversible, Selective98 nM[6]->1000-fold[7]
KDS2010 Reversible, Highly Selective7.6 nM[8]-12,500-fold[9]

Mechanism of Action and Signaling Pathways

MAO-B inhibitors exert their primary therapeutic effect by preventing the breakdown of dopamine in the brain. The following diagram illustrates the dopamine metabolism pathway and the point of intervention for MAO-B inhibitors.

DopamineMetabolism cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC COMT COMT DOPAC->COMT Metabolism HVA HVA MAOB->DOPAC COMT->HVA Lazabemide Lazabemide Lazabemide->MAOB NovelInhibitors Novel MAO-B Inhibitors NovelInhibitors->MAOB

Dopamine metabolism pathway and MAO-B inhibition.

Novel inhibitors may possess additional mechanisms of action. For instance, Safinamide also modulates voltage-gated sodium and calcium channels, which is thought to reduce glutamate release.[10][11] This dual action may contribute to its efficacy in managing both motor and non-motor symptoms of Parkinson's disease.[9][11]

Experimental Protocols

The determination of a compound's inhibitory effect on MAO-B is a critical step in its preclinical evaluation. A common method is the in vitro MAO-B inhibition assay.

Fluorometric MAO-B Inhibition Assay Protocol

This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Benzylamine or Tyramine)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (inhibitor)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, test compound, and positive control in the assay buffer. A dilution series of the test compound is prepared to determine the IC50 value.

  • Assay Reaction: a. To each well of the 96-well plate, add a pre-determined volume of the MAO-B enzyme solution. b. Add the test compound at various concentrations or the positive control to the respective wells. Include a control group with no inhibitor. c. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the MAO-B substrate and the detection reagents (fluorescent probe and HRP).

  • Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) over time. The production of hydrogen peroxide by MAO-B, coupled with the HRP-catalyzed reaction with the probe, generates a fluorescent product.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Plot the percentage of MAO-B inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram illustrates the general workflow of an in vitro MAO-B inhibition assay.

MAOB_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prep Dispense Dispense Reagents into 96-well Plate Prep->Dispense Incubate Pre-incubate Enzyme and Inhibitor Dispense->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Fluorescence/ Absorbance over Time AddSubstrate->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for in vitro MAO-B inhibition assay.

Comparative Side Effect Profiles

The safety and tolerability of a drug are paramount. This section provides a comparative overview of the common side effects associated with Lazabemide and novel MAO-B inhibitors. It is important to note that the side effect profile can be influenced by dosage, patient population, and concomitant medications.

InhibitorCommon Side EffectsSerious Side Effects
Lazabemide Generally well-tolerated. May include insomnia and asymptomatic orthostatic hypotension (a drop in blood pressure upon standing).[12][13]At higher doses, a slight increase in the frequency of low hematocrit and elevated serum alanine aminotransferase levels has been observed.[13]
Selegiline Dizziness, lightheadedness, dry mouth, nausea, stomach pain, and insomnia.[14]Severe headache, chest pain, rapid heartbeat, confusion, and hallucinations.[14] Risk of serotonin syndrome when combined with certain medications.[7]
Rasagiline Headache, joint pain, indigestion, flu-like symptoms, and depression.[15]Serotonin syndrome, falling asleep during daily activities, and hypertension.[16][17]
Safinamide Dyskinesia (uncontrolled movements), falls, nausea, and insomnia.[3][18]High blood pressure, serotonin syndrome, and excessive sleepiness.[3][19]
KDS2010 Preclinical studies in non-human primates have shown virtually no toxicity or side effects.[20] Clinical trial data in humans is emerging, with a favorable safety and tolerability profile reported in early-phase studies.[21]Further clinical investigation is required to fully characterize the long-term safety profile in humans.

Conclusion

This compound remains a significant benchmark as a reversible and selective MAO-B inhibitor. The landscape of MAO-B inhibitors has evolved, with novel agents demonstrating higher selectivity and, in some cases, additional mechanisms of action that may offer broader therapeutic benefits. For instance, the high selectivity of KDS2010 and the dual-action of safinamide represent promising avenues for future drug development.

The choice of an MAO-B inhibitor for therapeutic use or further research will depend on a careful consideration of its potency, selectivity, reversibility, mechanism of action, and safety profile. The data and protocols presented in this guide are intended to provide a solid foundation for such comparative evaluations. As research progresses, continued head-to-head studies and long-term clinical data will be crucial for fully elucidating the relative merits of these compounds in the treatment of neurodegenerative diseases.

References

validating the antioxidant activity of Lazabemide Hydrochloride against other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of Lazabemide Hydrochloride against other well-established antioxidant compounds, namely Vitamin E and Selegiline. The information presented is supported by experimental data from scientific literature, offering an objective evaluation of Lazabemide's potential as a neuroprotective agent acting through the mitigation of oxidative stress.

Dual-Pronged Antioxidant Mechanism of Lazabemide

This compound exhibits a noteworthy antioxidant profile through two distinct mechanisms:

  • Intrinsic Antioxidant Activity: Lazabemide possesses a direct capability to inhibit lipid peroxidation within cellular membranes. It achieves this by partitioning into the membrane's hydrocarbon core, where it can effectively inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms. This direct action is independent of its enzyme inhibition properties.[1]

  • Indirect Antioxidant Activity via MAO-B Inhibition: As a potent and reversible inhibitor of monoamine oxidase B (MAO-B), Lazabemide indirectly curtails oxidative stress. MAO-B is a key enzyme in the metabolic pathway of monoamines, a process that generates reactive oxygen species (ROS) as byproducts. By inhibiting MAO-B, Lazabemide effectively reduces the cellular load of these damaging free radicals.

Quantitative Comparison of Antioxidant Activity

To provide a clear and concise comparison, the following table summarizes the available quantitative data on the antioxidant activity of Lazabemide, Vitamin E, and Selegiline. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

CompoundAntioxidant AssayIC50 Value (µg/mL)Notes
This compound Lipid Peroxidation InhibitionSignificantly more effective than Vitamin E and Selegiline[1]Specific IC50 values from DPPH and ABTS assays are not readily available in the reviewed literature.
Vitamin E DPPH Radical Scavenging42.86[2]A well-established antioxidant standard.
Selegiline DPPH Radical Scavenging-A study indicated a nanoemulsion of selegiline had high scavenging efficiency, but the IC50 of pure selegiline was not specified.

Note: The direct comparison of Lazabemide's efficacy in lipid peroxidation inhibition suggests a potent intrinsic antioxidant capacity. However, the absence of standardized IC50 values from DPPH and ABTS assays for Lazabemide and Selegiline limits a direct quantitative comparison in these specific tests.

Experimental Methodologies

The validation of the antioxidant activities of these compounds relies on established in vitro assays. Below are the detailed protocols for the key experiments cited.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid hydroperoxide degradation.

Protocol for Brain Tissue:

  • Tissue Homogenization: Homogenize brain tissue in 10 volumes of ice-cold Tris-HCl buffer (5mM, pH 7.4).

  • Induction of Peroxidation (Optional): Incubate brain homogenates with an oxidizing agent like 100µM FeCl3 and 10mM H2O2 for 30 minutes at 37°C. A control group with buffer only should be included.

  • Protein Precipitation: Add 1.5 mL of 10% Trichloroacetic acid (TCA) to 0.5 mL of the tissue homogenate, vortex, and incubate for 10 minutes at room temperature. Centrifuge at 3,000g for 10 minutes.

  • Reaction with TBA: To the supernatant, add thiobarbituric acid (TBA) solution and incubate in a boiling water bath for 10 minutes.

  • Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification: Calculate the concentration of MDA using an extinction coefficient of 1.56x10^5 M⁻¹cm⁻¹. Results are typically expressed as nanomoles of MDA per milligram of protein.

To minimize artifactual lipid peroxidation during the assay, it is recommended to add butylated hydroxytoluene (BHT) to the homogenization solutions and perform the assay anaerobically on deproteinized supernatants.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • ABTS•+ Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of Lazabemide can be visualized through its influence on cellular signaling pathways related to oxidative stress.

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for in vitro antioxidant capacity assessment.

G cluster_prep Sample & Reagent Preparation Compound Test Compound (Lazabemide, Vitamin E, etc.) Reaction Mix Compound dilutions with Working Radical Solution Compound->Reaction Solvent Solvent (e.g., Methanol, DMSO) Solvent->Compound Radical_Stock Radical Stock Solution (DPPH or ABTS) Working_Sol Working Radical Solution Radical_Stock->Working_Sol Working_Sol->Reaction Incubation Incubate in Dark (Specific Time & Temp) Reaction->Incubation Spectro Measure Absorbance (Spectrophotometer) Incubation->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50 G cluster_mito Mitochondrion cluster_cell Cellular Environment MAOB MAO-B Aldehydes Aldehydes MAOB->Aldehydes H2O2 Hydrogen Peroxide (H2O2) MAOB->H2O2 Monoamines Monoamines (e.g., Dopamine) Monoamines->MAOB Metabolism ROS Reactive Oxygen Species (ROS) H2O2->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid Peroxidation, DNA damage) Oxidative_Stress->Cell_Damage Lipid_Perox Lipid Peroxidation Oxidative_Stress->Lipid_Perox Induces Lazabemide Lazabemide Lazabemide->MAOB Inhibits Membrane Cell Membrane Lazabemide->Membrane Partitions into Lazabemide->Lipid_Perox Directly Inhibits Membrane->Lipid_Perox susceptible to

References

comparative study of Lazabemide Hydrochloride's effect on dopamine uptake versus L-deprenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Lazabemide Hydrochloride and L-deprenyl on dopamine uptake, supported by experimental data. Both compounds are recognized as selective inhibitors of monoamine oxidase B (MAO-B), yet they exhibit distinct profiles concerning their interaction with the dopamine transporter (DAT).

Executive Summary

This compound is a reversible inhibitor of MAO-B, while L-deprenyl (also known as selegiline) is an irreversible inhibitor.[1][2] While both primarily act by preventing the breakdown of dopamine, their effects on dopamine reuptake via the dopamine transporter differ significantly. Experimental evidence indicates that L-deprenyl has a more potent inhibitory effect on dopamine uptake compared to Lazabemide, which is a very weak inhibitor of dopamine uptake.[3] This distinction is critical for understanding their full pharmacological profiles and potential therapeutic applications and side effects.

Quantitative Data Comparison

The following table summarizes the in vitro inhibitory effects of this compound and L-deprenyl on the uptake of dopamine (DA), noradrenaline (NA), and 5-hydroxytryptamine (5-HT) in rat forebrain synaptosomes. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the monoamine uptake.

CompoundDopamine (DA) Uptake IC50 (µM)Noradrenaline (NA) Uptake IC50 (µM)5-Hydroxytryptamine (5-HT) Uptake IC50 (µM)
This compound > 500[3][4]86[3][4]123[3][4]
L-deprenyl 109[3]23[3]233[3]

Data Interpretation: A lower IC50 value indicates a higher potency of inhibition. The data clearly shows that L-deprenyl is a more potent inhibitor of dopamine and noradrenaline uptake than Lazabemide.[3] In contrast, Lazabemide is a more potent inhibitor of serotonin uptake than L-deprenyl. Notably, Lazabemide's effect on dopamine uptake is almost negligible, with an IC50 value greater than 500 µM.[3][4]

Experimental Protocols

The following methodology was employed to determine the in vitro effects of Lazabemide and L-deprenyl on monoamine uptake.

[3H]Monoamine Uptake by Rat Forebrain Synaptosomes

  • Tissue Preparation: Crude synaptosomal fractions (P2) were prepared from the forebrains of male Sprague-Dawley rats.

  • Assay Medium: The incubation medium consisted of 124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.25 mM MgSO4, 2 mM CaCl2, 25 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2 - 5% CO2 to maintain a pH of 7.4.

  • Incubation: Synaptosomal preparations were preincubated for 10 minutes at 37°C with either Lazabemide or L-deprenyl at various concentrations.

  • Radioligand Addition: Following preincubation, [3H]dopamine, [3H]noradrenaline, or [3H]5-hydroxytryptamine was added to the medium at a final concentration of 0.1 µM.

  • Incubation Time: The incubation continued for 5 minutes at 37°C.

  • Termination: The uptake process was terminated by rapid filtration through Whatman GF/B filters.

  • Washing: The filters were washed three times with 5 mL of ice-cold incubation medium.

  • Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation spectrometry.

  • Data Analysis: Non-specific uptake was determined in the presence of 10 µM mazindol for catecholamines and 10 µM citalopram for 5-HT. IC50 values were calculated from the concentration-response curves.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow described.

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Drug Intervention DA_vesicle Dopamine Vesicle DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Release MAO_B MAO-B DA_cyto->MAO_B Metabolism DA_synapse Synaptic Dopamine DA_cyto->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DOPAC DOPAC MAO_B->DOPAC DA_synapse->DAT Reuptake Lazabemide Lazabemide Lazabemide->MAO_B Inhibits (Reversible) L_deprenyl L-deprenyl L_deprenyl->DAT Inhibits L_deprenyl->MAO_B Inhibits (Irreversible)

Caption: Dopamine metabolism and points of intervention by Lazabemide and L-deprenyl.

G start Start prep Prepare Rat Forebrain Synaptosomes (P2 fraction) start->prep preinc Pre-incubate Synaptosomes with Drug (10 min, 37°C) prep->preinc add_radio Add [3H]Monoamine (0.1 µM) preinc->add_radio incubate Incubate (5 min, 37°C) add_radio->incubate filter Rapid Filtration (Whatman GF/B) incubate->filter wash Wash Filters (3x with cold buffer) filter->wash measure Measure Radioactivity (Liquid Scintillation) wash->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro monoamine uptake assay.

Conclusion

The comparative data reveals a clear distinction between this compound and L-deprenyl in their effects on dopamine uptake. While both are potent MAO-B inhibitors, L-deprenyl also demonstrates a significant, albeit weaker than its MAO-B inhibition, capacity to block the dopamine transporter.[3] In contrast, Lazabemide has a negligible effect on dopamine reuptake.[3][4] This difference in pharmacological action is a critical consideration for researchers and clinicians when selecting a MAO-B inhibitor, as the additional effect of L-deprenyl on dopamine uptake may contribute to its overall therapeutic efficacy and side-effect profile in conditions such as Parkinson's disease. Further research is warranted to fully elucidate the clinical implications of these distinct pharmacological properties.

References

A Comparative Analysis of the Therapeutic Window of Lazabemide Hydrochloride and Other Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic window of Lazabemide Hydrochloride with other selective and non-selective monoamine oxidase inhibitors (MAOIs). The information is compiled from preclinical and clinical studies to offer an objective assessment for research and drug development purposes.

Quantitative Data Summary

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range between the minimum effective dose and the dose at which toxicity occurs. For MAOIs, this is influenced by their selectivity for MAO-A or MAO-B isoforms and their reversibility of inhibition.

Preclinical Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the therapeutic window, often calculated as the ratio of the toxic dose in 50% of the population (TD50) or lethal dose (LD50) to the effective dose in 50% of the population (ED50). The following table summarizes available preclinical data for selected MAOIs. It is important to note that direct comparative studies are limited, and data is often from different species and experimental conditions.

DrugMAO SelectivityReversibilitySpeciesLD50 (mg/kg)ED50 (MAO Inhibition, mg/kg)Therapeutic Index (Approx.)
This compound MAO-BReversible-Data not available--
Selegiline MAO-B (at low doses)IrreversibleRat63 (IV)[1]~1[2]~63
Rasagiline MAO-BIrreversible-Data not availableMore potent than Selegiline[3]-
Safinamide MAO-BReversible-Data not available--
Moclobemide MAO-AReversibleMouse730 (oral)[1][4]--
Rat1300 (oral)[1][4]--

Note: The lack of publicly available LD50 data for Lazabemide, Rasagiline, and Safinamide limits a direct TI comparison. The ED50 for MAOIs can be estimated from doses required for significant MAO inhibition in preclinical models.

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. For MAOIs, a lower IC50 value indicates greater potency for inhibiting the target enzyme.

DrugTargetIC50
This compound MAO-B7.9 nM[5]
Selegiline MAO-B51 nM[6]
MAO-A23 µM[6]
Rasagiline MAO-B6.43 nM[7]
Safinamide MAO-B (human brain)79 nM[8]
MAO-A (human brain)80 µM[8]
Moclobemide MAO-APlasma concentrations of 100-400 µg/L associated with 50% inhibition in humans[9]
Clinical Dosing and Adverse Events

The clinical therapeutic window is determined by the range of effective doses and the incidence of adverse events in patients.

DrugTypical Daily Dose (Parkinson's Disease)Common Adverse Events
This compound 25-200 mg[7]Generally well-tolerated; frequency of adverse experiences did not differ from placebo in some studies.[7]
Selegiline 5-10 mgNausea, dizziness, insomnia, headache.[10][11]
Rasagiline 0.5-1 mgHeadache, dizziness, insomnia, depression.[8][12]
Safinamide 50-100 mgDyskinesia, arthralgia, dizziness, somnolence, headache, nausea.[6][13][14]
Moclobemide 300-600 mg (Depression)Dizziness, nausea, insomnia.[15][16]

Experimental Protocols

Determination of Preclinical Therapeutic Index (LD50/ED50)

1. Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423):

  • Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity and determine an approximate LD50.

  • Animals: Typically, young adult rats or mice of a single sex (usually females as they are often more sensitive) are used.[12] Animals are housed in standard laboratory conditions with access to food and water.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally via gavage in a single dose.

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is used for each step.

    • The outcome of the first step (mortality or survival) determines the next dose level (higher or lower).

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs.

2. Determination of Efficacy (ED50) - MAO Inhibition Assay:

  • Principle: To determine the dose of the MAOI that produces 50% inhibition of MAO-A or MAO-B activity in a target tissue (e.g., brain, platelets).

  • In Vitro IC50 Determination:

    • Tissue homogenates (e.g., from rat brain or human platelets) are prepared.

    • The homogenates are incubated with various concentrations of the inhibitor.

    • A specific substrate for MAO-A (e.g., serotonin) or MAO-B (e.g., phenylethylamine) is added.

    • The rate of product formation is measured (e.g., by radiometric or fluorometric methods).

    • The IC50 value is calculated from the concentration-response curve.[6][13]

  • Ex Vivo ED50 Determination:

    • Groups of animals are treated with different doses of the MAOI.

    • At a specific time point after administration, animals are euthanized, and tissues of interest are collected.

    • MAO activity in the tissue homogenates is measured as described above.

    • The ED50 is the dose that causes a 50% reduction in MAO activity compared to a vehicle-treated control group.

Clinical Efficacy and Safety Assessment

1. Efficacy Assessment in Parkinson's Disease (Unified Parkinson's Disease Rating Scale - UPDRS):

  • Principle: The UPDRS is a widely used, comprehensive scale to assess the severity and progression of Parkinson's disease.[17][18][19]

  • Sections:

    • Part I: Mentation, Behavior, and Mood (e.g., intellectual impairment, depression).

    • Part II: Activities of Daily Living (e.g., speech, swallowing, dressing).

    • Part III: Motor Examination (clinician-scored assessment of tremor, rigidity, bradykinesia, etc.).

    • Part IV: Complications of Therapy (e.g., dyskinesias, motor fluctuations).

  • Scoring: Each item is scored on a 0-4 scale, with higher scores indicating greater impairment. The total score reflects the overall disease severity.

  • Protocol: In clinical trials, the UPDRS is administered at baseline and at various time points throughout the study to evaluate the change in scores as a measure of treatment efficacy.

2. Safety and Tolerability Assessment:

  • Adverse Event Monitoring: All adverse events (AEs) reported by patients or observed by investigators are recorded throughout the clinical trial. AEs are classified by severity, seriousness, and relationship to the study drug.

  • Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate) and laboratory parameters (blood chemistry, hematology) is conducted to detect any drug-related toxicities.

  • Electrocardiograms (ECGs): ECGs are performed to assess for any cardiac side effects.

Visualizations

Signaling Pathways

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials In_vitro In Vitro Studies (MAO Inhibition Assay - IC50) In_vivo In Vivo Studies (Animal Models) Efficacy_pre Efficacy (ED50) Toxicity_pre Toxicity (LD50) TI_calc Therapeutic Index Calculation (LD50/ED50) Phase_I Phase I (Safety, PK/PD in healthy volunteers) TI_calc->Phase_I Informs starting dose Phase_II Phase II (Efficacy and dose-ranging in patients) Phase_III Phase III (Pivotal efficacy and safety studies) Efficacy_clin Clinical Efficacy (e.g., UPDRS) Safety_clin Clinical Safety (Adverse Events) TW_assess Therapeutic Window Assessment

Discussion

This compound, as a reversible and selective MAO-B inhibitor, was developed with the aim of providing a safer alternative to irreversible and non-selective MAOIs. Its reversibility was expected to reduce the risk of hypertensive crises associated with tyramine-rich foods, a significant concern with older MAOIs.

The available data suggests that Lazabemide is a potent MAO-B inhibitor with an IC50 value comparable to or better than other selective MAO-B inhibitors like Selegiline and Rasagiline. In clinical trials for Parkinson's disease, Lazabemide was generally well-tolerated at doses that demonstrated efficacy in delaying the need for levodopa therapy.[7]

A direct comparison of the therapeutic index of Lazabemide with other MAOIs is challenging due to the limited availability of head-to-head preclinical toxicity studies. However, the preclinical data for Moclobemide, a reversible MAO-A inhibitor, indicates a wide therapeutic index based on its high LD50 values in rodents.[1][4] This suggests that reversibility may contribute to a more favorable safety profile in terms of acute toxicity.

The clinical data provides a more practical assessment of the therapeutic window. The adverse event profiles of the selective MAO-B inhibitors (Lazabemide, Selegiline, Rasagiline, Safinamide) are generally more favorable than those of non-selective MAOIs. Common side effects are typically related to increased dopaminergic activity. The selectivity for MAO-B at therapeutic doses minimizes the "cheese effect" seen with MAO-A inhibition.

References

A Comparative Analysis of Lazabemide Hydrochloride and Its Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the potency of Lazabemide Hydrochloride and several of its recently developed derivatives as inhibitors of Monoamine Oxidase B (MAO-B). The data presented is compiled from various preclinical studies and aims to offer a clear, objective comparison to support further research and development in the field of neurodegenerative diseases.

Introduction to Lazabemide

This compound is a well-characterized selective and reversible inhibitor of MAO-B.[1][2][3] Its primary mechanism of action involves preventing the breakdown of dopamine, a key neurotransmitter, by MAO-B. This mode of action has made it a compound of interest in the research and potential treatment of neurodegenerative conditions such as Parkinson's disease.[4] In recent years, numerous derivatives of Lazabemide have been synthesized and evaluated to explore potential improvements in potency, selectivity, and pharmacokinetic properties.

Potency Comparison

The following table summarizes the in vitro potency of this compound and several of its derivatives against MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference Compound(s)
This compound >1000.03>3333-
Derivative 3m -5.04 ± 0.06-Lazabemide
Acyl Hydrazine (ACH10) -0.14-Lazabemide
Acyl Hydrazine (ACH14) -0.15-Lazabemide
Acyl Hydrazine (ACH13) -0.18-Lazabemide
Acyl Hydrazine (ACH8) -0.20-Lazabemide
Acyl Hydrazine (ACH3) -0.22-Lazabemide
N-Arylated Heliamine (4h) -1.55-Safinamide, Lazabemide
N-Arylated Heliamine (4j) -5.08-Safinamide, Lazabemide
Oxygenated Chalcone (O23) >100.0021>4761Lazabemide, Pargyline
Oxygenated Chalcone (O10) -0.0030-Lazabemide, Pargyline
Oxygenated Chalcone (O17) -0.0034-Lazabemide, Pargyline

Data sourced from multiple publications.[3][5][6][7][8][9][10] Note that experimental conditions may vary between studies.

Experimental Protocols

The determination of MAO-A and MAO-B inhibitory activity is crucial for evaluating the potency and selectivity of compounds like Lazabemide and its derivatives. A common method employed is the in vitro enzyme inhibition assay.

General MAO Inhibition Assay Protocol

A widely used method for assessing MAO inhibition involves the use of a non-selective substrate, such as kynuramine, and recombinant human MAO-A and MAO-B enzymes.[11][12]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (e.g., Lazabemide and its derivatives)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer

  • Detection reagent (e.g., for measuring hydrogen peroxide or a specific metabolite)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Test compounds are serially diluted to various concentrations.

  • Enzyme and Substrate Preparation: MAO-A or MAO-B enzyme is pre-incubated with the test compound or control in the assay buffer.

  • Initiation of Reaction: The reaction is initiated by adding the substrate (kynuramine).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Detection: The formation of a product, such as 4-hydroxyquinoline from the deamination of kynuramine, or the production of hydrogen peroxide, is measured using a spectrophotometer or fluorometer.[11]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Reversibility Assay

To determine if the inhibition is reversible or irreversible, a dialysis method can be employed. The enzyme is pre-incubated with the inhibitor, and then the mixture is dialyzed to remove any unbound inhibitor. The remaining enzyme activity is then measured. A recovery of enzyme activity after dialysis indicates reversible inhibition.[8]

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the MAO-B signaling pathway and a typical experimental workflow for inhibitor screening.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Vesicle Synaptic Vesicle Dopamine->Vesicle DOPAC DOPAC MAOB->DOPAC VMAT2 VMAT2 Dopamine_released Dopamine Vesicle->Dopamine_released Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_released->Dopamine_Receptor Binding Lazabemide Lazabemide (Inhibitor) Lazabemide->MAOB Inhibition

Caption: MAO-B Inhibition Pathway

MAO_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Add Compounds and Enzyme to Microplate Wells A->C B Prepare MAO Enzyme and Substrate Solutions B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Measure Fluorescence/ Absorbance with Plate Reader F->G H Calculate Percent Inhibition G->H I Determine IC50 Values H->I

Caption: MAO Inhibitor Screening Workflow

References

Unveiling the Neuroprotective Edge of Lazabemide Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective mechanisms of Lazabemide Hydrochloride against other alternatives, supported by experimental data. We delve into its superior antioxidant properties and its role in mitigating neuronal damage, offering insights for the development of novel neuroprotective therapies.

This compound, a selective and reversible inhibitor of monoamine oxidase B (MAO-B), has demonstrated significant neuroprotective potential. Its mechanism of action extends beyond MAO-B inhibition, showcasing a direct and potent antioxidant capacity that surpasses other well-known neuroprotective agents. This guide will compare this compound with Selegiline, another MAO-B inhibitor, and the antioxidant Vitamin E, presenting key experimental findings in a structured format.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from various experimental studies, highlighting the comparative performance of this compound.

Table 1: Inhibition of Monoamine Oxidase B (MAO-B) and Monoamine Uptake

CompoundMAO-B Inhibition (IC50)Noradrenaline Uptake Inhibition (IC50)Serotonin Uptake Inhibition (IC50)Dopamine Uptake Inhibition (IC50)
Lazabemide 0.03 µM[1]86 µM[1]123 µM[1]>500 µM[1]
Selegiline (L-deprenyl) Not explicitly found23 µM[2]233 µM[2]109 µM[2]

Table 2: Antioxidant Activity - Inhibition of Lipid Peroxidation

CompoundConcentrationEfficacy in Inhibiting Lipid Peroxidation
Lazabemide 100.0 nMSignificant (P < 0.001) reduction in lipid peroxide formation; more effective than Vitamin E and Selegiline.[1]
Selegiline Not specifiedLess effective than Lazabemide.[1]
Vitamin E Not specifiedLess effective than Lazabemide.[1]

Delving into the Neuroprotective Mechanisms

This compound's neuroprotective effects are primarily attributed to two key mechanisms:

  • Inhibition of MAO-B: By selectively and reversibly inhibiting MAO-B, Lazabemide reduces the breakdown of dopamine. This process is known to generate harmful reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[3]

  • Direct Antioxidant Activity: Independent of its MAO-B inhibitory function, Lazabemide exhibits intrinsic antioxidant properties.[1] It directly scavenges free radicals, effectively inhibiting lipid peroxidation, a destructive process that damages cell membranes and contributes to cell death.[1] Experimental evidence indicates that Lazabemide's ability to inhibit lipid peroxidation is significantly greater than that of both Selegiline and Vitamin E.[1]

The signaling pathway for the neuroprotective effects of MAO-B inhibitors like Lazabemide involves the induction of pro-survival and anti-apoptotic factors. Inhibition of MAO-B is linked to the upregulation of anti-apoptotic proteins like Bcl-2 and the increased expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[4][5][6] These factors play a crucial role in promoting neuronal survival, growth, and differentiation, thereby counteracting the neurodegenerative process.

Experimental Protocols

For researchers looking to validate or expand upon these findings, the following are detailed methodologies for key experiments.

Measurement of Neuronal Survival (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cultured neurons.

  • Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to the neurotoxic agent (e.g., MPP+, 6-OHDA, or amyloid-beta) with and without various concentrations of this compound, Selegiline, or Vitamin E for a predetermined duration (e.g., 24-48 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and compare the protective effects of the different compounds.

Assessment of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

  • Sample Preparation: Prepare brain homogenates or cell lysates from treated and untreated experimental groups.

  • Reaction Mixture: To a specific volume of the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture at 95°C for 60 minutes. During this time, MDA in the sample reacts with TBA to form a pink-colored adduct.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA. The results reflect the extent of lipid peroxidation.

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflow.

Neuroprotective_Mechanism_of_Lazabemide cluster_upstream Upstream Events cluster_inhibition Lazabemide Action cluster_downstream Downstream Effects Neurotoxic Insult Neurotoxic Insult Dopamine Metabolism Dopamine Metabolism Neurotoxic Insult->Dopamine Metabolism induces MAO-B MAO-B Dopamine Metabolism->MAO-B substrate for Lazabemide Lazabemide Lazabemide->MAO-B inhibits Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lazabemide->Reactive Oxygen Species (ROS) scavenges Pro-survival Factors (Bcl-2, BDNF, GDNF) Pro-survival Factors (Bcl-2, BDNF, GDNF) Lazabemide->Pro-survival Factors (Bcl-2, BDNF, GDNF) promotes MAO-B->Reactive Oxygen Species (ROS) generates Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Neuronal Damage Neuronal Damage Lipid Peroxidation->Neuronal Damage Neuronal Survival Neuronal Survival Neuronal Damage->Neuronal Survival reduces Pro-survival Factors (Bcl-2, BDNF, GDNF)->Neuronal Survival enhances Experimental_Workflow_Neuronal_Survival start Start: Neuronal Cell Culture treatment Treatment with Neurotoxin and Test Compounds (Lazabemide, Selegiline, Vitamin E) start->treatment incubation Incubation (24-48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis and Comparison mtt_assay->data_analysis end End: Assessment of Neuronal Survival data_analysis->end

References

A Comparative Analysis of the Pharmacokinetics of Lazabemide Hydrochloride and Selegiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective monoamine oxidase B (MAO-B) inhibitors: Lazabemide Hydrochloride and Selegiline. The information presented is intended to support research and development efforts in the field of neurodegenerative diseases.

Executive Summary

This compound and Selegiline, while both potent MAO-B inhibitors, exhibit distinct pharmacokinetic properties. Selegiline undergoes extensive first-pass metabolism, leading to low oral bioavailability and the formation of active amphetamine metabolites. In contrast, Lazabemide is a reversible inhibitor that is not metabolized to amphetamines and displays a mixed linear and non-linear elimination pathway. These differences have significant implications for their clinical application, dosing regimens, and potential for drug-drug interactions.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and Selegiline, based on data from various clinical studies.

Pharmacokinetic ParameterThis compoundSelegiline (Oral)
Bioavailability Not explicitly stated, but rapidly absorbed.~10%[1]
Time to Peak (Tmax) Rapid< 1 hour[1][2]
Peak Plasma Conc. (Cmax) Dose-dependent~2 µg/L (10 mg dose)[1]
Elimination Half-life (t1/2) Apparent accumulation half-life of ~8-9 hours[3][4][5]~1.5 hours (single dose); increases with multiple doses[1]
Metabolism Mixed linear and non-linear elimination; not metabolized to amphetamines[6][7]Extensive first-pass metabolism via N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation[8]
Major Metabolites Not metabolized to active amphetamine compounds[7](R)-desmethylselegiline, (R)-methamphetamine, (R)-amphetamine[8][9][10]
Inhibition of MAO-B Reversible[6][11]Irreversible[12]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a pharmacokinetic study of these compounds would involve the following steps:

  • Subject Recruitment: Healthy male and/or female volunteers, or patients with early Parkinson's disease, are recruited after providing informed consent. Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.

  • Study Design: A randomized, placebo-controlled, double-blind design is often employed. This can involve single ascending dose and multiple dose cohorts to assess dose-proportionality and steady-state kinetics.

  • Drug Administration: The investigational drug (this compound or Selegiline) or a placebo is administered orally at specified doses. For multiple-dose studies, the drug is administered for a defined period (e.g., 7 days)[3][4][6].

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration. These time points are scheduled to capture the absorption, distribution, metabolism, and elimination phases of the drug.

  • Bioanalytical Method: Plasma concentrations of the parent drug and its metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

  • Pharmacodynamic Assessment: To assess the biological effect of the drugs, MAO-B activity in blood platelets is measured at various time points. This provides a measure of the extent and duration of enzyme inhibition[6].

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Visualizing Metabolic Pathways and Experimental Workflow

To further illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_workflow Typical Pharmacokinetic Study Workflow Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Eligible Subjects Drug Administration Drug Administration Randomization->Drug Administration Pharmacokinetic Sampling Pharmacokinetic Sampling Drug Administration->Pharmacokinetic Sampling Blood Samples Pharmacodynamic Assessment Pharmacodynamic Assessment Drug Administration->Pharmacodynamic Assessment Platelet Samples Bioanalysis (HPLC-MS) Bioanalysis (HPLC-MS) Pharmacokinetic Sampling->Bioanalysis (HPLC-MS) Plasma Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (HPLC-MS)->Pharmacokinetic Analysis Concentration Data Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation MAO-B Activity Assay MAO-B Activity Assay Pharmacodynamic Assessment->MAO-B Activity Assay MAO-B Activity Assay->Data Interpretation

A typical workflow for a clinical pharmacokinetic study.

cluster_selegiline Metabolic Pathway of Selegiline Selegiline Selegiline Desmethylselegiline Desmethylselegiline Selegiline->Desmethylselegiline N-dealkylation Methamphetamine Methamphetamine Selegiline->Methamphetamine N-depropargylation Amphetamine Amphetamine Desmethylselegiline->Amphetamine Propargyl group removal Methamphetamine->Amphetamine N-demethylation

The metabolic pathway of Selegiline.

cluster_lazabemide Metabolism of Lazabemide Lazabemide Lazabemide Elimination Elimination Lazabemide->Elimination Mixed linear and non-linear pathways

The elimination pathway of Lazabemide.

References

A Comparative Analysis of Long-Term Efficacy: Lazabemide Hydrochloride and Other MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A review of Lazabemide's clinical data and its standing against contemporary treatments for Parkinson's Disease.

In the landscape of therapeutic interventions for Parkinson's disease, Monoamine Oxidase-B (MAO-B) inhibitors have carved out a significant role in managing motor symptoms. This guide provides a detailed comparison of the long-term efficacy of Lazabemide Hydrochloride against other prominent MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. While Lazabemide showed early promise, its development was halted due to safety concerns, a critical factor in this comparative analysis. This document is intended for researchers, scientists, and drug development professionals, offering a retrospective and current view of MAO-B inhibitor performance based on available clinical data.

Executive Summary

Lazabemide, a reversible MAO-B inhibitor, demonstrated initial efficacy in delaying the need for levodopa therapy in early Parkinson's disease, with a risk reduction of 51% compared to placebo over one year[1][2]. Its therapeutic effect was comparable to that observed with Selegiline in similar trials[1][2]. However, the development of Lazabemide was prematurely discontinued due to observations of liver toxicity in studies for other medical conditions.

In contrast, Selegiline, Rasagiline, and Safinamide have accumulated extensive long-term data, establishing their roles in both monotherapy and adjunctive therapy for Parkinson's disease. Selegiline has been shown to slow the need for increasing levodopa dosage over a five-year period[3]. Rasagiline has demonstrated sustained efficacy for up to 6.5 years, with a significant portion of patients remaining on monotherapy for two years[4][5]. Safinamide has shown consistent improvement in motor symptoms and quality of life over two years as an add-on therapy[6].

Data Presentation: Comparative Efficacy of MAO-B Inhibitors

The following tables summarize key quantitative data from long-term clinical studies of Lazabemide, Selegiline, Rasagiline, and Safinamide.

Table 1: Monotherapy Trials in Early Parkinson's Disease

Drug Trial Duration Primary Efficacy Endpoint Key Findings Adverse Events of Note
This compound 1 yearTime to needing levodopa therapy51% reduction in risk of needing levodopa compared to placebo[1][2].Generally well-tolerated in Parkinson's trials; development halted due to liver toxicity in other studies.
Selegiline 5 yearsDelay in the need for levodopaSignificantly slowed the need to increase levodopa dosage[3].Nausea, dizziness, insomnia.
Rasagiline Up to 6.5 yearsChange in UPDRS scoreEarly treatment showed sustained benefits; 46% of patients on monotherapy at 2 years[4][5].Headache, joint pain, indigestion.
Safinamide N/APrimarily studied as an add-on therapyN/AN/A

Table 2: Adjunctive Therapy Trials in Parkinson's Disease with Motor Fluctuations

Drug Trial Duration Primary Efficacy Endpoint Key Findings Adverse Events of Note
This compound 8 weeksChange in UPDRS scoreNo significant improvement in motor performance as an adjunct to levodopa in a short-term study[7].Trend towards increased dopaminergic side effects[7].
Selegiline 19-27 monthsImprovement in symptom fluctuationsInitial improvement disappeared in most patients after a mean of 7-8 months[8][9].Abnormal liver function tests in some patients[8][9].
Rasagiline 52 weeksChange in daily "OFF" timeSignificant reduction in "OFF" time and improvement in UPDRS Part III scores[10].Dyskinesia, accidental injury, nausea.
Safinamide 2 yearsChange in "ON" time without troublesome dyskinesiaSignificant improvement in "ON" time and reduction in "OFF" time[6]. Maintained efficacy over the long term[6].Dyskinesia, nausea, insomnia.

Experimental Protocols

Detailed methodologies for key clinical trials are outlined below to provide context for the presented data.

Lazabemide in Early Parkinson's Disease (Parkinson Study Group, 1996)
  • Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial.

  • Patient Population: 321 patients with early, otherwise untreated Parkinson's disease.

  • Dosages: Patients were randomized to receive placebo or Lazabemide at 25 mg, 50 mg, 100 mg, or 200 mg per day.

  • Duration: Up to 1 year.

  • Primary Endpoint: The time until the onset of disability requiring the initiation of levodopa therapy.

  • Assessments: Unified Parkinson's Disease Rating Scale (UPDRS) was used to monitor clinical features.

Rasagiline in Early Parkinson's Disease (TEMPO and ADAGIO studies)
  • Study Design: The TEMPO study was a 12-month, double-blind, parallel-group, randomized, delayed-start trial with an open-label extension. The ADAGIO study was a delayed-start study.

  • Patient Population: Patients with early, untreated Parkinson's disease.

  • Dosages: Rasagiline 1 mg or 2 mg daily versus placebo.

  • Duration: TEMPO followed patients for up to 6.5 years[4][5].

  • Primary Endpoint: Change from baseline in the total UPDRS score.

  • Assessments: UPDRS, Hoehn and Yahr staging.

Safinamide as Add-on Therapy (Study 018)
  • Study Design: A 2-year, double-blind, placebo-controlled study.

  • Patient Population: 352 patients with Parkinson's disease and motor fluctuations, receiving levodopa and other anti-Parkinsonian therapies.

  • Dosages: Safinamide 100 mg/day as add-on therapy.

  • Primary Endpoint: Change in "OFF" time and "ON" time without troublesome dyskinesia.

  • Assessments: UPDRS parts II, III, and IV, and the Parkinson's Disease Questionnaire (PDQ-39)[6].

Mandatory Visualizations

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibitor MAO-B Inhibitor Action cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B Monoamine Oxidase B Dopamine->MAO_B Degradation VMAT2 VMAT2 Dopamine->VMAT2 Uptake Metabolites Inactive Metabolites MAO_B->Metabolites Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release MAO_B_Inhibitor Lazabemide / Selegiline / Rasagiline / Safinamide MAO_B_Inhibitor->MAO_B Inhibits Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Clinical_Trial_Workflow Patient_Screening Patient Screening & Enrollment Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Group (MAO-B Inhibitor) Randomization->Treatment_Arm_A Treatment_Arm_B Control Group (Placebo or Active Comparator) Randomization->Treatment_Arm_B Follow_Up Follow-Up Visits (e.g., Weeks 4, 12, 24, 52) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Data_Collection Data Collection (UPDRS, Diaries, AEs) Follow_Up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results Efficacy_Comparison cluster_drugs MAO-B Inhibitors cluster_endpoints Efficacy Endpoints cluster_safety Safety Profile Lazabemide Lazabemide (Discontinued) Levodopa_Delay Delay of Levodopa Need Lazabemide->Levodopa_Delay Effective Adverse_Events Adverse Events Lazabemide->Adverse_Events Liver Toxicity Concern Selegiline Selegiline Selegiline->Levodopa_Delay Effective Off_Time Reduction in 'OFF' Time Selegiline->Off_Time Modest Effect Tolerability Tolerability Selegiline->Tolerability Rasagiline Rasagiline UPDRS UPDRS Improvement Rasagiline->UPDRS Effective Rasagiline->Levodopa_Delay Effective Rasagiline->Off_Time Effective Rasagiline->Tolerability Safinamide Safinamide Safinamide->Off_Time Effective On_Time Increase in 'ON' Time Safinamide->On_Time Effective Safinamide->Tolerability

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lazabemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Lazabemide Hydrochloride, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This compound, a selective monoamine oxidase B (MAO-B) inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. This document provides a clear, step-by-step guide to its proper disposal, aligning with established safety protocols and regulatory requirements.

The primary safety concerns with this compound are its potential harm if swallowed and its significant environmental risk, as it is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal[1].

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterValue/InstructionSource
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste.[1]

Standard Operating Procedure for Disposal

The recommended and compliant method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Direct disposal into laboratory drains or general waste is strictly prohibited due to its high aquatic toxicity[1].

Step 1: Segregation and Collection

  • Waste Identification: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical nature of the waste. Ensure the container is kept closed when not in use.

Step 2: Labeling

  • Hazard Communication: The waste container must be clearly labeled with "Hazardous Waste" and the specific name "this compound." List all constituents of the waste mixture if applicable. The label should also include the appropriate hazard pictograms (e.g., harmful, environmental hazard).

Step 3: Storage

  • Secure Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. This area should be under the control of authorized laboratory personnel.

Step 4: Arrange for Professional Disposal

  • Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final disposal site.

Step 5: Final Disposal Method

  • Incineration: The standard and recommended disposal method for pharmaceutical waste like this compound is high-temperature incineration at an approved facility[2]. Incineration ensures the complete destruction of the organic compound. As this compound is a nitrogen-containing organic compound, its incineration will produce nitrogen oxides (NOx) among other combustion products[2]. Licensed disposal facilities have the necessary flue-gas treatment systems to manage these emissions in compliance with environmental regulations.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab chemical degradation or neutralization of this compound for disposal purposes. The molecular structure of Lazabemide contains an amide bond, which is generally more resistant to hydrolysis than an ester bond[3]. While forced degradation studies may be performed for analytical purposes, these methods do not guarantee complete conversion to non-hazardous byproducts and are not suitable as a disposal procedure.

Given the high aquatic toxicity and the lack of a verified neutralization protocol, attempting chemical degradation in a standard laboratory setting is not recommended. The most prudent and compliant approach is to follow the standard operating procedure outlined above, utilizing a professional waste management service.

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Lazabemide_Disposal_Workflow Start Start: this compound Waste Generated Segregate Step 1: Segregate Waste (Pure compound, solutions, contaminated labware) Start->Segregate Containerize Step 2: Collect in Labeled, Leak-Proof Hazardous Waste Container Segregate->Containerize Store Step 3: Secure Storage (Designated area, secondary containment) Containerize->Store ContactEHS Step 4: Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS Documentation Step 5: Complete Hazardous Waste Manifest ContactEHS->Documentation Transport Step 6: Professional Collection & Transport Documentation->Transport Incinerate Step 7: Final Disposal via Incineration at Approved Facility Transport->Incinerate End End: Compliant Disposal Complete Incinerate->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lazabemide Hydrochloride
Reactant of Route 2
Reactant of Route 2
Lazabemide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.